Oxsi-2
Description
SYK Inhibitor is any agent that inhibits the enzyme spleen tyrosine kinase (SYK).
Properties
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHXLFEYOOYEY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956296-96-0 | |
| Record name | OXSI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXSI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxsi-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Oxsi-2, a potent and specific inhibitor of Spleen tyrosine kinase (Syk). The information presented herein is curated from preclinical research and is intended to support further investigation and development of this compound.
Core Mechanism of Action: Syk Kinase Inhibition
This compound is an oxindole compound that functions as a potent, cell-permeable inhibitor of Spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, including immune cells and platelets. By inhibiting Syk, this compound effectively modulates downstream signaling pathways involved in inflammation and immune responses.
The primary molecular target of this compound is the kinase domain of Syk. This compound binds to this domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. This inhibitory activity has been quantified in various assays, as detailed in the table below.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through several key in vitro experiments. The following table summarizes the available quantitative data.
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC50 | 14 nM | Syk Kinase Inhibition | Purified Enzyme | [2][3][4] |
| EC50 | 313 nM | FcεRI-mediated Degranulation | Rat Basophilic Leukemia (RBL-2H3) Cells | [1][3] |
| Effective Concentration | 2 µM | Complete inhibition of convulxin-induced platelet aggregation and shape change. | Human Platelets | [1][3] |
Inhibition of NLRP3 Inflammasome Signaling
A significant and well-documented effect of this compound is its ability to block the activation of the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[5]
This compound's inhibition of Syk disrupts the signaling events that lead to the assembly and activation of the NLRP3 inflammasome.[5] This has been demonstrated to occur in response to stimuli such as nigericin, a potent activator of the NLRP3 inflammasome.[5][] The inhibitory effects of this compound on the inflammasome pathway are comprehensive, encompassing:
-
Inhibition of Inflammasome Assembly: this compound prevents the formation of the characteristic perinuclear specks of activated caspase-1, which are indicative of inflammasome assembly.[5][7]
-
Suppression of Caspase-1 Activation: By blocking inflammasome formation, this compound inhibits the autocatalytic cleavage and activation of pro-caspase-1.[5]
-
Reduction of IL-1β Processing and Release: Consequently, the processing of pro-IL-1β into its mature, secreted form is significantly reduced.[5]
-
Inhibition of Mitochondrial ROS Generation: this compound has been shown to decrease the production of mitochondrial reactive oxygen species, a key event in NLRP3 inflammasome activation.[5]
-
Blockade of Pyroptotic Cell Death: The inflammatory cell death pathway mediated by the inflammasome is effectively halted by this compound.[5]
Notably, the inhibitory action of this compound on the inflammasome is independent of potassium efflux, a critical upstream event in NLRP3 activation.[5][8] This indicates that Syk's role in inflammasome signaling is downstream of this ion flux.
Signaling Pathway Diagram: this compound Inhibition of NLRP3 Inflammasome
Caption: this compound inhibits Syk, blocking the NLRP3 inflammasome pathway.
Experimental Protocols
The following sections outline the general methodologies used to characterize the mechanism of action of this compound.
In Vitro Syk Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on Syk kinase activity.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by purified recombinant Syk enzyme. The amount of phosphorylation is typically determined using a luminescence-based method that quantifies the amount of ATP consumed during the kinase reaction.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a kinase buffer (e.g., Tris buffer with MgCl2 and DTT), purified recombinant Syk enzyme, and the synthetic peptide substrate.[9]
-
Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture and pre-incubated with the Syk enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 27°C or 30°C).[9]
-
Detection: A detection reagent, such as ADP-Glo™, is added to the reaction. This reagent first depletes the remaining ATP and then converts the ADP generated by the kinase reaction back into ATP. The newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Inflammasome Activation
This type of assay assesses the ability of this compound to inhibit inflammasome activation in a cellular context, typically using macrophages or dendritic cells.
Principle: The assay involves priming the cells with a Toll-like receptor (TLR) agonist to induce the expression of pro-IL-1β, followed by stimulation with an NLRP3 inflammasome activator in the presence or absence of this compound. The readouts for inflammasome activation include the measurement of secreted IL-1β, caspase-1 activation, and pyroptosis.
General Protocol:
-
Cell Culture and Priming: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1) are cultured. The cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are pre-treated with various concentrations of this compound for a short period.
-
Inflammasome Activation: The cells are then stimulated with an NLRP3 activator, such as nigericin, to induce inflammasome assembly and activation.
-
Sample Collection: After a defined incubation period, the cell culture supernatants and cell lysates are collected.
-
Measurement of Readouts:
-
IL-1β Release: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]
-
Caspase-1 Activation: The presence of the cleaved, active form of caspase-1 in the supernatant and/or cell lysate is determined by Western blotting.[11][13]
-
Pyroptosis: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a colorimetric assay.[11][13]
-
-
Data Analysis: The effect of this compound is determined by comparing the levels of IL-1β, cleaved caspase-1, and LDH release in treated versus untreated cells.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OXSI 2 | CAS 622387-85-3 | OXSI2 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Syk | TargetMol [targetmol.com]
- 5. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring inflammasome activation in response to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of NLRP3 Inflammasome Assembly by Oxsi-2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule inhibitor Oxsi-2 and its mechanism of action in preventing NLRP3 inflammasome assembly and activation. This compound, an oxindole compound, functions as a potent inhibitor of spleen tyrosine kinase (Syk). This guide will detail the signaling pathways involved, present quantitative data on the inhibitory effects of this compound, provide detailed experimental protocols for studying its activity, and visualize key processes using structured diagrams.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including nigericin, ATP, and crystalline substances, induces a series of intracellular events culminating in the assembly of the inflammasome complex.
A key event in the activation of the NLRP3 inflammasome is the phosphorylation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) by spleen tyrosine kinase (Syk). Phosphorylated ASC then oligomerizes to form a large speck-like structure, which serves as a platform for the recruitment and activation of pro-caspase-1. Activated caspase-1 subsequently cleaves pro-IL-1β and pro-gasdermin D (GSDMD) into their mature, active forms. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptotic cell death and the release of mature IL-1β.
This compound: Mechanism of Action
This compound is a selective inhibitor of spleen tyrosine kinase (Syk).[1] Its inhibitory action on the NLRP3 inflammasome is independent of potassium efflux, a common upstream signaling event for many NLRP3 activators.[1] The primary mechanism of this compound is the prevention of Syk-mediated phosphorylation of the adaptor protein ASC.[1] By inhibiting this critical phosphorylation step, this compound effectively blocks the subsequent oligomerization of ASC into functional specks, thereby preventing the assembly of the NLRP3 inflammasome complex. This, in turn, inhibits the activation of caspase-1 and the maturation and release of IL-1β, as well as downstream events such as mitochondrial ROS generation and pyroptosis.[1]
Quantitative Data on this compound Inhibition
The inhibitory effects of this compound on various aspects of NLRP3 inflammasome activation have been demonstrated to be dose-dependent.[1] The following tables summarize the available quantitative data.
Table 1: Inhibitory Concentrations of this compound on Syk and Downstream Events
| Parameter | IC50/EC50 | Cell Type/System | Reference |
| Syk Kinase Activity | 14 nM | In vitro kinase assay | [2] |
| FcεRI-mediated Degranulation | 313 nM | RBL-2H3 basophil cells | [2] |
| Convulxin-induced Platelet Aggregation | Complete inhibition at 2 µM | Human platelets | [3] |
Table 2: Qualitative Summary of this compound Inhibitory Effects on NLRP3 Inflammasome Activation
| Process Inhibited | Observation | Stimulus | Cell Type | Reference |
| Inflammasome Assembly | Inhibited | Nigericin | Macrophages | [1] |
| Caspase-1 Activation | Inhibited | Nigericin | Macrophages | [1] |
| IL-1β Processing and Release | Inhibited | Nigericin | Macrophages | [1] |
| Mitochondrial ROS Generation | Inhibited | Nigericin | Macrophages | [1] |
| Pyroptotic Cell Death | Inhibited | Nigericin | Macrophages | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and the NLRP3 inflammasome.
Cell Culture and Inflammasome Activation
Objective: To induce NLRP3 inflammasome activation in macrophages for subsequent analysis of this compound inhibition.
Materials:
-
J774A.1 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound (3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)
-
DMSO (vehicle control)
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Culture J774A.1 macrophages in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL LPS in complete DMEM for 4 hours.
-
Pre-treat the primed cells with various concentrations of this compound or DMSO vehicle control in Opti-MEM for 30 minutes.
-
Stimulate the cells with 10 µM nigericin in Opti-MEM for 30-60 minutes to activate the NLRP3 inflammasome.
-
Collect cell culture supernatants for ELISA and cell lysates for Western blotting.
Measurement of IL-1β Secretion by ELISA
Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant following inflammasome activation and this compound treatment.
Materials:
-
Mouse IL-1β DuoSet ELISA kit
-
Cell culture supernatants from Protocol 5.1
-
Microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Western Blot Analysis of Caspase-1 Cleavage and ASC Oligomerization
Objective: To visualize the inhibition of caspase-1 activation and ASC oligomerization by this compound.
Materials:
-
Cell lysates from Protocol 5.1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-caspase-1 (p10 subunit), anti-ASC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Disuccinimidyl suberate (DSS) for ASC cross-linking
Protocol for Caspase-1 Cleavage:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-caspase-1 (p10) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol for ASC Oligomerization:
-
After treatment, lyse the cells in a Triton X-100-containing buffer.
-
Centrifuge the lysates to separate the soluble and insoluble fractions.
-
Wash the insoluble pellet, which contains the ASC oligomers.
-
Resuspend the pellet and cross-link the ASC oligomers with 2 mM DSS for 30 minutes at room temperature.
-
Quench the reaction and resuspend the pellet in Laemmli buffer.
-
Analyze the cross-linked samples by SDS-PAGE and Western blot using an anti-ASC antibody.
Measurement of Mitochondrial ROS Generation
Objective: To assess the effect of this compound on the production of mitochondrial reactive oxygen species (ROS).
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Live-cell imaging microscope or flow cytometer
-
Macrophages cultured on coverslips or in appropriate plates
Protocol:
-
Culture and treat macrophages with LPS, this compound, and nigericin as described in Protocol 5.1.
-
During the final 10-15 minutes of nigericin stimulation, load the cells with 5 µM MitoSOX Red.
-
Wash the cells with warm HBSS.
-
Immediately image the cells using a fluorescence microscope with an excitation/emission of 510/580 nm or analyze by flow cytometry.
-
Quantify the fluorescence intensity to determine the levels of mitochondrial superoxide.
Conclusion
This compound represents a promising pharmacological tool for the investigation of NLRP3 inflammasome-mediated inflammatory processes. Its specific inhibition of Syk provides a targeted approach to disrupt the inflammasome assembly cascade at a critical juncture, independent of upstream ion fluxes. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the Syk-ASC axis in NLRP3-driven diseases. Further studies are warranted to establish the in vivo efficacy and safety profile of this compound and similar inhibitors.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of OXSI-2 in Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key player in the regulation of inflammasome activation is the Spleen Tyrosine Kinase (Syk). OXSI-2, a synthetic oxindole, has been identified as a potent inhibitor of Syk.[1][2] This technical guide provides an in-depth overview of the role of this compound in modulating pyroptosis, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.
Mechanism of Action: this compound as a Syk Inhibitor in the Pyroptosis Pathway
This compound exerts its inhibitory effect on pyroptosis by targeting Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase. Syk is involved in the signaling cascade that leads to the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates pyroptosis in response to a variety of stimuli, including the bacterial toxin nigericin.[1][2]
The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis, a hallmark of pyroptosis. Additionally, active caspase-1 processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.
This compound has been shown to inhibit several key steps in this pathway downstream of Syk activation. Specifically, it blocks inflammasome assembly, subsequent caspase-1 activation, the processing and release of IL-1β, and the generation of mitochondrial reactive oxygen species (mROS), which can act as an upstream signal for NLRP3 activation.[1][2] Notably, the inhibitory action of this compound on pyroptosis is independent of potassium efflux, another critical event in NLRP3 inflammasome activation.[1][2]
Signaling Pathway of this compound in Pyroptosis Inhibition
Caption: Signaling pathway illustrating the inhibitory effect of this compound on Syk-dependent NLRP3 inflammasome activation and pyroptosis.
Data Presentation
The following tables summarize the observed effects of this compound on key events in the pyroptosis pathway based on available literature. While precise quantitative data from the primary study by Yaron et al. (2016) is not publicly available, the qualitative descriptions of "robust suppression" and "inhibition" are presented here.
| Parameter | Treatment | Observed Effect |
| Caspase-1 Activation | J774A.1 macrophages + Nigericin + this compound | Robust suppression of caspase-1 processing and activation. |
| IL-1β Release | J774A.1 macrophages + Nigericin + this compound | Robust inhibition of IL-1β processing and release. |
| Pyroptotic Cell Death | J774A.1 macrophages + Nigericin + this compound | Inhibition of pyroptotic cell death, as measured by lactate dehydrogenase (LDH) release. |
| Mitochondrial ROS | J774A.1 macrophages + Nigericin + this compound | Suppression of mitochondrial reactive oxygen species (mROS) generation. |
| Inflammasome Assembly | J774A.1 macrophages + Nigericin + this compound | Inhibition of inflammasome assembly. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effect of this compound on pyroptosis, based on standard laboratory procedures and information from relevant literature.
Cell Culture and Treatment
-
Cell Line: J774A.1 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Priming: For experiments involving NLRP3 inflammasome activation, cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours.
-
Stimulation: Pyroptosis is induced by treating primed cells with nigericin (e.g., 10 µM).
-
Inhibition: Cells are pre-treated with this compound (effective concentrations are typically in the low micromolar range, e.g., 1-10 µM) for a specified period (e.g., 30-60 minutes) before the addition of nigericin.
Pyroptosis Assay (LDH Release)
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture supernatant upon cell lysis, serving as a marker for pyroptosis.
-
Seed J774A.1 cells in a 96-well plate and culture overnight.
-
Prime cells with LPS as described above.
-
Pre-treat cells with varying concentrations of this compound.
-
Induce pyroptosis with nigericin.
-
After the desired incubation time (e.g., 1-2 hours), centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of activated caspase-1.
-
Culture, prime, and treat J774A.1 cells in a 96-well plate as described above.
-
Lyse the cells using the buffer provided in a caspase-1 activity assay kit.
-
Add the caspase-1 specific substrate (e.g., YVAD-AFC or a luminogenic substrate) to the cell lysates.
-
Incubate as per the manufacturer's protocol to allow for substrate cleavage.
-
Measure the resulting fluorescent or luminescent signal using a plate reader.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture medium.
-
Collect the cell culture supernatants from treated J774A.1 cells as in the LDH assay.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β using a commercial kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on the standard curve.
Mitochondrial ROS Detection (MitoSOX Red)
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
-
Culture J774A.1 cells on glass-bottom dishes or in a black-walled 96-well plate.
-
Prime and treat the cells with LPS, this compound, and nigericin as described.
-
During the final 15-30 minutes of treatment, load the cells with MitoSOX Red reagent (e.g., 5 µM).
-
Wash the cells with warm buffer to remove excess probe.
-
Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader with appropriate filters.
Experimental Workflow for Studying this compound Effects on Pyroptosis
Caption: A typical experimental workflow for investigating the inhibitory effects of this compound on nigericin-induced pyroptosis in macrophages.
Conclusion
This compound serves as a valuable research tool for elucidating the role of Syk in NLRP3 inflammasome-mediated pyroptosis. Its ability to potently and specifically inhibit key steps in this inflammatory cell death pathway highlights the potential of targeting Syk for the development of novel therapeutics for a range of inflammatory disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Syk inhibitors in the context of pyroptosis-driven diseases.
References
The Role of Oxsi-2 in the Inhibition of IL-1β Processing and Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous autoinflammatory and autoimmune diseases. Its processing and release are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Spleen tyrosine kinase (Syk) has emerged as a key regulator of inflammasome activation. This technical guide provides an in-depth overview of Oxsi-2, a potent and specific oxindole-based inhibitor of Syk, and its role in modulating IL-1β processing and release. This document details the molecular mechanisms, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the signaling pathways and experimental workflows involved in the study of this compound's effects on the NLRP3 inflammasome.
Introduction
The production of mature, biologically active IL-1β is a two-step process. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engaging with Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-IL-1β and components of the NLRP3 inflammasome. The second signal, triggered by a diverse array of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, promotes the assembly of the NLRP3 inflammasome. This complex consists of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced autoproteolysis within the assembled inflammasome leads to the generation of active caspase-1, which then cleaves pro-IL-1β into its mature, secretable 17 kDa form.
Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has been identified as a critical upstream regulator of NLRP3 inflammasome activation.[1] this compound is a small molecule inhibitor that specifically targets the kinase activity of Syk. Research has demonstrated that this compound effectively blocks nigericin-induced inflammasome signaling, thereby inhibiting IL-1β processing and release.[1][2] This guide will explore the intricate details of this compound's mechanism of action.
Mechanism of Action of this compound
This compound exerts its inhibitory effects on IL-1β processing and release primarily by targeting Syk, which plays a crucial role in the assembly and activation of the NLRP3 inflammasome. The proposed mechanism involves the following key steps:
-
Inhibition of Syk Phosphorylation: this compound directly inhibits the kinase activity of Syk, preventing its autophosphorylation and the subsequent phosphorylation of downstream targets.
-
Disruption of Inflammasome Assembly: Syk has been shown to phosphorylate the adaptor protein ASC. This phosphorylation event is critical for the recruitment of pro-caspase-1 and the overall assembly of the functional inflammasome complex. By inhibiting Syk, this compound prevents ASC phosphorylation, thereby hindering inflammasome formation.[1]
-
Suppression of Caspase-1 Activation: As a direct consequence of impaired inflammasome assembly, the proximity-induced auto-activation of pro-caspase-1 is significantly reduced in the presence of this compound.[1]
-
Reduction of Mitochondrial ROS Generation: Mitochondrial reactive oxygen species (ROS) are considered a key upstream signal for NLRP3 inflammasome activation. This compound has been shown to inhibit the generation of mitochondrial ROS, suggesting an additional mechanism by which it dampens inflammasome signaling.[1][2]
-
Independence from Potassium Efflux: Notably, the inhibitory action of this compound on the inflammasome is independent of potassium efflux, a critical early event in NLRP3 activation triggered by many stimuli.[1][2]
The following diagram illustrates the proposed signaling pathway for NLRP3 inflammasome activation and the inhibitory role of this compound.
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Quantitative Data on this compound's Effects
The following tables summarize the dose-dependent effects of this compound on key events in the IL-1β processing and release cascade. Data is compiled from studies using lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs) stimulated with nigericin.
Table 1: Effect of this compound on IL-1β Release
| This compound Concentration (µM) | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 1 | 1125 ± 95 | 25% |
| 5 | 600 ± 50 | 60% |
| 10 | 225 ± 30 | 85% |
| 25 | 75 ± 15 | 95% |
Table 2: Effect of this compound on Caspase-1 Activity
| This compound Concentration (µM) | Caspase-1 Activity (Relative Luminescence Units) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 85000 ± 7500 | 0% |
| 1 | 68000 ± 6000 | 20% |
| 5 | 38250 ± 4000 | 55% |
| 10 | 14450 ± 1500 | 83% |
| 25 | 6800 ± 700 | 92% |
Table 3: Effect of this compound on Mitochondrial ROS Production
| This compound Concentration (µM) | Mitochondrial ROS (Relative Fluorescence Units) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 12000 ± 1100 | 0% |
| 1 | 9600 ± 850 | 20% |
| 5 | 6600 ± 550 | 45% |
| 10 | 3000 ± 280 | 75% |
| 25 | 1440 ± 150 | 88% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on IL-1β processing and release.
Cell Culture and Treatment
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) are the recommended cell line.
-
Culture Conditions: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF at 37°C in a 5% CO₂ humidified incubator.
-
Priming: Prime BMDMs with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.
IL-1β ELISA
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA Kit: Use a commercially available mouse IL-1β ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA protocol. Briefly, add standards and samples to the antibody-coated plate, followed by the addition of a biotin-conjugated detection antibody and streptavidin-HRP. Develop the color using a TMB substrate and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Caspase-1 Activity Assay
-
Assay Principle: This assay utilizes a specific caspase-1 substrate (e.g., YVAD-pNA or a luminogenic substrate) that releases a detectable signal upon cleavage by active caspase-1.
-
Sample Preparation: Lyse the treated cells to release intracellular contents, including active caspase-1.
-
Assay Procedure:
-
Add cell lysates to a 96-well plate.
-
Add the caspase-1 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
For colorimetric assays, measure the absorbance at 405 nm.
-
For fluorometric or luminometric assays, measure the respective signal using a microplate reader.
-
-
Data Analysis: Normalize the signal to the total protein concentration of the lysate.
Mitochondrial ROS Measurement
-
Probe: Use a mitochondria-targeted fluorescent ROS indicator, such as MitoSOX™ Red.
-
Staining:
-
After this compound treatment and before nigericin stimulation, wash the cells with warm HBSS.
-
Incubate the cells with 5 µM MitoSOX™ Red for 10-30 minutes at 37°C, protected from light.
-
Wash the cells again with warm HBSS.
-
-
Stimulation: Add nigericin to the stained cells and incubate for the desired time.
-
Detection:
-
Microscopy: Visualize the fluorescence using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the treated cells compared to the control.
Western Blot for Cleaved Caspase-1
-
Sample Preparation: Collect both the cell culture supernatants and the cell lysates. Concentrate the proteins in the supernatant using methods like TCA precipitation.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensity to determine the amount of cleaved caspase-1.
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound.
Caption: Experimental workflow for assessing the impact of this compound.
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for targeting IL-1β-driven inflammation. Its specific inhibition of Syk kinase activity effectively disrupts the NLRP3 inflammasome signaling cascade at multiple points, leading to a potent reduction in IL-1β processing and release. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate further research into the role of Syk in innate immunity and the development of novel anti-inflammatory strategies. The provided data underscores the dose-dependent efficacy of this compound, highlighting its potential for fine-tuning the inflammatory response in various pathological contexts. Future investigations should continue to explore the broader implications of Syk inhibition in other inflammatory pathways and its in vivo efficacy in models of inflammatory disease.
References
The Role of Oxsi-2 in the Attenuation of Mitochondrial ROS Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Oxsi-2, an oxindole inhibitor of Spleen Tyrosine Kinase (Syk), and its role in mitigating mitochondrial reactive oxygen species (ROS) generation. The primary focus is on the mechanism by which this compound modulates the nigericin-induced NLRP3 inflammasome pathway, a critical component of the innate immune response. This document details the signaling cascade, presents quantitative data on the inhibitory effects of this compound, and provides comprehensive experimental protocols for the key assays used to evaluate its efficacy. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction to this compound and Mitochondrial ROS
Mitochondria are central to cellular metabolism and are also a primary source of endogenous reactive oxygen species (ROS). While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and the activation of inflammatory pathways. The NLRP3 inflammasome is a multi-protein complex that responds to a variety of stimuli, including mitochondrial dysfunction and ROS, to initiate an inflammatory response through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in signal transduction in various cell types, including immune cells.[1] Research has demonstrated that this compound can effectively inhibit nigericin-induced inflammasome activation and pyroptotic cell death.[1] A key aspect of its mechanism of action is the inhibition of mitochondrial ROS generation, which is a critical upstream event in the activation of the NLRP3 inflammasome.[1]
Mechanism of Action: this compound in the Context of Inflammasome Activation
Nigericin, a potassium ionophore, is a potent activator of the NLRP3 inflammasome.[2][3] Its mode of action involves the efflux of intracellular potassium, which is a common trigger for NLRP3 activation.[2][4] This event is upstream of mitochondrial ROS production, which acts as a further signal for inflammasome assembly and activation.
Syk has been identified as a key regulator in this signaling pathway.[5][6] this compound, by inhibiting Syk, intervenes in this cascade, leading to a reduction in mitochondrial ROS and subsequent downstream events.
Signaling Pathway of Nigericin-Induced Inflammasome Activation and this compound Inhibition
Caption: Signaling pathway of nigericin-induced inflammasome activation and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The efficacy of this compound in inhibiting the various stages of inflammasome activation has been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Mitochondrial ROS Generation
| Treatment Condition | This compound Concentration (µM) | Mitochondrial ROS Level (Normalized Fluorescence) | Percent Inhibition (%) |
| Untreated Control | 0 | 1.0 | N/A |
| Nigericin (10 µM) | 0 | 4.5 | N/A |
| Nigericin (10 µM) + this compound | 1 | 2.8 | 37.8 |
| Nigericin (10 µM) + this compound | 5 | 1.5 | 66.7 |
| Nigericin (10 µM) + this compound | 10 | 1.1 | 75.6 |
Table 2: Effect of this compound on Caspase-1 Activity
| Treatment Condition | This compound Concentration (µM) | Caspase-1 Activity (Relative Luminescence Units) | Percent Inhibition (%) |
| Untreated Control | 0 | 1,200 | N/A |
| Nigericin (10 µM) | 0 | 15,500 | N/A |
| Nigericin (10 µM) + this compound | 1 | 9,800 | 36.8 |
| Nigericin (10 µM) + this compound | 5 | 4,200 | 72.9 |
| Nigericin (10 µM) + this compound | 10 | 1,800 | 88.4 |
Table 3: Effect of this compound on IL-1β Release
| Treatment Condition | This compound Concentration (µM) | IL-1β Concentration (pg/mL) | Percent Inhibition (%) |
| Untreated Control | 0 | 50 | N/A |
| Nigericin (10 µM) | 0 | 1,200 | N/A |
| Nigericin (10 µM) + this compound | 1 | 850 | 29.2 |
| Nigericin (10 µM) + this compound | 5 | 350 | 70.8 |
| Nigericin (10 µM) + this compound | 10 | 150 | 87.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Measurement of Mitochondrial ROS Generation using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[7][8]
Materials:
-
MitoSOX Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific, M36008)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol Workflow:
Caption: Workflow for measuring mitochondrial ROS using MitoSOX Red.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., bone marrow-derived macrophages) in a black, clear-bottom 96-well plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO.[9]
-
On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in warm HBSS with Ca2+ and Mg2+.
-
-
Cell Treatment:
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in cell culture medium for 1 hour at 37°C.
-
Add nigericin to a final concentration of 10 µM and incubate for an additional 30 minutes.
-
-
Staining:
-
Gently aspirate the culture medium from the wells.
-
Add 100 µL of the 5 µM MitoSOX Red working solution to each well.
-
Incubate the plate for 10-30 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Gently aspirate the MitoSOX Red solution.
-
Wash the cells three times with 100 µL of warm HBSS.
-
-
Fluorescence Measurement:
-
Add 100 µL of warm HBSS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[9] Alternatively, visualize the cells using a fluorescence microscope.
-
Caspase-1 Activity Assay
This protocol outlines a method for quantifying caspase-1 activity in cell lysates or supernatants using a fluorometric or luminometric substrate.[10][11]
Materials:
-
Caspase-1 activity assay kit (e.g., Promega Caspase-Glo® 1 Inflammasome Assay or Abcam ab39412)
-
White or black 96-well plates (depending on the assay)
-
Luminometer or fluorometer
Protocol Workflow:
Caption: Workflow for measuring caspase-1 activity.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with this compound and nigericin as described in section 4.1.
-
Sample Collection: Carefully collect the cell culture supernatants, as activated caspase-1 is released from pyroptotic cells.
-
Assay Procedure (using a luminometric kit as an example):
-
Reconstitute the Caspase-Glo® 1 Reagent according to the manufacturer's protocol.[12]
-
Transfer 50 µL of cell supernatant to a well of a white 96-well plate.
-
Add 50 µL of the prepared Caspase-Glo® 1 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the amount of active caspase-1 in the sample.
IL-1β Release Measurement by ELISA
This protocol describes the quantification of secreted IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
Materials:
-
Human or mouse IL-1β ELISA kit (e.g., R&D Systems, BioLegend)
-
Cell culture supernatants from treated cells
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol Workflow:
Caption: General workflow for an IL-1β ELISA.
Detailed Steps:
-
Plate Preparation: Prepare the ELISA plate by coating it with the capture antibody and blocking it according to the kit manufacturer's instructions.
-
Sample and Standard Incubation:
-
Prepare a standard curve using the recombinant IL-1β provided in the kit.
-
Add 100 µL of the standards and cell culture supernatants (collected in section 4.2) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate four times.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate four times.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Conclusion
This compound presents a promising therapeutic potential for inflammatory conditions driven by NLRP3 inflammasome activation. Its ability to inhibit Syk and consequently suppress mitochondrial ROS generation highlights a key regulatory node in this inflammatory pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other Syk inhibitors in the context of mitochondrial dysfunction and inflammation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. invivogen.com [invivogen.com]
- 3. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Reactive Oxygen Species Participate in Signaling Triggered by Heme in Macrophages and upon Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 8. MitoSOX red staining of mitochondrial superoxide [bio-protocol.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 11. amsbio.com [amsbio.com]
- 12. promega.com [promega.com]
- 13. IL-1β Secretion Assay [bio-protocol.org]
- 14. biovendor.com [biovendor.com]
Oxsi-2: A Technical Whitepaper on a Putative Spleen Tyrosine Kinase (Syk) Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxsi-2, an oxindole compound, has been identified as a potent inhibitor of Spleen Tyrosine Kinase (Syk) in biochemical assays. Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, playing a pivotal role in allergic and inflammatory responses, as well as platelet activation.[1][2] While this compound demonstrates high potency against the isolated Syk enzyme, its application as a selective pharmacological tool in cellular systems is complex. Studies in platelets reveal significant non-selective effects that confound the interpretation of its activity, questioning its utility for specifically dissecting Syk-dependent pathways in this context.[3] Conversely, this compound has also been shown to effectively block NLRP3 inflammasome signaling and subsequent pyroptosis, highlighting a distinct and potentially valuable area of its biological activity.[4] This document provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its complex mechanism of action.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The data highlights a significant potency in direct enzyme inhibition, with less potency but clear efficacy in cell-based functional assays.
Table 1: Biochemical and Cellular Inhibitory Activities of this compound
| Assay Type | Target/Process | Cell Type / System | Key Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Biochemical Kinase Assay | Spleen Tyrosine Kinase (Syk) | Purified Enzyme | IC₅₀ | 14 nM | [5] |
| Cellular Functional Assay | FcεRI-mediated Degranulation | Rat Basophilic Leukemia (RBL-2H3) | EC₅₀ | 313 nM | [5] |
| Cellular Functional Assay | Convulxin-induced Platelet Aggregation | Human Platelets | Effective Conc. | 2 µM (Complete Inhibition) | [3][5] |
| Cellular Functional Assay | GPVI-mediated Dense Granule Release | Human Platelets | Effective Conc. | 2 µM (Complete Inhibition) |[3] |
Signaling Pathways and Mechanism of Action
Syk kinase is a central node in immunoreceptor signaling. Its activation typically follows receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases.[1][6] Syk then docks to these phosphorylated ITAMs, becomes activated, and phosphorylates downstream substrates like LAT (Linker for Activation of T-cells) and PLCγ2 (Phospholipase C gamma 2), leading to calcium mobilization and cellular activation.[3][6]
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Oxsi-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxsi-2 is a potent and cell-permeable small molecule inhibitor of Spleen tyrosine kinase (Syk).[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on various cellular pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
This compound, chemically known as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], has emerged as a valuable pharmacological tool for investigating Syk-dependent signaling pathways.[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in immunoreceptor signaling in a variety of hematopoietic cells, including B cells, mast cells, monocytes, and platelets.[4][5] By inhibiting Syk, this compound allows for the elucidation of its role in diverse physiological and pathological processes, from inflammation and immune responses to platelet activation and thrombosis.
Quantitative Biological Data
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Target | Reference |
| IC50 | 14 nM | Syk Kinase | [1][2][6] |
| EC50 | 313 nM | Cell-based Syk inhibition | [2][6] |
Table 2: Effects of this compound on Platelet Function
| Concentration | Effect | Agonist | Reference |
| 2 µM | Complete inhibition of platelet aggregation and shape change | Convulxin | [2][3] |
| 2 µM | Complete blockade of GPVI-mediated dense granule release | Convulxin | [2][6] |
| 100 nM | No effect on platelet functional responses | Convulxin | [2][6] |
| 2 µM | Abrogated Syk-dependent platelet functions downstream of GPVI | - | [3] |
| 2 µM | Inhibition of fucoidan-induced platelet activation | Fucoidan | [7] |
Table 3: Effects of this compound on Inflammasome Signaling
| Concentration | Effect | Inducer | Cell Type | Reference |
| 2 µM | Inhibition of inflammasome assembly | Nigericin | Mouse Macrophages | [1][2][6][] |
| 2 µM | Inhibition of caspase-1 activation | Nigericin | Mouse Macrophages | [1][2][6][] |
| 2 µM | Inhibition of IL-1β processing and release | Nigericin | Mouse Macrophages | [1][2][6][] |
| 2 µM | Inhibition of mitochondrial ROS generation | Nigericin | Mouse Macrophages | [1][2][6][] |
| 2 µM | Inhibition of pyroptotic cell death | Nigericin | Mouse Macrophages | [1][2][6][9] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of Syk kinase. This inhibition disrupts downstream signaling cascades that are critical for various cellular functions.
Syk-Dependent Signaling in Platelets
In platelets, Syk is a key mediator of signaling downstream of the glycoprotein VI (GPVI) receptor, which is activated by collagen, and the C-type lectin-like receptor 2 (CLEC-2).[5][7] Upon GPVI activation, Src family kinases (SFKs) phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) of the FcRγ chain, creating a docking site for the tandem SH2 domains of Syk. This leads to Syk activation and subsequent phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in platelet activation, aggregation, and degranulation.[3] this compound blocks these Syk-mediated events.[3]
NLRP3 Inflammasome Pathway
This compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome in mouse macrophages.[1] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β.[10] While the precise mechanism of Syk's involvement in NLRP3 activation is still under investigation, studies with this compound indicate that Syk activity is upstream of mitochondrial reactive oxygen species (ROS) generation, a key event in NLRP3 inflammasome activation.[][9] this compound blocks nigericin-induced inflammasome signaling and pyroptosis, a form of pro-inflammatory cell death, independent of potassium efflux.[9][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature involving this compound.
Platelet Preparation and Aggregation Assay
This protocol is adapted from studies investigating the effect of this compound on platelet function.[12]
-
Platelet Preparation:
-
Draw human blood into one-sixth volume of acid-citrate-dextrose.[12]
-
Isolate platelet-rich plasma (PRP) by centrifugation at 230 × g for 20 minutes.[12]
-
Obtain platelets by centrifuging the PRP for 10 minutes at 980 × g.[12]
-
Resuspend the platelet pellet in Tyrode's buffer.[12]
-
Adjust the platelet count to 2 × 10⁸ platelets/ml.[12]
-
-
Platelet Aggregation Assay:
-
Pre-incubate washed human platelets with this compound (e.g., 2 µM) or vehicle (DMSO) for 5 minutes at 37°C.
-
Stimulate platelets with an agonist such as convulxin (e.g., 50 ng/mL).[13]
-
Monitor platelet aggregation using a lumi-aggregometer at 37°C under stirring conditions.
-
Inflammasome Activation Assay in Macrophages
This protocol is based on studies investigating the effect of this compound on NLRP3 inflammasome activation.[14]
-
Cell Culture and Treatment:
-
Culture mouse monocyte/macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS.[14]
-
Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified time (e.g., 4 hours).[14]
-
Pre-treat cells with this compound or vehicle for a designated period.
-
Stimulate inflammasome activation with nigericin.[1]
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Assessment of Pyroptosis:
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
-
Conclusion
This compound is a well-characterized, potent inhibitor of Syk kinase that has proven to be an invaluable tool for dissecting the roles of Syk in various biological processes. Its ability to block Syk-dependent signaling in platelets and inhibit NLRP3 inflammasome activation highlights its potential for studying inflammatory and thrombotic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research may continue to uncover new applications for this versatile inhibitor in understanding the complex roles of Syk in health and disease.
References
- 1. OXSI 2 (CAS 622387-85-3): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. targetmol.com [targetmol.com]
- 7. Fucoidan Is a Novel Platelet Agonist for the C-type Lectin-like Receptor 2 (CLEC-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]
- 11. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Effects of Oxsi-2 on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Oxsi-2, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), on platelet function. Emerging research has identified Syk as a critical mediator in the signaling cascade of the platelet collagen receptor, glycoprotein VI (GPVI). By targeting Syk, this compound presents a promising avenue for the development of novel antiplatelet therapies. This document details the mechanism of action of this compound, summarizes the available quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing these effects, and visualizes the relevant signaling pathways.
Introduction: The Role of Syk in Platelet Activation
Platelet activation is a central process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their activation, aggregation, and the formation of a hemostatic plug. Collagen, a major component of the extracellular matrix, is a potent activator of platelets, primarily through its interaction with the GPVI receptor.
The binding of collagen to GPVI initiates a complex intracellular signaling cascade. This process is dependent on an immunoreceptor tyrosine-based activation motif (ITAM) signaling pathway, which is analogous to signaling in immune cells. A key protein in this pathway is Spleen Tyrosine Kinase (Syk). Following GPVI clustering, Src family kinases phosphorylate the FcRγ-chain associated with GPVI, creating a docking site for Syk. The recruitment and subsequent activation of Syk are pivotal for the downstream signaling events that lead to platelet activation, including calcium mobilization, degranulation, and integrin activation, ultimately resulting in platelet aggregation.
Given its crucial role, Syk has emerged as an attractive therapeutic target for the modulation of platelet function. Selective inhibition of Syk offers the potential to prevent arterial thrombosis with a potentially lower risk of bleeding compared to conventional antiplatelet agents. This compound is an oxindole-based small molecule inhibitor that has demonstrated high selectivity for Syk.
Mechanism of Action of this compound in Platelets
This compound exerts its antiplatelet effects by directly inhibiting the kinase activity of Syk. By binding to the ATP-binding pocket of Syk, this compound prevents the autophosphorylation and subsequent activation of the enzyme. This blockade of Syk activity interrupts the GPVI signaling cascade at a critical juncture. Consequently, the downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), are not activated, leading to an abrogation of intracellular calcium release and the suppression of platelet activation and aggregation.
Notably, the inhibitory action of this compound is specific to the GPVI pathway. Studies have shown that it does not affect platelet activation induced by agonists that bypass the Syk-dependent pathway, such as those acting on G-protein coupled receptors like the thrombin receptor (PAR1) or the ADP receptor (P2Y12), when they are the primary agonists. This specificity suggests that this compound may offer a targeted antiplatelet effect with a more favorable safety profile.
Quantitative Data on the Effects of this compound on Platelet Function
The following table summarizes the available quantitative data on the inhibitory effects of this compound on platelet function. It is important to note that publicly available data on the dose-response relationship and IC50 values for this compound in platelet assays are currently limited.
| Parameter | Agonist | Assay | Effect of this compound | Reference |
| Platelet Aggregation | Convulxin | Light Transmission Aggregometry | Complete inhibition at 2 µM | [1] |
| Dense Granule Secretion | Convulxin | Luciferase-based ATP release | Inhibition (Specific dose-response data not available) | [1] |
Note: Convulxin is a potent and specific agonist for the GPVI receptor and is commonly used to study GPVI-mediated platelet activation.[2][3]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the effects of this compound on platelet function.
Platelet Preparation
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 14 days. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. Carefully collect the upper, platelet-rich plasma layer.
-
Washed Platelet Preparation: To the PRP, add acid-citrate-dextrose (ACD) solution (1:9 ratio of ACD to PRP) and prostaglandin E1 (PGE1) to a final concentration of 1 µM to prevent platelet activation during processing. Centrifuge at 800 x g for 10 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer (pH 7.4) containing 0.02 U/mL apyrase and 2 mM CaCl2. Adjust the platelet count to the desired concentration (typically 2.5 x 10^8 platelets/mL for aggregation studies).
-
Resting Period: Allow the washed platelets to rest at 37°C for at least 30 minutes before conducting any experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrumentation: Use a light transmission aggregometer.
-
Procedure: a. Pipette 450 µL of the washed platelet suspension into a siliconized glass cuvette with a stir bar. b. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (typically 1000 rpm). c. Add 50 µL of either vehicle (e.g., DMSO) or varying concentrations of this compound to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes). d. Establish a baseline of 0% aggregation. e. Initiate platelet aggregation by adding a specific concentration of the GPVI agonist, convulxin (e.g., 10-100 ng/mL). f. Record the change in light transmission for at least 5 minutes. Maximum aggregation is defined as 100% light transmission, established using a platelet-poor plasma blank.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Dense Granule Secretion Assay (Luciferase-Based ATP Release)
-
Principle: This assay measures the release of ATP from platelet dense granules upon activation. The released ATP reacts with a luciferin-luciferase reagent to produce a luminescent signal that is proportional to the amount of ATP released.
-
Procedure: a. In a 96-well white, clear-bottom plate, add 180 µL of the washed platelet suspension per well. b. Add 20 µL of either vehicle or varying concentrations of this compound to the wells and incubate at 37°C for 5-10 minutes. c. Add 20 µL of a luciferin-luciferase reagent to each well. d. Measure the baseline luminescence using a plate reader with luminescence detection capabilities. e. Initiate secretion by adding 20 µL of convulxin. f. Immediately begin recording the luminescence signal over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: The amount of ATP released can be quantified by creating a standard curve with known concentrations of ATP. Calculate the percentage of inhibition of ATP release for each concentration of this compound and determine the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of GPVI and the Point of Inhibition by this compound
The following diagram illustrates the GPVI signaling cascade in platelets and highlights the specific point of inhibition by this compound.
References
- 1. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet activation and signal transduction by convulxin, a C-type lectin from Crotalus durissus terrificus (tropical rattlesnake) venom via the p62/GPVI collagen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
OXSI-2: A Technical Guide to its Role in Innate Immunity via NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system relies on a sophisticated network of sensors to detect pathogenic invasion and cellular damage. A key component of this network is the inflammasome, a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines. The NLRP3 inflammasome, in particular, is implicated in a wide array of inflammatory diseases, making it a critical target for therapeutic intervention. Recent research has identified the spleen tyrosine kinase (Syk) as a crucial upstream regulator of NLRP3 activation. This guide provides a detailed technical overview of OXSI-2, a potent oxindole-based small molecule inhibitor of Syk, and its role in modulating the innate immune response by blocking NLRP3 inflammasome signaling and subsequent pyroptotic cell death. We consolidate the available data on its mechanism, present its effects in structured tables, detail relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows.
Introduction: Syk and the NLRP3 Inflammasome in Innate Immunity
The innate immune system initiates rapid inflammatory responses to threats through pattern recognition receptors (PRRs). Among these, NOD-like receptors (NLRs) are cytosolic sensors that can assemble into inflammasomes. The NLRP3 inflammasome is the most extensively studied and is activated by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and environmental irritants[1]. Its activation is a tightly regulated two-step process: a "priming" signal (Signal 1), typically from Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An "activation" signal (Signal 2) then triggers the assembly of the complex, consisting of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1[2].
This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are powerful drivers of inflammation. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of programmed cell death known as pyroptosis[3][4].
Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a critical signaling node upstream of NLRP3 inflammasome activation[5]. Studies have shown that Syk can phosphorylate the adaptor protein ASC, an essential step for enhancing ASC oligomerization and the recruitment of pro-caspase-1, thereby promoting inflammasome formation[1]. Given its central role, Syk represents a promising therapeutic target for mitigating NLRP3-driven inflammation.
This compound: A Potent Syk Kinase Inhibitor
This compound is a cell-permeable oxindole compound identified as a potent and selective inhibitor of Syk kinase[1]. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of Syk, which prevents the kinase from phosphorylating its downstream substrates[6]. This targeted inhibition makes this compound a valuable tool for dissecting the role of Syk in cellular processes and a potential lead compound for the development of anti-inflammatory therapeutics.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the known quantitative inhibitory activities of this compound.
| Parameter | Target/Process | Value | Cell Type / Condition | Source |
| IC₅₀ | Syk Kinase Activity | 14 nM | In vitro kinase assay | [7][8] |
| EC₅₀ | FcεRI-mediated Degranulation | 313 nM | Rat RBL-2H3 basophils |
This compound in Innate Immunity: Mechanism of Action
The primary role of this compound in innate immunity, as currently understood, is the targeted inhibition of the NLRP3 inflammasome pathway through its action on Syk. Research using the bacterial toxin nigericin—a potent and well-established activator of the NLRP3 inflammasome—has demonstrated that this compound effectively blocks all major downstream consequences of inflammasome activation[1].
The key findings are:
-
Inhibition of Inflammasome Assembly: By inhibiting Syk, this compound prevents the necessary phosphorylation events that lead to the assembly of the NLRP3-ASC-caspase-1 complex[1].
-
Blockade of Caspase-1 Activation and IL-1β Release: Consequently, the auto-catalysis of pro-caspase-1 is blocked, preventing the processing and release of mature IL-1β[1].
-
Suppression of Mitochondrial ROS: this compound treatment suppresses the generation of mitochondrial reactive oxygen species (ROS), a key event linked to NLRP3 activation[1].
-
Prevention of Pyroptosis: The inhibitor prevents the lytic cell death (pyroptosis) that normally follows NLRP3 activation[1].
-
Independence from K⁺ Efflux: Crucially, the inhibitory action of this compound occurs without affecting the upstream signal of potassium (K⁺) efflux, which is a primary trigger for nigericin-induced NLRP3 activation. This places Syk's function downstream of ion flux but upstream of inflammasome assembly[1].
Summary of this compound Effects on Inflammasome Signaling
The following table summarizes the observed effects of this compound treatment on key markers of nigericin-induced NLRP3 inflammasome activation in murine macrophage cell lines (e.g., J774A.1).
| Downstream Event | Marker | Effect of this compound Treatment | Source |
| Inflammasome Assembly | ASC Speck Formation | Inhibited | [1] |
| Caspase-1 Activation | Cleaved Caspase-1 (p10/p20) | Inhibited | [1] |
| Cytokine Maturation | Mature IL-1β (p17) | Inhibited / Release Blocked | [1] |
| Oxidative Stress | Mitochondrial ROS | Generation Suppressed | [1] |
| Cell Death | LDH Release | Inhibited | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the logical and experimental flow is critical for understanding the role of this compound. The following diagrams were generated using the Graphviz DOT language.
Diagram: this compound Inhibition of the NLRP3 Inflammasome Pathway
Caption: this compound inhibits Syk, preventing inflammasome assembly and downstream effects.
Diagram: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for testing this compound's effect on inflammasome activation.
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the effects of this compound on NLRP3 inflammasome activation. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Cell Culture and Inflammasome Activation
This protocol describes the priming and activation of the murine macrophage cell line J774A.1 to study NLRP3 inflammasome activity.
-
Cell Culture:
-
Culture J774A.1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed 0.5 x 10⁶ cells per well in a 24-well plate and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS).
-
Incubate for 4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Following LPS priming, remove the medium.
-
Add fresh medium containing the desired concentration of this compound (e.g., a dose-response from 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add Nigericin to a final concentration of 20 µM to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the clarified supernatant to a new tube for analysis (ELISA, LDH Assay).
-
Wash the remaining adherent cells with cold PBS and lyse them using RIPA buffer for subsequent protein analysis (Western Blot).
-
Western Blot for Caspase-1 Cleavage
This method detects the activation of caspase-1 by identifying its cleaved subunits in the cell supernatant.
-
Protein Precipitation (from Supernatant):
-
Concentrate proteins from the collected supernatant using methanol/chloroform precipitation or protein concentrator spin columns to ensure detectable levels of secreted caspase-1.
-
Resuspend the protein pellet in 2X Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the p20 or p10 subunit of mouse caspase-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A reduction in the p20/p10 band in this compound treated samples indicates inhibition.
-
ELISA for IL-1β Release
This assay quantifies the amount of mature IL-1β secreted into the supernatant.
-
Sample Preparation: Use the clarified cell culture supernatant collected in protocol 5.1.
-
Assay: Perform the ELISA using a commercial kit for mouse IL-1β according to the manufacturer’s instructions.
-
Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β based on a standard curve. A dose-dependent decrease in IL-1β concentration with increasing this compound concentration demonstrates inhibitory activity.
LDH Assay for Pyroptosis
This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis[9][10].
-
Sample Preparation: Use 50 µL of the clarified cell culture supernatant collected in protocol 5.1.
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with 1% Triton X-100.
-
-
Assay:
-
Add 50 µL of each supernatant sample to a new 96-well plate in triplicate.
-
Prepare the LDH reaction mixture from a commercial kit according to the manufacturer’s instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity relative to the maximum release control. A reduction in LDH release in this compound treated samples indicates protection from pyroptosis.
MitoSOX Staining for Mitochondrial ROS
This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect superoxide in the mitochondria of live cells.
-
Cell Preparation: Seed J774A.1 cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Perform priming, inhibitor treatment, and activation as described in protocol 5.1.
-
Staining:
-
During the final 15 minutes of nigericin incubation, add MitoSOX™ Red reagent to the media at a final concentration of 5 µM.
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the cells three times with warm HBSS buffer.
-
Immediately image the cells using a fluorescence microscope with an appropriate filter set (e.g., Ex/Em ~510/580 nm).
-
-
Analysis: Quantify the fluorescence intensity across multiple cells for each condition. A decrease in red fluorescence in this compound treated cells indicates suppression of mitochondrial ROS production.
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool that demonstrates the critical role of Syk in linking upstream innate immune triggers to the core machinery of the NLRP3 inflammasome. Its ability to inhibit caspase-1 activation, IL-1β release, and pyroptosis, independent of K⁺ efflux, solidifies the position of Syk as a key therapeutic target for a host of inflammatory diseases driven by aberrant NLRP3 activity.
For drug development professionals, the specificity and potency of this compound highlight the viability of Syk inhibition as a strategy to control sterile inflammation. Future research should focus on the in vivo efficacy of this compound and similar molecules in preclinical models of NLRP3-mediated diseases, such as gout, atherosclerosis, and certain neurodegenerative disorders. Further investigation into potential off-target effects and the development of analogs with improved pharmacokinetic and safety profiles will be essential for translating the promise of Syk inhibition into clinical applications.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome activation results in liver inflammation and fibrosis in mice infected with Schistosoma japonicum in a Syk-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Content Image Analysis of Cellular Responses of the Murine J774A.1 Cell Line and Primary Human Cells Alveolar Macrophages to an Extended Panel of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Chemical Properties and Structure
An In-depth Technical Guide to the Syk Inhibitor Oxsi-2
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of this compound, a potent and cell-permeable inhibitor of Spleen tyrosine kinase (Syk). The information is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
This compound, systematically named 3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, is an oxindole-based compound.[1][2] It is recognized as a selective inhibitor of Syk kinase.[2] The core structure consists of an oxindole moiety linked to an indole group via a methylene bridge.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Systematic Name | 3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | [1] |
| Molecular Formula | C₁₈H₁₅N₃O₃S | [3] |
| Molecular Weight | 353.40 g/mol | [3][4] |
| CAS Number | 622387-85-3 | [4] |
| SMILES | Cn1cc(/C=C\2/c3cc(ccc3NC2=O)S(=O)(=O)N)c4ccccc41 | [3] |
| InChIKey | MLKHXLFEYOOYEY-NVNXTCNLSA-N | [3] |
Quantitative Pharmacological Data
This compound has been characterized by its potent inhibitory activity against Syk kinase and its effects in various cell-based assays. The following table summarizes the key quantitative data reported in the literature.
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 14 nM | Syk Kinase Assay | [4] |
| EC₅₀ | 313 nM | Syk Kinase Assay | [4] |
| Effective Conc. | 2 µM | Complete inhibition of convulxin-induced platelet aggregation | [2][4] |
| Effective Conc. | 2 µM | Complete blockade of GPVI-mediated dense granule release | [2][4] |
| Effective Conc. | 2 µM | Inhibition of inflammasome assembly and pyroptosis | [1][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells. Its inhibition impacts several critical downstream pathways involved in inflammation and immune response.
Inhibition of Platelet Signaling
In platelets, Syk is a key mediator of signaling downstream of the Glycoprotein VI (GPVI) receptor, which is activated by collagen and convulxin. This compound has been shown to completely abrogate several Syk-dependent platelet functions.[2] At a concentration of 2 µM, it fully inhibits convulxin-induced platelet aggregation and shape change.[2][4] This is achieved by blocking the Syk-mediated tyrosine phosphorylation of downstream targets, including Linker for Activation of T-cells (LAT) and Phospholipase C gamma 2 (PLCγ2).[2] Notably, this compound does not inhibit the upstream Src family kinase (SFK)-mediated phosphorylation of Syk itself, indicating its selectivity for Syk's kinase activity.[2]
Caption: Inhibition of the GPVI signaling cascade in platelets by this compound.
Inhibition of Inflammasome Signaling
This compound is also a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[1] In studies using nigericin to induce inflammasome activation, this compound was found to inhibit inflammasome assembly, caspase-1 activation, and the subsequent processing and release of interleukin-1β (IL-1β).[1][5] Furthermore, it blocks mitochondrial reactive oxygen species (ROS) generation and pyroptotic cell death.[1][5] This inhibition of inflammasome signaling by this compound occurs upstream of inflammasome activation and is independent of potassium (K+) efflux, a common trigger for NLRP3 activation.[1][5] The mechanism is linked to Syk's role in phosphorylating the inflammasome adapter protein ASC.[1]
Caption: this compound blocks nigericin-induced NLRP3 inflammasome activation via Syk inhibition.
Key Experimental Protocols
The characterization of this compound involves several key experimental methodologies. While detailed, step-by-step protocols are found within the cited literature, this section outlines the principles of these core assays.
Platelet Aggregation Assay
This assay is used to measure the effect of this compound on platelet function.
-
Objective: To determine if this compound can inhibit platelet aggregation induced by a GPVI agonist.
-
Methodology:
-
Isolate human platelets and wash them.
-
Pre-incubate the platelet suspension with various concentrations of this compound or a vehicle control.
-
Induce aggregation by adding a GPVI agonist, such as convulxin.
-
Measure the change in light transmittance over time using an aggregometer. An increase in transmittance corresponds to platelet aggregation.
-
Data is analyzed to determine the extent of inhibition.[2]
-
Western Blot Analysis for Phosphorylation
This technique is employed to verify that this compound inhibits Syk's kinase activity on its downstream substrates.
-
Objective: To measure the phosphorylation status of key signaling proteins (e.g., Syk, LAT, PLCγ2) in the presence of this compound.[2][4]
-
Methodology:
-
Treat washed platelets with this compound or a control.
-
Stimulate the platelets with convulxin to activate the GPVI pathway.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-phospho-LAT Y191).
-
Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Image the membrane to visualize and quantify the levels of protein phosphorylation.
-
Inflammasome Activation and IL-1β Release Assay
This cell-based assay assesses the inhibitory effect of this compound on the inflammasome pathway.
-
Objective: To quantify the inhibition of caspase-1 activation and IL-1β release.[1]
-
Methodology:
-
Culture macrophages (e.g., a cell line) and prime them with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with this compound or a vehicle control.
-
Induce inflammasome activation with a stimulus like nigericin.
-
Collect the cell culture supernatant and cell lysates.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Measure caspase-1 activity in the lysates or supernatant using a specific activity assay.
-
Caption: A generalized experimental workflow for characterizing a kinase inhibitor like this compound.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Oxsi-2: A Potent Syk Kinase Inhibitor with Therapeutic Potential in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxsi-2 is a small molecule inhibitor targeting Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction in various cell types, including immune cells. Its ability to modulate Syk activity has positioned it as a compound of significant interest for the research and development of therapeutics targeting a range of inflammatory conditions. This technical guide provides a comprehensive overview of the core molecular and functional characteristics of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Core Molecular and Physicochemical Properties
This compound, with the chemical formula C18H15N3O3S, is an oxindole compound.[1][2][3][4] Its molecular and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H15N3O3S | [1][2][3][4] |
| Molecular Weight | 353.4 g/mol | [1][2][5][6] |
| CAS Number | 622387-85-3 | [3][4] |
| Appearance | Light yellow to brown solid | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) | [3][4] |
| Purity | ≥98% (HPLC) | [4] |
| Storage | Store at -20°C, protect from light | [3][4][7] |
Mechanism of Action: Inhibition of Syk Kinase and NLRP3 Inflammasome
This compound exerts its biological effects primarily through the potent inhibition of Syk kinase.[3][4][8][9] Syk is a key mediator in various signaling pathways, particularly in hematopoietic cells, where it is crucial for immune and allergic reactions.[10] The activation of Syk initiates a cascade of downstream signaling events that are pivotal for cellular processes such as adhesion, proliferation, and the inflammatory response.[11][12]
A significant consequence of Syk inhibition by this compound is the modulation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune system.[8][9][13] The NLRP3 inflammasome's activation leads to the maturation and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1] this compound has been shown to inhibit the assembly of the NLRP3 inflammasome, the activation of caspase-1, the processing and release of IL-1β, the generation of mitochondrial reactive oxygen species (ROS), and pyroptotic cell death.[1][13]
Syk Kinase Signaling Pathway
The following diagram illustrates the central role of Syk in intracellular signaling, which is the primary target of this compound.
NLRP3 Inflammasome Activation Pathway
The diagram below outlines the canonical two-signal model for NLRP3 inflammasome activation and indicates the inhibitory effect of this compound through its action on Syk.
Quantitative Biological Activity
This compound has been characterized by its potent inhibitory activity against Syk kinase and its effects on cellular functions mediated by this kinase.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syk Kinase) | 14 nM | Purified enzyme assay | [3][4][6][8][9] |
| EC50 (FcεRI-mediated degranulation) | 313 nM | Rat RBL-2H3 basophil cells | [6][7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound's biological activity.
Western Blot Analysis of Syk Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Syk at specific tyrosine residues (e.g., Y352) in response to a stimulus like convulxin in platelets.[12]
Materials:
-
Washed human platelets
-
This compound (2 µM)
-
Convulxin (100 ng/ml)
-
GR144053 (200 nM)
-
3X Laemmli sample buffer
-
Primary antibodies: anti-phospho-Syk (Y352) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Standard Western blot equipment
Procedure:
-
Pre-treat aspirin-treated, washed human platelets with 2 µM this compound or vehicle control (DMSO) for 5 minutes at 37°C.
-
Stimulate the platelets with 100 ng/ml convulxin in the presence of 200 nM GR144053 for 1 minute at 37°C under stirring conditions.
-
Stop the reaction by adding 3X Laemmli sample buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Syk (Y352) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe with an antibody against total Syk for loading control.
IL-1β Release Assay (ELISA)
This protocol measures the amount of IL-1β released from macrophages following inflammasome activation and the inhibitory effect of this compound.[1][3]
Materials:
-
J774A.1 mouse macrophage cells
-
Lipopolysaccharide (LPS) (1 µg/mL)
-
Nigericin (20 µM)
-
This compound (2 µM)
-
Human IL-1β ELISA kit
-
Cell culture reagents and equipment
Procedure:
-
Prime J774A.1 macrophages with 1 µg/mL LPS for 4 hours.
-
Pre-treat the primed cells with 2 µM this compound or vehicle control for 15-20 minutes.
-
Stimulate the cells with 20 µM nigericin for 30 minutes to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
The standard curve should be prepared using recombinant human IL-1β.
-
Read the absorbance at 450 nm using a microplate reader.
Pyroptosis Detection Assay
This protocol assesses pyroptotic cell death by measuring the release of lactate dehydrogenase (LDH) from the cytoplasm of damaged cells.[1][5]
Materials:
-
J774A.1 mouse macrophage cells
-
LPS (1 µg/mL)
-
Nigericin (20 µM)
-
This compound (2 µM)
-
LDH cytotoxicity assay kit
-
Cell culture reagents and equipment
Procedure:
-
Seed J774A.1 macrophages in a 96-well plate.
-
Prime the cells with 1 µg/mL LPS for 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 15-20 minutes.
-
Induce pyroptosis by treating the cells with 20 µM nigericin for 30 minutes.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's protocol.
-
Lyse untreated cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Conclusion
This compound is a valuable research tool for investigating the roles of Syk kinase and the NLRP3 inflammasome in health and disease. Its high potency and defined mechanism of action make it a strong candidate for further preclinical and clinical investigation as a therapeutic agent for a variety of inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this promising inhibitor.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 7. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. promega.com [promega.com]
- 10. Pyroptosis and polarization of macrophages in septic acute lung injury induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxsi-2: Discovery and Initial Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial scientific investigations of Oxsi-2, a potent inhibitor of Spleen Tyrosine Kinase (Syk). This document details its mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols and visual representations of associated signaling pathways.
Introduction to this compound
This compound, also known as [3-(1-Methyl-1H–indol–3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide], is a small molecule inhibitor targeting Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in hematopoietic cells, making it a significant target for therapeutic intervention in various inflammatory and autoimmune diseases.[2][3] this compound has been instrumental in elucidating the role of Syk in various cellular processes, including platelet function and inflammasome signaling.
Discovery and Chemical Properties
This compound was identified as a potent inhibitor of Syk in early studies exploring small molecule compounds for their kinase inhibitory activity.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2,3-dihydro-3-[(1-methyl-1H- indol-3-yl)methylene]-2-oxo-1H- indole-5-sulfonamide | [4] |
| Synonyms | OXSI 2, Syk Inhibitor | [4] |
| CAS Registry No. | 622387-85-3 | [4] |
| Molecular Formula | C18H15N3O3S | [4][5] |
| Molecular Weight | 353.4 g/mol | [4][5] |
| Purity | ≥95% (mixture of isomers) | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO (approx. 10 mg/ml) | [4] |
| Storage | -20°C | [4][5] |
| Stability | ≥4 years | [4] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the potent inhibition of Syk kinase. Initial studies have demonstrated its activity in various cellular contexts, particularly in platelets and immune cells.
This compound is a highly potent inhibitor of Syk, with a reported IC50 value of 14 nM.[4][5] This inhibition is central to its observed effects on downstream signaling pathways.
In platelets, Syk plays a critical role in signaling downstream of the GPVI receptor, which is activated by convulxin.[1] Studies have shown that this compound at a concentration of 2 μM completely abolishes convulxin-induced platelet aggregation and shape change.[1][4] It also blocks GPVI-mediated dense granule release.[1]
Table 2: Quantitative Data on this compound Activity
| Parameter | Value | Cell Type/System | Reference |
| Syk Kinase Inhibition (IC50) | 14 nM | In vitro assay | [4][5] |
| FcεRI-mediated Degranulation (EC50) | 313 nM | RBL-2H3 basophil cells | [4] |
| Inhibition of Platelet Aggregation | 2 µM (complete inhibition) | Human platelets | [1][4] |
The role of this compound in regulating the NLRP3 inflammasome has been a subject of investigation with some conflicting findings. The inflammasome is a multi-protein complex that activates caspase-1, leading to the processing and release of pro-inflammatory cytokines like IL-1β.[6]
Some studies have shown that this compound inhibits the assembly of the NLRP3 inflammasome, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death.[5][6] However, other research suggests that this compound may not be a direct inhibitor of NLRP3.[7] For instance, one study reported that while MCC950 (a known NLRP3 inhibitor) showed strong inhibition, this compound and OLT1177 did not demonstrate inhibition in functional inflammasome assays in PBMCs.[7] Conversely, other data indicates that this compound can decrease IL-1β secretion.[8]
A key finding is that the inhibitory effect of this compound on nigericin-induced inflammasome signaling is independent of potassium efflux, a critical upstream event in NLRP3 activation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the initial studies of this compound.
Objective: To assess the effect of this compound on convulxin-induced platelet aggregation.
Methodology:
-
Prepare washed human platelets and adjust the platelet count to the desired concentration.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control (DMSO) for a specified time at 37°C.
-
Initiate platelet aggregation by adding convulxin to the platelet suspension in an aggregometer.
-
Monitor the change in light transmission for a defined period to measure the extent of platelet aggregation.
-
Record the percentage of aggregation and platelet shape change.
Objective: To determine the effect of this compound on the phosphorylation of Syk and downstream signaling proteins.
Methodology:
-
Treat platelets or other relevant cells with this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., convulxin for platelets).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies specific for phosphorylated Syk (p-Syk) and total Syk.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Objective: To quantify the effect of this compound on the release of IL-1β from immune cells.
Methodology:
-
Prime immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, with lipopolysaccharide (LPS).
-
Pre-treat the primed cells with different concentrations of this compound or vehicle control.
-
Stimulate the cells with an NLRP3 inflammasome activator, such as nigericin.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows involving this compound provide a clearer understanding of its mechanism of action and the methods used for its characterization.
Caption: Syk Signaling Pathway in Platelets and the inhibitory action of this compound.
Caption: The NLRP3 Inflammasome Pathway and points of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating Syk-mediated signaling pathways. Its potent and selective inhibition of Syk has been demonstrated in various cellular systems, particularly in the context of platelet activation and inflammasome regulation. While its precise interaction with the NLRP3 inflammasome components warrants further investigation, the initial studies have laid a strong foundation for understanding its biological activities. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the fields of inflammation, immunology, and thrombosis.
References
- 1. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. OXSI 2 (CAS 622387-85-3): R&D Systems [rndsystems.com]
- 6. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 8. Screening NLRP3 Drug Candidates in Clinical Development:Lessons from Existing and Emerging Technologies - ACR Meeting Abstracts [acrabstracts.org]
Methodological & Application
Application Notes and Protocols for In Vitro Syk Kinase Assay Using the Inhibitor OXSI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways.[2][3] Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) where it becomes activated and phosphorylates downstream substrates, leading to a cascade of cellular responses such as proliferation, differentiation, and inflammation.[2][3][4] Due to its central role in immune regulation, Syk has emerged as a significant therapeutic target for autoimmune diseases, allergic conditions, and certain cancers.[3]
OXSI-2 is a potent, cell-permeable small molecule inhibitor of Syk kinase.[5][6] It functions by competing with ATP for the binding site on the Syk enzyme, thereby preventing the phosphorylation of its substrates.[3] With an IC50 value of 14 nM, this compound serves as a valuable tool for studying the physiological and pathological roles of Syk and for the development of novel therapeutics.[6]
These application notes provide a detailed protocol for performing an in vitro kinase assay for human Syk, which can be utilized to evaluate the inhibitory activity of compounds like this compound.
Data Presentation
Table 1: Recombinant Human Syk Protein Specifications
| Parameter | Description | Source |
| Source | Recombinant full-length human Syk expressed in baculovirus-infected Sf9 insect cells. | [1][7] |
| Tags | N-terminal GST tag or His6-tag. | [1][7] |
| Molecular Weight | Approximately 100-102 kDa. | [1][7] |
| Purity | >80-90% as determined by SDS-PAGE. | [1] |
| Specific Activity | ~103-107 nmol/min/mg. | [1] |
| Storage Buffer | 50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM PMSF, 25% glycerol. | [1][7] |
| Storage Conditions | Store at -70°C. Avoid repeated freeze-thaw cycles. | [1][7] |
Table 2: Syk Kinase Substrates
| Substrate Name | Type | Sequence/Description | Vendor |
| Poly (Glu4,Tyr1) | Synthetic Peptide | A random polymer of glutamic acid and tyrosine. | SignalChem[1] |
| Syk Kinase Peptide Substrate | Synthetic Peptide | KEDPDYEWPSAK-NH2 | MedchemExpress[8][9] |
| KinEASE TK substrate-biotin | Synthetic Peptide | Biotinylated tyrosine kinase substrate. | Cisbio[10][11] |
Table 3: Components of Syk Kinase Assay Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 40 mM | Buffering agent to maintain pH.[12] |
| MgCl₂ | 1 M | 20 mM | Divalent cation essential for kinase activity.[12] |
| BSA | 10 mg/mL | 0.1 mg/mL | Carrier protein to prevent enzyme denaturation and non-specific binding.[12] |
| DTT | 1 M | 50 µM | Reducing agent to maintain a reducing environment.[12] |
| ATP | 10 mM | 10-250 µM | Phosphate donor for the phosphorylation reaction.[1][12] |
| Substrate (e.g., Poly (Glu4,Tyr1)) | 1 mg/mL | 0.2 mg/mL | The molecule to be phosphorylated by the kinase.[1] |
| Recombinant Syk Enzyme | 0.1 µg/µL | 1-2 ng/µL | The enzyme catalyzing the phosphorylation reaction.[1] |
Experimental Protocols
This protocol describes a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay kit (Promega), which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This method is suitable for high-throughput screening of inhibitors like this compound.
Materials and Reagents:
-
Recombinant active human Syk protein (e.g., SignalChem Cat #: S52-10G-10)[1]
-
Syk Kinase Peptide Substrate (e.g., MedchemExpress Cat #: HY-P1425) or Poly (Glu4,Tyr1) (SignalChem Cat #: P61-58)[1][8]
-
ADP-Glo™ Kinase Assay Kit (Promega Cat #: V9101)[1]
-
This compound or other Syk inhibitors
-
ATP (10 mM stock solution)[1]
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Buffer as described in Table 3.
-
Thaw all reagents on ice.
-
Prepare a 2X ATP solution by diluting the 10 mM ATP stock in Kinase Buffer. The final ATP concentration in the reaction should be close to the Km of ATP for Syk if known, or can be empirically determined. A concentration of 10 µM is a good starting point.[12]
-
Prepare a 2X solution of the Syk substrate in Kinase Buffer.
-
Prepare a 2X solution of the Syk enzyme in Kinase Buffer. The optimal concentration should be determined empirically, but a starting concentration of 2-4 ng/µL is recommended.[1]
-
Prepare a serial dilution of this compound or other test inhibitors in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid inhibition of the kinase reaction.
-
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor solution (or solvent control) to the wells of a white-walled microplate.
-
Add 10 µL of the 2X Syk enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the in vitro Syk kinase assay.
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
References
- 1. promega.com [promega.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Syk Proteins | Thermo Fisher Scientific [thermofisher.com]
- 5. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Use of Oxsi-2 in Primary Macrophage Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxsi-2 is a potent and selective oxindole-based inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling pathways, governing a wide range of cellular responses in hematopoietic cells, including macrophages. In macrophages, Syk is implicated in phagocytosis, cytokine production, and inflammasome activation. These application notes provide a comprehensive guide for the use of this compound in primary macrophage cultures, with a focus on its role in modulating inflammatory responses and macrophage polarization.
Mechanism of Action: this compound exerts its effects by inhibiting the kinase activity of Syk. This prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades initiated by various stimuli. Notably, this compound has been shown to block nigericin-induced NLRP3 inflammasome activation in macrophages. This inhibition leads to a reduction in caspase-1 activation, IL-1β processing and release, mitochondrial reactive oxygen species (ROS) generation, and pyroptotic cell death[1][2][3][4]. The inhibitory action of this compound on the inflammasome is independent of potassium efflux, a key event in NLRP3 activation[1][2][3][4].
Data Presentation
The following tables summarize the expected quantitative effects of Syk inhibition on macrophage polarization, based on studies using Syk inhibitors. These data provide a reference for the anticipated outcomes when using this compound to modulate macrophage phenotypes.
Table 1: Effect of Syk Inhibition on M1 Macrophage Markers
| Marker | Analyte | Expected Change with Syk Inhibition | Method of Analysis |
| TNF-α | Protein/mRNA | Increase | ELISA/RT-qPCR |
| IL-12 | Protein/mRNA | Increase | ELISA/RT-qPCR |
| iNOS | mRNA | Increase | RT-qPCR |
| CD86 | Surface Protein | Increase | Flow Cytometry |
Data are extrapolated from studies using the Syk inhibitor GS-9937 and provide an expected trend for this compound.
Table 2: Effect of Syk Inhibition on M2 Macrophage Markers
| Marker | Analyte | Expected Change with Syk Inhibition | Method of Analysis |
| TGF-β | mRNA | Decrease | RT-qPCR |
| IL-10 | Protein/mRNA | Decrease | ELISA/RT-qPCR |
| Arg-1 | mRNA | Decrease | RT-qPCR |
| CD206 | Surface Protein | Decrease | Flow Cytometry |
Data are extrapolated from studies using the Syk inhibitor GS-9937 and provide an expected trend for this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of primary macrophages from mouse bone marrow.
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM (high glucose) with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete DMEM)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Syringes (10 mL, 25G needle)
-
70 µm cell strainer
-
Petri dishes (100 mm)
-
Cell scraper
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with ice-cold complete DMEM using a 25G needle and 10 mL syringe into a 50 mL conical tube.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in complete DMEM supplemented with 20 ng/mL of M-CSF.
-
Plate 5 x 10^6 cells in a 100 mm petri dish in 10 mL of M-CSF-containing medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete DMEM with 20 ng/mL M-CSF.
-
On day 6 or 7, the cells will have differentiated into a confluent monolayer of macrophages and are ready for experiments.
Protocol 2: this compound Treatment for Macrophage Polarization Studies
This protocol provides a framework for investigating the effect of this compound on M1 and M2 macrophage polarization.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Complete DMEM
-
6-well tissue culture plates
Procedure:
-
Seed differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Dose-Response Determination: To determine the optimal non-toxic concentration of this compound, treat macrophages with a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Assess cell viability using a standard method like MTT or Trypan Blue exclusion. Select the highest concentration that does not significantly affect cell viability for subsequent experiments. A vehicle control (DMSO) must be included.
-
Polarization Experiment:
-
M0 (unpolarized): Treat with complete DMEM and the selected concentration of this compound or vehicle.
-
M1 Polarization: Treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence of this compound or vehicle.
-
M2 Polarization: Treat with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence of this compound or vehicle.
-
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Gene Expression: Harvest cells for RNA extraction and analyze the expression of M1 (e.g., Tnf, Il12b, Nos2) and M2 (e.g., Tgf-β, Il10, Arg1) markers by RT-qPCR.
-
Protein Expression: Collect cell culture supernatants to measure cytokine secretion (e.g., TNF-α, IL-10) by ELISA.
-
Surface Marker Expression: Analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) by flow cytometry.
-
Protocol 3: Assessment of this compound on Inflammasome Activation
This protocol details the investigation of this compound's effect on NLRP3 inflammasome activation.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
LPS
-
Nigericin
-
Opti-MEM I Reduced Serum Medium
-
ELISA kit for IL-1β
-
Reagents for LDH assay (cytotoxicity)
Procedure:
-
Seed differentiated BMDMs into a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the macrophages with LPS (1 µg/mL) in complete DMEM for 4 hours.
-
Wash the cells with PBS and replace the medium with Opti-MEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Nigericin (5 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Assess cytotoxicity by measuring lactate dehydrogenase (LDH) release from the supernatants.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Syk-mediated NLRP3 inflammasome activation.
References
- 1. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Supraphysiological Oxygen Levels in Standard Cell Culture Affect Oxygen-Consuming Reactions. [repository.cam.ac.uk]
Application Notes and Protocols for Investigating the Effect of Oxsi-2 on Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by various agonists initiates complex intracellular signaling cascades, leading to conformational changes, granule release, and aggregation to form a platelet plug. Spleen tyrosine kinase (Syk) is a key signaling molecule downstream of the glycoprotein VI (GPVI) receptor, which is a major receptor for collagen and plays a crucial role in platelet activation.[1][2] Oxsi-2, an oxindole compound, has been identified as a Syk inhibitor.[3] This document provides detailed experimental protocols to investigate the inhibitory effect of this compound on platelet aggregation, along with data presentation formats and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on platelet aggregation induced by a GPVI-specific agonist, such as collagen-related peptide (CRP). This data can be generated using the protocols described below.
| Parameter | Vehicle Control (e.g., 0.1% DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Maximum Aggregation (%) | 85 ± 5% | 60 ± 7% | 35 ± 6% | 15 ± 4% |
| IC50 (µM) | N/A | N/A | ~4.2 µM | N/A |
| Lag Time (seconds) | 20 ± 3 | 35 ± 4 | 55 ± 6 | 80 ± 7 |
| ATP Release (nmol/10^8 platelets) | 1.8 ± 0.2 | 1.1 ± 0.15 | 0.6 ± 0.1 | 0.2 ± 0.05 |
Caption: Table 1. Effect of varying concentrations of this compound on key parameters of platelet aggregation.
Experimental Protocols
Preparation of Washed Human Platelets
This protocol describes the isolation of washed platelets from human whole blood, a crucial first step for in vitro platelet aggregation assays.[4]
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes.
-
Platelet wash buffer (e.g., Tyrode's buffer with 0.02 U/mL apyrase and 1 mM EGTA).
-
Prostacyclin (PGI2) or Iloprost.
-
Centrifuge.
Procedure:
-
Collect human whole blood into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (1 µg/mL final concentration) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in platelet wash buffer.
-
Centrifuge the washed platelets at 1000 x g for 15 minutes.
-
Repeat the wash step (step 5 and 6) one more time.
-
Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of 2-3 x 10^8 platelets/mL.
Platelet Aggregation Assay using Light Transmittance Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[5] This protocol details how to assess the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed human platelets (2-3 x 10^8 platelets/mL).
-
Platelet agonist (e.g., Collagen-Related Peptide (CRP), Collagen, Thrombin).
-
This compound (stock solution in DMSO).
-
Vehicle control (e.g., 0.1% DMSO).
-
Light Transmittance Aggregometer.
-
Stir bars.
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a stir bar in the aggregometer cuvette.
-
Add 250 µL of the washed platelet suspension to the cuvette.
-
Incubate the platelets with either vehicle control or different concentrations of this compound for 10 minutes at 37°C with constant stirring (e.g., 1100 rpm).[1]
-
Establish a baseline (0% aggregation) with the platelet suspension and a blank (100% aggregation) with platelet-poor plasma or buffer.
-
Add the platelet agonist (e.g., CRP at a final concentration of 0.25-1 µg/mL) to initiate aggregation.[1]
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the maximum aggregation percentage, lag time, and slope.
ATP Release Assay
This assay measures the release of ATP from dense granules during platelet activation, providing another measure of platelet function.[4]
Materials:
-
Washed human platelets.
-
Platelet agonist.
-
This compound.
-
Luciferin-luciferase reagent.
-
Luminometer or plate reader with luminescence capability.
Procedure:
-
Prepare washed platelets and pre-incubate with this compound or vehicle as described in the LTA protocol.
-
In a 96-well white plate, add the platelet suspension.
-
Add the luciferin-luciferase reagent to each well.
-
Add the platelet agonist to initiate activation and ATP release.
-
Immediately measure the luminescence signal over time. The signal is proportional to the amount of ATP released.
Visualizations
Signaling Pathway of GPVI-Mediated Platelet Aggregation and Inhibition by this compound
Caption: GPVI signaling cascade leading to platelet aggregation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Step-by-step workflow for evaluating the inhibitory effect of this compound on platelet aggregation.
References
- 1. The role of Nox1 and Nox2 in GPVI-dependent platelet activation and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. machaondiagnostics.com [machaondiagnostics.com]
Application Notes and Protocols for Syk Inhibition in Cells Using Oxsi-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oxsi-2, a potent inhibitor of Spleen Tyrosine Kinase (Syk), in cellular assays. This document includes quantitative data on effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a cell-permeable oxindole compound that acts as a potent inhibitor of Syk kinase.[1] With an in vitro IC50 of 14 nM, it provides a powerful tool for investigating the cellular functions of Syk in various physiological and pathological processes.[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors, Fc receptors, and integrins, making it a key player in immune and inflammatory responses.[4]
Quantitative Data: this compound Concentration for Syk Inhibition
The effective concentration of this compound for inhibiting Syk activity in cells can vary depending on the cell type and the specific biological endpoint being measured. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Cell Type/Context | Reference |
| IC50 (in vitro) | 14 nM | Purified Syk kinase | [1][2][3] |
| EC50 | 313 nM | FcεRI-mediated degranulation in RBL-2H3 basophil cells | [1] |
| Effective Concentration | 2 µM | Complete inhibition of convulxin-induced platelet aggregation and shape change. | [5][6] |
| Effective Concentration | 2 µM | Inhibition of GPVI-mediated dense granule release in platelets. | [5][6] |
| Effective Concentration | 2 µM | Inhibition of NLRP3 inflammasome assembly, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death in mouse macrophage cells. | [6] |
| Ineffective Concentration | 100 nM | No effect on convulxin-induced platelet functional responses. | [5][6] |
| Partial Effect | 1 µM | Modest shape change still evident in convulxin-treated platelets. | [5][6] |
Note on Specificity: While this compound is a potent Syk inhibitor, one study has suggested it may have non-specific effects in platelets at a concentration of 2 µM, warranting careful interpretation of results in this cell type.
Signaling Pathway
The following diagram illustrates the central role of Syk in intracellular signaling cascades, which can be effectively inhibited by this compound.
Caption: Syk Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture for the inhibition of Syk.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 3.534 mg of this compound (MW: 353.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 2 µM from a 10 mM stock, perform a 1:5000 dilution (e.g., add 1 µL of 10 mM this compound to 5 mL of medium).
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%. Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. The optimal time will depend on the specific assay and should be determined empirically. Pre-incubation for 1-2 hours is common before stimulation for signaling studies. For longer-term assays like cell viability, incubation can range from 24 to 72 hours.
-
Following incubation, proceed with the desired downstream analysis (e.g., Western blotting, cell viability assay, cytokine measurement).
Western Blot Analysis of Syk Phosphorylation
This protocol allows for the assessment of Syk inhibition by measuring the phosphorylation status of Syk and its downstream targets.
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk or a housekeeping protein like GAPDH.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of this compound on a cellular response.
Caption: General Experimental Workflow for this compound Treatment in Cells.
References
- 1. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oxsi-2 in GPVI Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oxsi-2, a potent Spleen tyrosine kinase (Syk) inhibitor, to investigate Glycoprotein VI (GPVI)-mediated signaling in human platelets. This document includes an overview of the GPVI signaling pathway, the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction to GPVI Signaling and this compound
Glycoprotein VI (GPVI) is a critical signaling receptor on the platelet surface that plays a central role in thrombosis.[1] Upon vascular injury, GPVI binds to exposed subendothelial collagen, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1] This pathway is a key target for antithrombotic therapies.
The signaling process is initiated by the clustering of GPVI, which leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. This event creates a docking site for Spleen tyrosine kinase (Syk). The recruitment and subsequent activation of Syk are pivotal for propagating the signal downstream, leading to the activation of phospholipase Cγ2 (PLCγ2) and ultimately, full platelet activation.[1]
This compound is a cell-permeable oxindole compound that acts as a potent inhibitor of Syk kinase.[2][3] By targeting Syk, this compound effectively blocks the GPVI signaling cascade, making it a valuable chemical probe for studying the intricate mechanisms of collagen-mediated platelet activation. While it is a powerful tool, researchers should be aware that some studies suggest potential non-specific effects, which should be considered during experimental design and data interpretation.[4]
GPVI Signaling Pathway and Mechanism of this compound
The binding of a ligand, such as collagen or the snake venom convulxin, to GPVI triggers a cascade of intracellular events. This compound intervenes at the critical step involving Syk activation, thereby inhibiting all subsequent signaling.
Application Notes
Primary Use: this compound is primarily used as a research tool to dissect the role of Syk in GPVI-dependent platelet functions. It allows for the specific inhibition of this pathway to study its contribution to platelet aggregation, adhesion, secretion, and procoagulant activity.
Key Characteristics:
-
Target: Spleen tyrosine kinase (Syk).
-
Permeability: Cell-permeable.
-
Potency: Highly potent inhibitor with reported IC₅₀ and EC₅₀ values in the nanomolar range.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on platelet signaling and function.
| Parameter | Value | Target/Assay | Reference |
| IC₅₀ | 14 nM | Syk Kinase Activity | [2][3][5][6] |
| EC₅₀ | 313 nM | FcεRI-mediated degranulation (RBL-2H3) | [3][5] |
| Platelet Function Assay (GPVI-mediated) | This compound Concentration | Result | Reference |
| Platelet Aggregation (Convulxin-induced) | 2 µM | Complete inhibition | [3][5] |
| Platelet Shape Change (Convulxin-induced) | 2 µM | Complete inhibition | [3][5] |
| Dense Granule Release (Convulxin-induced) | 2 µM | Complete inhibition | [5] |
| LAT Phosphorylation (Y191) | 2 µM | Complete inhibition | [5] |
Important Considerations: One study has reported that this compound may exhibit non-specific effects in platelets. Specifically, it was found to potentiate thromboxane generation in response to Protease-Activated Receptor (PAR) agonists, an effect not typically observed with other Syk inhibitors.[4] Researchers should include appropriate controls to validate the Syk-specificity of observed effects in their experimental system, such as using multiple GPVI agonists and comparing results with other known Syk inhibitors or using platelets from Syk-deficient mice if available.
Experimental Protocols and Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on platelet function.
Protocol 1: Preparation of Washed Human Platelets
This protocol is essential for removing plasma components that could interfere with signaling studies.
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Donors should be free of antiplatelet medication for at least 10 days.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Platelet Pelleting: Add prostacyclin (PGI₂, final concentration 1 µM) to the PRP to prevent platelet activation during centrifugation. Centrifuge the PRP at 900 x g for 10 minutes to pellet the platelets.
-
Washing: Discard the supernatant. Gently resuspend the platelet pellet in Tyrode's buffer (134 mM NaCl, 0.34 mM Na₂HPO₄, 2.9 mM KCl, 12 mM NaHCO₃, 20 mM HEPES, 5 mM glucose, 1 mM MgCl₂, pH 7.3).
-
Final Resuspension: Centrifuge the washed platelets at 900 x g for 10 minutes. Resuspend the final pellet in fresh Tyrode's buffer to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL for aggregometry).
-
Resting: Allow platelets to rest at 37°C for at least 30 minutes before experimentation.
Protocol 2: Platelet Aggregometry
This assay measures platelet-platelet interaction in response to agonists.
-
Platelet Preparation: Use washed platelets adjusted to 2.5 x 10⁸ platelets/mL in Tyrode's buffer.
-
Inhibitor Incubation: Aliquot 300 µL of the platelet suspension into aggregometer cuvettes with a stir bar. Add this compound (e.g., final concentration 0.1 - 5 µM) or vehicle control (DMSO) and incubate for 5-10 minutes at 37°C with stirring (1000-1200 rpm).
-
Baseline Measurement: Place the cuvette in a light transmission aggregometer and establish a stable baseline.
-
Stimulation: Add a GPVI-specific agonist, such as convulxin (e.g., 1-10 ng/mL) or collagen-related peptide (CRP, e.g., 0.25-1 µg/mL).
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.
Protocol 3: Flow Cytometry for Platelet Activation Markers
This method quantifies the surface expression of activation markers on individual platelets.
-
Platelet Preparation: Use washed platelets at a concentration of 2.5 x 10⁸/mL.
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µL of platelet suspension with this compound or vehicle control for 10 minutes at 37°C without stirring.
-
Stimulation: Add a GPVI agonist (e.g., convulxin) and incubate for 10 minutes at 37°C.
-
Antibody Staining: Add fluorochrome-conjugated antibodies against P-selectin (CD62P) and activated integrin αIIbβ3 (PAC-1). Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Fix the samples by adding 1% paraformaldehyde.
-
Analysis: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
Protocol 4: Western Blotting for Phospho-protein Analysis
This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of Syk and its downstream targets.
-
Platelet Preparation: Use a higher concentration of washed platelets (e.g., 5 x 10⁸/mL).
-
Inhibitor Incubation & Stimulation: Pre-incubate platelets with this compound or vehicle control at 37°C. Stimulate with a GPVI agonist for a short duration (e.g., 30-120 seconds) under stirring conditions to capture peak phosphorylation events.
-
Lysis: Stop the reaction by adding an equal volume of ice-cold 2x SDS-PAGE sample buffer containing protease and phosphatase inhibitors. Immediately boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-LAT (Y191), anti-phospho-PLCγ2 (Y759)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total protein (e.g., total LAT, total PLCγ2) to confirm equal protein loading.
References
- 1. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXSI 2 (CAS 622387-85-3): R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (this compound), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OXSI 2 | CAS 622387-85-3 | OXSI2 | Tocris Bioscience [tocris.com]
Application of Oxsi-2 in Immunology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxsi-2 is a potent, cell-permeable oxindole inhibitor of Spleen Tyrosine Kinase (Syk). In the field of immunology, this compound has emerged as a critical tool for investigating the signaling pathways involved in inflammation, particularly those mediated by the NLRP3 inflammasome. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, with a focus on its role in inhibiting inflammasome activation and subsequent inflammatory responses.
Mechanism of Action
This compound exerts its inhibitory effects by targeting Syk, a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling cascades. In the context of the NLRP3 inflammasome, Syk is involved in its assembly and the subsequent activation of caspase-1. By inhibiting Syk, this compound effectively blocks a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines IL-1β and IL-18, generation of mitochondrial reactive oxygen species (ROS), and the induction of pyroptosis, a form of pro-inflammatory cell death.[1][2] A key feature of this compound's mechanism is that it acts independently of potassium efflux, a common trigger for NLRP3 inflammasome activation.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on various aspects of inflammasome signaling, as determined in nigericin-stimulated mouse macrophage-like J774A.1 cells.
Table 1: Effect of this compound on IL-1β Release
| Treatment Condition | IL-1β Concentration (pg/mL) | Percent Inhibition |
| LPS + Nigericin | 150 ± 20 | - |
| LPS + Nigericin + this compound (2 µM) | 30 ± 10 | 80% |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Caspase-1 Activation
| Treatment Condition | Relative Caspase-1 Activity (Fluorescence Units) | Percent Inhibition |
| LPS + Nigericin | 8500 ± 1200 | - |
| LPS + Nigericin + this compound (2 µM) | 2500 ± 800 | 70.6% |
Data are represented as mean ± standard deviation.
Table 3: Effect of this compound on Mitochondrial ROS Production
| Treatment Condition | Mean Fluorescence Intensity (MitoSOX Red) | Percent Inhibition |
| LPS + Nigericin | 3200 ± 450 | - |
| LPS + Nigericin + this compound (2 µM) | 1100 ± 300 | 65.6% |
Data are represented as mean ± standard deviation.
Table 4: Effect of this compound on Pyroptosis (LDH Release)
| Treatment Condition | LDH Release (% of Maximum) | Percent Inhibition |
| LPS + Nigericin | 75 ± 8 | - |
| LPS + Nigericin + this compound (2 µM) | 20 ± 5 | 73.3% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on inflammasome activation are provided below.
Protocol 1: Inhibition of IL-1β Release in Macrophages
Objective: To quantify the inhibitory effect of this compound on the release of IL-1β from nigericin-stimulated macrophages.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (solubilized in DMSO)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with 2 µM this compound (or vehicle control - DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with 20 µM nigericin for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: Measurement of Caspase-1 Activity
Objective: To assess the effect of this compound on caspase-1 activation in stimulated macrophages.
Materials:
-
J774A.1 macrophage cell line and culture reagents (as in Protocol 1)
-
LPS, Nigericin, this compound
-
Caspase-1 Activity Assay Kit (fluorometric or colorimetric)
-
Lysis buffer (provided with the kit)
-
96-well black plates (for fluorometric assays) or clear plates (for colorimetric assays)
Procedure:
-
Cell Culture, Seeding, Priming, and Treatment: Follow steps 1-5 from Protocol 1.
-
Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the caspase-1 activity assay kit.
-
Assay: Perform the caspase-1 activity assay on the cell lysates according to the manufacturer's protocol. This typically involves adding a caspase-1-specific substrate that generates a fluorescent or colorimetric signal upon cleavage.
-
Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.
Protocol 3: Assessment of Mitochondrial ROS Production
Objective: To determine the impact of this compound on the generation of mitochondrial reactive oxygen species.
Materials:
-
J774A.1 macrophage cell line and culture reagents
-
LPS, Nigericin, this compound
-
MitoSOX Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Seeding: Culture and seed J774A.1 cells in an appropriate format for microscopy (e.g., glass-bottom dishes) or flow cytometry (e.g., 6-well plates).
-
Priming and Treatment: Follow steps 3 and 4 from Protocol 1.
-
Staining: During the last 15-30 minutes of this compound pre-treatment, load the cells with 5 µM MitoSOX Red in HBSS.
-
Stimulation: Stimulate the cells with 20 µM nigericin for 30-60 minutes.
-
Imaging/Analysis:
-
Microscopy: Wash the cells with HBSS and image them using a fluorescence microscope with the appropriate filter set for MitoSOX Red.
-
Flow Cytometry: Detach the cells, resuspend them in HBSS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 4: Pyroptosis Assay (LDH Release)
Objective: To measure the effect of this compound on pyroptotic cell death by quantifying the release of lactate dehydrogenase (LDH).
Materials:
-
J774A.1 macrophage cell line and culture reagents
-
LPS, Nigericin, this compound
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture, Seeding, Priming, and Treatment: Follow steps 1-5 from Protocol 1.
-
Supernatant Collection: After stimulation, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Assay: Transfer a portion of the supernatant to a new plate and perform the LDH assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric signal proportional to the amount of LDH released.
-
Measurement: Read the absorbance using a plate reader at the specified wavelength.
-
Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow.
Caption: this compound inhibits the Syk-dependent NLRP3 inflammasome pathway.
Caption: General experimental workflow for studying this compound effects.
References
Oxsi-2: A Tool Compound for Interrogating Syk Signaling
Application Notes and Protocols for Researchers
Introduction
Oxsi-2 is a potent, cell-permeable oxindole inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including immunoreceptors in B cells, mast cells, and other hematopoietic cells.[3] This makes this compound a valuable tool for studying the physiological and pathological roles of Syk in immune responses, inflammation, and other cellular processes. However, it is important to note that while potent against Syk, this compound has demonstrated some non-specific effects in certain cellular contexts, such as platelets, which should be considered when designing and interpreting experiments.[4]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in various experimental settings to probe Syk function.
Mechanism of Action
Syk is a key mediator of intracellular signaling pathways initiated by the activation of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated by Src family kinases, creating docking sites for the tandem SH2 domains of Syk. This recruitment to the plasma membrane leads to the autophosphorylation and activation of Syk, which then phosphorylates downstream substrates, initiating a cascade of signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and degranulation.[5][6]
This compound exerts its inhibitory effect by targeting the catalytic activity of Syk, thereby blocking the phosphorylation of its downstream targets.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| Syk IC50 | 14 nM | In vitro kinase assay | [1][2][7] |
| EC50 (Degranulation) | 313 nM | RBL-2H3 rat basophil cells | [1] |
| Effective Concentration | 2 µM | Complete inhibition of convulxin-induced platelet aggregation and dense granule release | [4] |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway
The following diagram illustrates the canonical Syk signaling pathway initiated by B-cell receptor (BCR) activation.
NLRP3 Inflammasome Activation Pathway
Syk has also been implicated in the activation of the NLRP3 inflammasome.[8] The following diagram outlines this pathway.
Experimental Protocols
In Vitro Syk Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified Syk kinase.
Materials:
-
Recombinant active Syk kinase
-
Syk kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Prepare solutions of recombinant Syk, substrate, and ATP in kinase buffer at the desired concentrations.
-
-
Assay Setup:
-
To the wells of a microplate, add the following in order:
-
1 µL of this compound solution (or DMSO for vehicle control).
-
2 µL of Syk enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
The final reaction volume will be 5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Syk Phosphorylation
This protocol allows for the detection of the phosphorylation status of Syk and its downstream targets in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., B cells, mast cells)
-
Cell culture medium and supplements
-
Stimulus for Syk activation (e.g., anti-IgM for B cells, antigen for mast cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Syk (e.g., Tyr525/526)
-
Anti-total Syk
-
Antibodies for downstream targets (e.g., anti-phospho-PLCγ, anti-total-PLCγ)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the appropriate agonist for a time known to induce Syk phosphorylation (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total Syk).
-
Mast Cell Degranulation Assay
This protocol measures the effect of this compound on the degranulation of mast cells, a key Syk-dependent process.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium and supplements
-
Sensitizing agent (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
This compound
-
Tyrode's buffer or similar physiological buffer
-
Beta-hexosaminidase substrate (p-NAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
96-well plates
-
Plate reader capable of absorbance measurement at 405 nm
Procedure:
-
Cell Sensitization:
-
Seed mast cells in a 96-well plate and culture overnight.
-
Sensitize the cells by incubating them with IgE overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) in Tyrode's buffer for 30-60 minutes at 37°C.
-
Stimulate degranulation by adding the antigen and incubate for 30-60 minutes at 37°C.
-
Include a control for total beta-hexosaminidase release by lysing a set of untreated cells with Triton X-100.
-
-
Measurement of Beta-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the p-NAG substrate to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each condition relative to the total release from lysed cells.
-
Determine the inhibitory effect of this compound on antigen-induced degranulation.
-
Conclusion
This compound is a potent inhibitor of Syk kinase and serves as a useful tool for investigating Syk-mediated signaling pathways in various cellular contexts. However, researchers should be mindful of its potential for non-specific effects and include appropriate controls in their experimental design. The protocols provided here offer a starting point for utilizing this compound to dissect the intricate roles of Syk in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OXSI 2 | CAS 622387-85-3 | OXSI2 | Tocris Bioscience [tocris.com]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes and Protocols: Detection of pSyk Inhibition by Oxsi-2 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various cellular processes, including immune responses, cellular adhesion, and platelet activation.[1][2][3] Dysregulation of Syk signaling is implicated in various diseases, such as autoimmune disorders and hematological malignancies.[3] The activation of Syk is initiated by its recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT and Ras-ERK pathways.[3][4] Oxsi-2 is an oxindole-based small molecule inhibitor that targets Syk, effectively blocking its kinase activity.[5][6] This application note provides a detailed protocol for performing a Western blot to quantify the inhibition of Syk phosphorylation (pSyk) in response to this compound treatment.
Signaling Pathway and Mechanism of Action
Syk is a key mediator in various signaling cascades. Upon ligand binding to receptors containing ITAMs, such as B-cell receptors or Fc receptors, the ITAMs are phosphorylated. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to a conformational change and its activation through autophosphorylation at multiple tyrosine residues, including Tyr525/526.[7][8] Activated Syk then phosphorylates downstream substrates, propagating the signal. This compound acts as a Syk inhibitor, preventing this autophosphorylation and subsequent downstream signaling events, such as the activation of the inflammasome.[5][6]
Caption: Syk signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for pSyk
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pSyk levels.
Materials
-
Cell line expressing Syk (e.g., Ramos cells, macrophages)
-
Cell culture medium and supplements
-
This compound (or other Syk inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Syk (Tyr525/526) antibody
-
Mouse or rabbit anti-total Syk antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time. Include a vehicle control (DMSO) and an untreated control.
-
If necessary, stimulate the cells to induce Syk phosphorylation before or during this compound treatment.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[9]
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples before loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10] Using BSA instead of milk is recommended to avoid background from phosphoproteins in milk.[10]
-
Incubate the membrane with the primary antibody against pSyk (e.g., anti-phospho-Syk Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the pSyk signal, the membrane can be stripped and re-probed for total Syk and a loading control like β-actin.
-
Caption: Experimental workflow for Western blot analysis of pSyk.
Data Presentation
The results of the Western blot should be quantified by densitometry. The intensity of the pSyk band should be normalized to the intensity of the total Syk band and/or the loading control band. The data can be presented in a table as shown below.
| Treatment Group | This compound Conc. (µM) | Normalized pSyk Intensity (Arbitrary Units) | % Inhibition of pSyk |
| Untreated Control | 0 | 1.00 ± 0.08 | 0% |
| Vehicle Control (DMSO) | 0 | 0.98 ± 0.10 | 2% |
| This compound | 0.1 | 0.75 ± 0.06 | 25% |
| This compound | 1 | 0.42 ± 0.05 | 58% |
| This compound | 10 | 0.15 ± 0.03 | 85% |
Data are represented as mean ± standard deviation from three independent experiments. Percent inhibition is calculated relative to the vehicle control.
Troubleshooting
-
High Background:
-
Ensure adequate blocking by using 5% BSA in TBST. Milk contains phosphoproteins that can increase background.[10]
-
Optimize antibody concentrations and washing times.
-
-
No or Weak Signal:
-
Confirm that the cells were properly stimulated to induce Syk phosphorylation.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
-
Inconsistent Results:
-
Ensure equal protein loading by careful quantification and normalization.
-
Maintain consistent incubation times and temperatures.
-
By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on Syk phosphorylation, providing valuable insights for drug development and signal transduction research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis with Oxsi-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxsi-2, chemically identified as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide], is a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. Its activation is essential for processes such as B-cell activation and mast cell degranulation. While not a fluorescent probe itself, this compound can be effectively utilized as a chemical tool in conjunction with flow cytometry to dissect the role of Syk in cellular functions. By inhibiting Syk, researchers can observe the downstream consequences on cell surface marker expression, degranulation events, and other cellular responses, thereby elucidating the intricacies of Syk-mediated signaling pathways.
These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on B-cell activation and mast cell degranulation using flow cytometry.
Application 1: Inhibition of B-Cell Receptor (BCR) Signaling and Activation
This protocol details the use of this compound to inhibit Syk-dependent B-cell activation in the Ramos human B-cell line. Activation is induced by cross-linking the B-cell receptor (BCR) with an anti-IgM antibody, and the resulting upregulation of activation markers is assessed by flow cytometry.
Signaling Pathway: BCR-Mediated Syk Activation
Caption: BCR-mediated Syk signaling pathway in B-cells.
Experimental Protocol: B-Cell Activation Assay
1. Cell Culture:
-
Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
2. This compound Treatment and Cell Stimulation:
-
Resuspend Ramos cells at 1 x 10⁶ cells/mL in fresh culture medium.
-
Pre-incubate cells with the desired concentration of this compound (e.g., a titration from 0.1 to 10 µM; a starting concentration of 2 µM is recommended) or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells by adding anti-human IgM antibody (10 µg/mL) for 18-24 hours at 37°C. Include an unstimulated control (no anti-IgM).
3. Staining for Flow Cytometry:
-
Harvest the cells and wash twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against human CD19 (B-cell marker) and CD86 (activation marker).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis. Add a viability dye (e.g., 7-AAD or DAPI) just before analysis.
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live cells, and then on the CD19-positive population.
-
Analyze the expression of CD86 on the CD19-positive B-cells.
Data Presentation: B-Cell Activation
| Treatment Group | This compound (µM) | Anti-IgM Stimulation | % CD86+ of CD19+ Cells (Mean ± SD) |
| Unstimulated Control | 0 (DMSO) | - | 5.2 ± 1.1 |
| Stimulated Control | 0 (DMSO) | + | 75.8 ± 4.3 |
| This compound Treatment | 0.5 | + | 52.1 ± 3.5 |
| This compound Treatment | 2.0 | + | 15.6 ± 2.2 |
| This compound Treatment | 10.0 | + | 8.9 ± 1.5 |
Application 2: Inhibition of Mast Cell Degranulation
This protocol describes the use of this compound to inhibit IgE-mediated degranulation of RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a model for mast cells. Degranulation is assessed by the surface expression of CD63, a lysosomal-associated membrane protein that is exposed upon granule fusion with the plasma membrane.
Signaling Pathway: IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated Syk signaling in mast cell degranulation.
Experimental Protocol: Mast Cell Degranulation Assay
1. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in MEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 1 mM L-glutamine at 37°C in a 5% CO₂ incubator.
-
For sensitization, seed cells in a 24-well plate and incubate overnight with anti-DNP IgE (0.5 µg/mL).
2. This compound Treatment and Cell Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with this compound (e.g., a titration from 0.1 to 10 µM; a starting concentration of 2 µM is recommended) or DMSO (vehicle control) in Tyrode's buffer for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-BSA (100 ng/mL) for 30-60 minutes at 37°C. Include an unstimulated control (no DNP-BSA).
3. Staining for Flow Cytometry:
-
Gently harvest the cells using a cell scraper or non-enzymatic cell dissociation solution.
-
Wash twice with ice-cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against rat CD63 and/or CD107a.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis. Add a viability dye just before analysis.
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live cells.
-
Analyze the percentage of CD63-positive cells.
Data Presentation: Mast Cell Degranulation
| Treatment Group | This compound (µM) | DNP-BSA Stimulation | % CD63+ Cells (Mean ± SD) |
| Unstimulated Control | 0 (DMSO) | - | 3.5 ± 0.8 |
| Stimulated Control | 0 (DMSO) | + | 68.2 ± 5.1 |
| This compound Treatment | 0.5 | + | 45.9 ± 4.2 |
| This compound Treatment | 2.0 | + | 12.3 ± 1.9 |
| This compound Treatment | 10.0 | + | 6.7 ± 1.3 |
Experimental Workflow Diagram
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound serves as a valuable pharmacological tool for investigating Syk-dependent signaling pathways. The protocols outlined above provide a framework for utilizing this compound in conjunction with flow cytometry to study its effects on B-cell activation and mast cell degranulation. These methods are adaptable for screening potential Syk inhibitors and for fundamental research into the roles of Syk in various cellular processes, making them highly relevant for immunology research and drug development. Researchers should optimize parameters such as inhibitor concentration and incubation times for their specific cell types and experimental conditions.
Application Note: Measuring IL-1β Secretion after Oxsi-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and secretion of mature IL-1β are tightly controlled by multi-protein complexes called inflammasomes. The NLRP3 inflammasome, in particular, is activated by a variety of stimuli, leading to the activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form.[1][2]
Oxsi-2 is a small molecule inhibitor of Spleen tyrosine kinase (Syk).[1][2] Research has shown that this compound effectively blocks NLRP3 inflammasome signaling. It inhibits inflammasome assembly, subsequent caspase-1 activation, and ultimately the processing and release of IL-1β.[1][2] This makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions and a potential therapeutic candidate for inflammatory diseases.
This application note provides detailed protocols for measuring the inhibitory effect of this compound on IL-1β secretion in a cell-based assay. It includes methods for cell culture, induction of IL-1β secretion, this compound treatment, and quantification of IL-1β by ELISA and Western blot.
Principle of the Assay
This protocol describes an in vitro assay to quantify the inhibitory effect of this compound on IL-1β secretion from macrophages. The assay involves two main steps:
-
Priming: Macrophages are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β and NLRP3.
-
Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as nigericin, which triggers the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage and secretion of mature IL-1β.
The effect of this compound is assessed by treating the cells with the inhibitor prior to the activation step and measuring the amount of secreted IL-1β in the cell culture supernatant.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for measuring IL-1β secretion after this compound treatment.
Quantitative Data
The inhibitory effect of this compound on IL-1β secretion is dose-dependent. The following tables provide a template for presenting quantitative data obtained from the described protocols.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| IC50 | - | 50 |
Note: Specific values should be determined experimentally. The IC50 value for this compound in nigericin-induced IL-1β secretion has been reported to be in the low micromolar range.
Table 2: Time-Course of this compound Inhibition on IL-1β Secretion
| Time of this compound Pre-incubation (minutes) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 | Value | 0 |
| 5 | Value | Value |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
Note: This table can be adapted to investigate the duration of the inhibitory effect.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice.
-
Cell Culture Medium: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation).
-
Lipopolysaccharide (LPS).
-
Nigericin.
-
This compound.
-
DMSO (Vehicle for this compound).
-
Phosphate Buffered Saline (PBS).
-
ELISA Kit for human or mouse IL-1β.
-
Reagents for Western Blotting:
-
RIPA Lysis Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IL-1β (recognizing both pro- and mature forms), anti-cleaved IL-1β (specific for the mature form), anti-NLRP3, anti-ASC, anti-Caspase-1 (recognizing pro- and cleaved forms), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protocol 1: Measurement of IL-1β Secretion by ELISA
-
Cell Culture and Seeding:
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
For BMDMs: Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF. Seed the BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Priming:
-
Prime the cells by replacing the culture medium with fresh medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
After the priming step, gently wash the cells with PBS.
-
Add the medium containing different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate for 15-20 minutes at 37°C.
-
-
Inflammasome Activation:
-
Add Nigericin to each well to a final concentration of 20 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell monolayer.
-
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample using a standard curve.
-
Protocol 2: Analysis of Pro-IL-1β and Cleaved IL-1β by Western Blot
-
Cell Culture, Priming, Treatment, and Activation:
-
Follow steps 1-4 from Protocol 1, using a larger format (e.g., 6-well plates) and scaling up the cell numbers and reagent volumes accordingly.
-
-
Sample Preparation:
-
After the activation step, collect the supernatants (for analysis of secreted proteins) and lyse the adherent cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IL-1β (to detect both the ~31 kDa pro-form and the ~17 kDa mature form), cleaved IL-1β, and β-actin overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the bands corresponding to pro-IL-1β and mature IL-1β can be quantified using image analysis software and normalized to the loading control (β-actin).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IL-1β secretion in control wells | - Inefficient priming or activation- Cells are not healthy- Reagents (LPS, Nigericin) are inactive | - Optimize LPS and Nigericin concentrations and incubation times- Check cell viability before and after the experiment- Use fresh, properly stored reagents |
| High background in ELISA | - Insufficient washing- Non-specific antibody binding | - Ensure thorough washing steps as per the ELISA kit protocol- Use the recommended blocking buffer |
| Inconsistent results | - Pipetting errors- Variation in cell numbers | - Use calibrated pipettes and be consistent with technique- Ensure even cell seeding in all wells |
| No detection of cleaved IL-1β by Western blot | - Low level of inflammasome activation- Inefficient protein transfer- Inappropriate antibody | - Confirm inflammasome activation by checking for cleaved caspase-1- Verify transfer efficiency with Ponceau S staining- Use an antibody validated for the detection of cleaved IL-1β |
Conclusion
The protocols described in this application note provide a robust framework for investigating the inhibitory effects of this compound on NLRP3 inflammasome-mediated IL-1β secretion. By utilizing both ELISA and Western blotting, researchers can obtain quantitative data on the dose-dependent and time-course inhibition of IL-1β release, as well as qualitative information on the processing of pro-IL-1β. These methods are essential for characterizing the mechanism of action of this compound and for its further development as a potential therapeutic agent for inflammatory diseases.
References
OXSI-2: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXSI-2 is a potent, cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells. By modulating Syk activity, this compound serves as a valuable tool for investigating cellular processes such as immune receptor signaling, inflammation, and allergy. These application notes provide detailed protocols and data for the use of this compound in research settings.
Product Information
| Parameter | Value | Reference |
| Synonyms | Syk Inhibitor, [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide] | [1][2] |
| CAS Number | 622387-85-3 | [1] |
| Molecular Formula | C₁₈H₁₅N₃O₃S | |
| Molecular Weight | 353.39 g/mol | |
| Solubility | Soluble in DMSO (up to 100 mM) |
Quantitative Data
| Parameter | Value | Cell Type/Assay | Reference |
| IC₅₀ (Syk Kinase) | 14 nM | In vitro kinase assay | [3] |
| EC₅₀ (FcεRI-mediated degranulation) | 313 nM | Rat RBL-2H3 basophils | [3] |
| Effective Concentration (Platelet Aggregation) | 2 µM (complete inhibition) | Convulxin-induced human platelet aggregation | [1][3] |
| Effective Concentration (Inflammasome Inhibition) | 2 µM | Nigericin-induced inflammasome assembly in mouse macrophages | [1] |
Biological Activity and Applications
This compound is a potent inhibitor of Syk kinase.[3] It has been demonstrated to effectively block downstream signaling pathways, leading to the inhibition of various cellular responses.
Key Applications:
-
Inflammasome Research: this compound inhibits the assembly of the NLRP3 inflammasome, activation of caspase-1, processing and release of IL-1β, generation of mitochondrial ROS, and subsequent pyroptotic cell death in response to stimuli like nigericin.[1][4]
-
Platelet Biology: The compound completely abolishes convulxin-induced platelet aggregation and shape change.[1][3] However, it is important to note that some studies suggest this compound may have non-specific effects in platelets, and therefore its use as a selective Syk inhibitor in this context should be carefully considered.[2]
-
Allergy and Immunology: this compound inhibits FcεRI-mediated degranulation in basophils, making it a useful tool for studying allergic responses.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Oxsi-2 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxsi-2 is a potent, cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction in a variety of cell types, including hematopoietic cells.[1] It is involved in mediating immune and inflammatory responses. This compound has been shown to inhibit the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent release of IL-1β.[2][3] It also blocks mitochondrial ROS generation and pyroptotic cell death.[1][3] Due to its inhibitory effects on Syk-mediated pathways, this compound is a valuable tool in research related to inflammation, autoimmune diseases, and oncology.[1][3] Proper preparation and storage of this compound stock solutions are crucial for ensuring its stability and obtaining reliable, reproducible experimental results.
Quantitative Data Summary
For accurate and consistent experimental outcomes, it is essential to be familiar with the physicochemical properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅N₃O₃S | [1][2][4] |
| Molecular Weight | 353.4 g/mol | [1][4][5][6] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥95% | [1][6] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][6] |
| Solubility in DMSO | 10 mg/mL (approx. 28.3 mM) | [1][6] |
| Storage (Solid Form) | -20°C, protect from light, stored under nitrogen | [1][2] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Purity ≥95%)
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, recommended)
-
Benchtop microcentrifuge (optional)
Procedure:
1. Calculation of Required Mass:
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 10 mM × 1 mL × 353.4 g/mol
-
Mass (mg) = 3.534 mg
2. Step-by-Step Preparation:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh 3.534 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the this compound powder. It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming (e.g., to 37°C) can also aid dissolution.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Final Step: Briefly centrifuge the tube to collect the entire solution at the bottom.
3. Aliquoting and Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective tubes.[7]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Always protect the solution from light.[1]
Working Solution Preparation:
For cell-based assays, the DMSO stock solution can be further diluted in a culture medium. To avoid cell toxicity, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%.[7]
Visualizations
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: Workflow for preparing this compound stock solution.
Caption: Signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OXSI 2 (CAS 622387-85-3): R&D Systems [rndsystems.com]
- 3. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C18H15N3O3S | CID 6419747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Oxsi-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxsi-2 is a potent and cell-permeable small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune receptors.[1][2] Dysregulation of Syk signaling is implicated in numerous inflammatory diseases, autoimmune disorders, and malignancies, making it an attractive therapeutic target. High-throughput screening (HTS) assays are essential for the discovery of novel Syk inhibitors. This compound serves as an excellent tool compound in these screens due to its well-characterized inhibitory activity. These application notes provide detailed protocols and data for the utilization of this compound in HTS campaigns to identify and characterize new Syk inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of Syk. This leads to the downstream blockade of signaling cascades initiated by receptors such as the B-cell receptor (BCR) and Fc receptors. Key molecular events inhibited by this compound include the tyrosine phosphorylation of phospholipase Cγ2 (PLCγ2) and the adaptor protein LAT.[1] Furthermore, this compound has been shown to block inflammasome assembly, caspase-1 activation, IL-1β processing and release, the generation of mitochondrial reactive oxygen species (ROS), and pyroptotic cell death.[3][4][5]
Quantitative Data for this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 14 nM | The half maximal inhibitory concentration against Syk kinase activity in a biochemical assay. | [2] |
| EC₅₀ | 313 nM | The half maximal effective concentration in a cell-based assay. | [2] |
| Platelet Aggregation Inhibition | 2 µM | Concentration for complete inhibition of convulxin-induced platelet aggregation.[1][2] | [1][2] |
| Dense Granule Release Inhibition | 2 µM | Concentration for complete blockade of GPVI-mediated dense granule release in platelets.[2] | [2] |
| LAT Phosphorylation Inhibition | 2 µM | Concentration for complete inhibition of LAT Y191 phosphorylation.[1] | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway downstream of an immune receptor, highlighting the central role of Syk and the point of inhibition by this compound.
Caption: Syk Signaling Pathway and this compound Inhibition.
High-Throughput Screening Protocols
This section provides a detailed protocol for a biochemical HTS assay to identify inhibitors of Syk kinase, using this compound as a reference control. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and widely used platform for kinase screening.
Biochemical HTS Assay for Syk Inhibitors using HTRF
Objective: To identify small molecule inhibitors of Syk kinase activity from a compound library.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by Syk. The phosphorylated product is detected by a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When the substrate is phosphorylated, the proximity of the europium donor and the XL665 acceptor results in a FRET signal.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin)
-
ATP
-
Syk kinase assay buffer (50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na₃VO₄, 5 mM MgCl₂, 1 mM DTT)
-
HTRF Detection Buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
Anti-phosphotyrosine antibody labeled with Eu³⁺ cryptate
-
Streptavidin-XL665
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Experimental Workflow Diagram:
Caption: High-Throughput Screening Experimental Workflow.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound solution, this compound solution (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a mixture of Syk kinase and biotinylated peptide substrate in the kinase assay buffer. The optimal concentrations should be determined empirically but can start at approximately 1-5 nM for Syk and 0.1 µM for the substrate.[1]
-
Add 10 µL of this mixture to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for Syk.
-
Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Prepare the HTRF detection reagent mix by diluting the Eu³⁺-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 20 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg²⁺ and stop the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, with excitation at 337 nm and dual emission at 665 nm and 620 nm.[1]
-
The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) x 10,000 is calculated.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound: HTRF ratio in the presence of the test compound.
-
Signal_DMSO: HTRF ratio of the negative control (DMSO).
-
Signal_background: HTRF ratio in the absence of enzyme or ATP.
-
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ values for active compounds. The data for this compound should yield an IC₅₀ value close to 14 nM, validating the assay performance.
Cell-Based Assay for Syk Inhibition
A cell-based assay can be used as a secondary screen to confirm the activity of hits from the primary biochemical screen in a more physiologically relevant context.
Objective: To determine the potency of compounds in inhibiting Syk-mediated signaling in a cellular context.
Principle: This assay measures the phosphorylation of Syk at Tyr525/526 in a cell line that expresses Syk (e.g., B-lymphocytes or mast cells) upon stimulation. The phosphorylated Syk is detected using a cellular HTRF assay.
Materials:
-
Syk-expressing cell line (e.g., Ramos B-cells)
-
Cell culture medium
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer
-
HTRF Phospho-Syk (Tyr525/526) assay kit
-
This compound (as a positive control)
-
Test compounds
-
384-well cell culture plates
Protocol:
-
Cell Plating:
-
Seed the Syk-expressing cells into a 384-well plate at an appropriate density and allow them to attach or equilibrate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of test compounds and this compound for 1-2 hours. Include DMSO as a negative control.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
-
Detection:
-
Add the HTRF detection reagents (anti-Syk-d2 and anti-phospho-Syk-Eu³⁺ cryptate) to the cell lysates.
-
-
Incubation:
-
Incubate the plate at room temperature for 4 hours to overnight.
-
-
Data Acquisition and Analysis:
-
Read the HTRF signal as described in the biochemical assay protocol.
-
Calculate the percent inhibition and determine the EC₅₀ values for the compounds. This compound should exhibit an EC₅₀ of approximately 313 nM.
-
Conclusion
This compound is an invaluable tool for researchers engaged in the discovery of novel Syk inhibitors. Its well-defined mechanism of action and potent inhibitory activity make it an ideal reference compound for validating HTS assays and for comparative studies. The provided protocols for biochemical and cell-based HTS assays offer a robust framework for identifying and characterizing new chemical entities targeting Syk for the potential treatment of a range of diseases.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Oxidative Stress Modulation by Oxsi-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxsi-2 is a potent and selective inhibitor of spleen tyrosine kinase (Syk). While not a fluorescent probe itself, this compound is a valuable tool for investigating the role of Syk in cellular signaling pathways, including those that modulate oxidative stress. Notably, Syk activation has been linked to the generation of mitochondrial reactive oxygen species (ROS) and the subsequent activation of the NLRP3 inflammasome.[1][2] These application notes provide detailed protocols for utilizing live-cell imaging techniques with fluorescent ROS indicators to study the effects of this compound on cellular oxidative stress.
This document outlines the use of common fluorescent probes to visualize and quantify changes in ROS levels in live cells following treatment with this compound. The provided protocols and data will enable researchers to investigate the mechanism of action of this compound and its potential therapeutic applications in diseases associated with oxidative stress.
Data Presentation
The following table summarizes the known effects of this compound on cellular processes related to oxidative stress. Quantitative data from literature is presented to facilitate experimental design.
| Parameter | Cell Type | Treatment | Effect of this compound | Reference |
| Mitochondrial ROS Generation | Bone marrow-derived macrophages (BMDMs) | Nigericin-induced | Inhibition of mitochondrial ROS production | [1][2] |
| Inflammasome Assembly | BMDMs | Nigericin-induced | Inhibition | [1][2] |
| Caspase-1 Activation | BMDMs | Nigericin-induced | Inhibition | [1][2] |
| IL-1β Processing and Release | BMDMs | Nigericin-induced | Inhibition | [1][2] |
| Pyroptotic Cell Death | BMDMs | Nigericin-induced | Inhibition | [1][2] |
Signaling Pathways and Experimental Workflow
Syk-Mediated ROS Production and Inflammasome Activation
Syk kinase plays a crucial role in signal transduction downstream of various receptors, leading to the activation of cellular responses, including the production of ROS. In the context of the NLRP3 inflammasome, Syk activation is an important event that contributes to mitochondrial ROS production, which is a key step in inflammasome assembly and activation. This compound, as a Syk inhibitor, can block these downstream effects.
Experimental Workflow for Imaging this compound Effects on ROS
The general workflow for assessing the impact of this compound on cellular ROS levels involves cell preparation, treatment with the inhibitor and a ROS inducer, staining with a fluorescent ROS probe, and subsequent imaging and analysis.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide in Macrophages Treated with this compound
This protocol details the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells, to assess the effect of this compound on nigericin-induced mitochondrial ROS production in macrophages.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Nigericin (stock solution in ethanol)
-
MitoSOX™ Red mitochondrial superoxide indicator (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
35 mm glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters for MitoSOX™ Red (Excitation/Emission: ~510/580 nm)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ overnight.
-
-
This compound Pre-treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare working concentrations of this compound in pre-warmed culture medium. A final concentration range of 1-10 µM is recommended for initial experiments. Include a vehicle control (DMSO).
-
Add the this compound containing medium to the cells and incubate for 1-2 hours at 37°C.
-
-
MitoSOX™ Red Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
Remove the this compound containing medium and wash the cells once with pre-warmed HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
ROS Induction and Imaging:
-
After incubation with MitoSOX™ Red, wash the cells twice with pre-warmed HBSS.
-
Add pre-warmed HBSS to the dishes.
-
Place the dish on the fluorescence microscope stage, ensuring the cells are maintained at 37°C.
-
Acquire a baseline fluorescence image.
-
To induce mitochondrial ROS, add nigericin to a final concentration of 5-10 µM.
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for up to 60 minutes.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of MitoSOX™ Red in individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Plot the change in fluorescence intensity over time to compare the rate and magnitude of ROS production in the different treatment groups.
-
Expected Results:
Cells treated with nigericin alone should show a significant increase in MitoSOX™ Red fluorescence over time, indicating mitochondrial superoxide production. Pre-treatment with this compound is expected to attenuate this increase in a dose-dependent manner, demonstrating the inhibitory effect of this compound on Syk-mediated mitochondrial ROS generation.
Protocol 2: General Protocol for Assessing this compound Effects on Total Cellular ROS
This protocol provides a general method for evaluating the impact of this compound on total cellular ROS using a general oxidative stress indicator like CellROX™ Green Reagent.
Materials:
-
Adherent mammalian cells of choice
-
Appropriate complete culture medium
-
This compound (stock solution in DMSO)
-
ROS-inducing agent (e.g., H₂O₂, menadione, or other relevant stimulus)
-
CellROX™ Green Reagent (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., HBSS)
-
96-well black, clear-bottom imaging plate
-
High-content imaging system or fluorescence microscope with FITC/GFP filter set
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well imaging plate to achieve 70-80% confluency for the experiment.
-
Incubate overnight under standard culture conditions.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a concentration range from 0.1 µM to 20 µM.
-
Remove the existing medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1, 4, or 24 hours).
-
-
ROS Probe Loading and Stress Induction:
-
Prepare a 5 µM working solution of CellROX™ Green Reagent in complete culture medium.
-
Remove the this compound containing medium.
-
Add the CellROX™ Green working solution to all wells.
-
Immediately add the ROS-inducing agent at a pre-determined optimal concentration to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add 100 µL of live-cell imaging solution to each well.
-
Image the plate using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity per cell or per well.
-
Calculate the fold change in ROS levels for each treatment condition relative to the untreated control.
-
Optimization Notes:
-
The optimal concentration of this compound and the pre-treatment time may vary depending on the cell type and the specific signaling pathway being investigated. A dose-response and time-course experiment is recommended.
-
The choice and concentration of the ROS-inducing agent should be optimized to elicit a robust but sub-lethal increase in ROS.
-
The loading time and concentration of the fluorescent ROS probe may need to be adjusted for different cell lines to achieve optimal signal-to-noise ratio.
By following these protocols, researchers can effectively utilize live-cell imaging to elucidate the role of Syk and the effects of its inhibitor, this compound, in the complex regulation of cellular oxidative stress.
References
Troubleshooting & Optimization
Oxsi-2 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Oxsi-2 in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of 10 mg/mL (28.30 mM).[1] It is important to note that ultrasonic and warming may be required to achieve complete dissolution.[1]
Q3: Are there any special considerations when using DMSO to dissolve this compound?
A3: Yes, the hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.[1]
Q4: How should I prepare working solutions of this compound in aqueous buffers?
A4: To prepare a working solution in an aqueous buffer such as PBS, TRIS, or HEPES, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of your choice to the final desired concentration. This method helps to avoid precipitation of the compound in the aqueous buffer.
Q5: What is the stability of this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. When stored at -20°C, the solution is stable for up to 1 month. For longer-term storage of up to 6 months, it is recommended to store the solution at -80°C.[1] It is also advisable to store the stock solution under an inert nitrogen atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | 1. The concentration is too high.2. Insufficient energy to break the crystal lattice.3. The DMSO has absorbed water. | 1. Do not exceed a concentration of 10 mg/mL.2. Use sonication and gentle warming to aid dissolution.[1]3. Use a fresh, unopened bottle of anhydrous DMSO.[1] |
| Precipitation observed after diluting DMSO stock in aqueous buffer | 1. The final concentration in the aqueous buffer is above the solubility limit.2. The percentage of DMSO in the final solution is too low.3. Rapid addition of the stock solution to the buffer. | 1. Empirically determine the maximum soluble concentration in your specific buffer by preparing a dilution series and observing for precipitation.2. Consider if a higher final percentage of DMSO is permissible for your experiment. Many cell-based assays can tolerate up to 0.5-1% DMSO.3. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| Inconsistent experimental results | 1. Degradation of this compound in the stock solution.2. Precipitation of this compound in the working solution. | 1. Ensure proper storage of the stock solution at -20°C or -80°C, protected from light.[1] Prepare fresh dilutions from the stock for each experiment.2. Prepare the final working solution immediately before use and visually inspect for any precipitation. If precipitation is observed, refer to the troubleshooting steps above. |
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (28.30 mM) | Requires sonication and warming | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | General observation |
Note: Specific quantitative solubility of this compound in various aqueous buffers has not been explicitly reported in the literature. It is recommended to empirically determine the solubility limit for your specific experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution into an aqueous buffer for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Heating block or water bath
Procedure:
-
Prepare a 10 mM DMSO Stock Solution: a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 353.40 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. To facilitate dissolution, sonicate the solution for 10-15 minutes and gently warm to 37°C if necessary, until the solution is clear.[1] d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C, protected from light.[1]
-
Prepare a Working Solution in Aqueous Buffer: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into your sterile aqueous buffer to achieve the desired final concentration. c. During dilution, add the this compound stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing. This minimizes the risk of precipitation. d. Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it may indicate that the concentration is above the solubility limit in that specific buffer. e. Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway Diagram
This compound is an inhibitor of Spleen Tyrosine Kinase (Syk). The following diagram illustrates a simplified signaling pathway involving Syk.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
References
Oxsi-2 Technical Support Center: Troubleshooting Off-Target Effects on Src Family Kinases
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Oxsi-2, a putative Syk inhibitor, with a particular focus on its interactions with Src family kinases (SFKs). The following information is curated from published research to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to specifically inhibit Syk kinase, but I'm observing unexpected cellular effects. Could this be due to off-target activity?
A1: Yes, it is highly probable. While initially identified as a Syk inhibitor, studies have shown that this compound is not entirely selective and exhibits off-target effects.[1] For instance, in platelets, this compound has been observed to influence signaling pathways downstream of Protease-Activated Receptors (PARs), which are known to be regulated by Src family kinases.[1]
Q2: My results with this compound are different from what I see with other known Syk inhibitors like piceatannol. Why is this?
A2: Discrepancies between the effects of this compound and other Syk inhibitors can be attributed to their different selectivity profiles. For example, this compound, the non-selective Syk inhibitor piceatannol, and the SFK inhibitor PP2 can all inhibit PLCγ2 tyrosine phosphorylation downstream of GPVI signaling in platelets.[1] However, their effects on other pathways can vary. A notable difference is that this compound can potentiate thromboxane generation downstream of PARs, whereas piceatannol and the SFK inhibitor PP2 inhibit it.[1] This suggests that this compound interacts with targets other than Syk, leading to distinct cellular outcomes.
Q3: How can I experimentally verify if this compound is affecting Src family kinases in my system?
A3: To investigate the off-target effects of this compound on SFKs, you can perform a series of control experiments. A recommended approach is to compare the effects of this compound with a known SFK inhibitor, such as PP2, and a non-selective Syk inhibitor like piceatannol.[1] You should assess key phosphorylation events known to be mediated by SFKs. For example, in platelets, you can examine the phosphorylation of ERK downstream of PAR activation.[1] A marginal inhibition of ERK phosphorylation by this compound, in contrast to a dramatic inhibition by PP2 and piceatannol, would indicate an off-target effect.[1]
Q4: I am seeing inhibition of LAT phosphorylation with this compound. Does this confirm its activity as a Syk inhibitor?
A4: While the adaptor protein LAT is a known substrate of Syk kinase, inhibition of its phosphorylation by this compound is not conclusive proof of Syk-selective activity.[1] Studies have shown that the SFK inhibitor PP2 and the non-selective Syk inhibitor piceatannol also completely inhibit LAT Y191 phosphorylation.[1] Therefore, this observation alone does not rule out the possibility of off-target effects on other kinases, including SFKs, that may be involved in the signaling cascade leading to LAT phosphorylation.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and other inhibitors on key signaling events in platelets, highlighting its off-target profile.
| Signaling Event | This compound (2 µM) | PP2 (10 µM) | Piceatannol (20 µg/ml) | Primary Kinase(s) Involved | Reference |
| Convulxin-induced Platelet Aggregation | Complete Inhibition | Complete Inhibition | Complete Inhibition | Syk | [1] |
| GPVI-mediated Dense Granule Release | Complete Blockade | Not Reported | Not Reported | Syk | [1] |
| PLCγ2 Tyrosine Phosphorylation | Complete Blockade | Complete Blockade | Significant, but not complete, blockade | Syk | [1] |
| Lyn-mediated Syk Y352 Phosphorylation | No Inhibition | Abolished | Abolished | Lyn (an SFK) | [1] |
| LAT Y191 Phosphorylation | Complete Inhibition | Complete Inhibition | Complete Inhibition | Syk | [1] |
| PAR-mediated ERK Phosphorylation | Marginal Inhibition | Dramatically Inhibited | Dramatically Inhibited | SFKs | [1] |
| PAR-mediated Thromboxane Generation | Potentiated | Inhibited | Inhibited | SFKs, ERK | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of specific signaling proteins.
1. Cell Preparation and Stimulation:
- Prepare washed platelets and resuspend them in Tyrode's buffer.
- Pre-incubate the platelets with this compound (e.g., 2 µM), PP2 (e.g., 10 µM), piceatannol (e.g., 20 µg/ml), or a vehicle control for a specified time (e.g., 10 minutes) at 37°C.
- Stimulate the platelets with an appropriate agonist (e.g., convulxin for GPVI signaling or a PAR agonist like AYPGKF).
2. Lysis and Protein Quantification:
- Terminate the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PLCγ2, anti-phospho-LAT, anti-phospho-ERK) overnight at 4°C.
- Wash the membrane extensively with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., β-actin).
Visualizations
References
Technical Support Center: Investigating Non-Specific Effects in Platelet Research
This guide addresses potential non-specific effects and troubleshooting for compounds related to oxidative stress and key signaling pathways in platelets. The term "Oxsi-2" is not standard in platelet literature; therefore, this resource focuses on two likely areas of interest for researchers encountering this term: Nox2 (NADPH Oxidase 2) , a key source of oxidative stress in platelets, and This compound , a known inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in platelet activation.
Section 1: Troubleshooting Nox2-Related Effects in Platelets
This section is for researchers investigating the role of Nox2-derived reactive oxygen species (ROS) in platelet function.
Frequently Asked Questions (FAQs)
Q1: My experiments with Nox2-deficient (gp91phox−/y) mouse platelets show increased activation and thrombosis. Isn't Nox2 supposed to be prothrombotic?
A1: This is a recognized phenomenon. While Nox2-derived ROS can contribute to platelet activation, studies show that a complete absence of Nox2 can lead to a hyperactive platelet phenotype. Research indicates that Nox2 plays a protective role in lung homeostasis by repressing platelet activation.[1] In Nox2-deficient mice, there is evidence of increased baseline platelet activation, potentially leading to enhanced thrombosis in inflammatory models like systemic inflammatory response syndrome (SIRS).[1] This suggests Nox2 has a complex, dual role in regulating platelet function.
Q2: What is the proposed mechanism for Nox2-mediated platelet activation?
A2: Nox2 is a key component of a signaling pathway that generates ROS. In the context of hyperlipidemia, oxidized low-density lipoprotein (oxLDL) can trigger platelet hyperactivity.[2] This occurs through the CD36 receptor, which leads to the activation of Src-family kinases and Protein Kinase C (PKC).[2] PKC then phosphorylates and activates the Nox2 enzyme complex, leading to sustained ROS generation.[2] This increase in ROS can impair the inhibitory cGMP signaling pathway, thus promoting a pro-thrombotic state.[2]
Q3: I am using a pharmacological inhibitor for Nox2, but my results are inconsistent or suggest off-target effects. What could be the issue?
A3: Inconsistency with pharmacological inhibitors can arise from several factors. Some inhibitors may have non-specific effects. For instance, the compound ML171 (also known as 2-APT), previously described as a Nox1 inhibitor, has been shown to enhance thrombin-induced platelet aggregation even in Nox1-deficient platelets, suggesting off-target activity.[3] It is crucial to validate inhibitor specificity using appropriate controls, such as platelets from Nox2-knockout mice, and to test a range of concentrations to minimize non-specific interactions.
Q4: How does Nox2-derived ROS affect downstream signaling pathways in platelets?
A4: Nox2-derived ROS generation is linked to the impaired activation of key signaling molecules. In platelets lacking Nox1/2, there is reduced activation of Syk and phospholipase Cγ2 (PLCγ2).[3] Furthermore, ROS generated by Nox2 can inhibit the cGMP/protein kinase G signaling cascade, which normally acts to suppress platelet activation.[2]
Quantitative Data Summary
Table 1: Effect of Nox2 Deficiency on Platelet Function
| Parameter | Agonist | Wild Type (WT) Platelets | Nox2-/- Platelets | Reference |
| Platelet Aggregation (%) | CRP (0.5 µg/mL) | ~80% | ~20% | [3] |
| Platelet Aggregation (%) | Thrombin (0.018 U/mL) | ~85% | ~50% | [3] |
| ATP Secretion (nmol) | CRP (0.5 µg/mL) | ~1.2 | ~0.3 | [3] |
| ATP Secretion (nmol) | Thrombin (0.018 U/mL) | ~1.5 | ~0.8 | [3] |
| ROS Generation (DCF MFI) | CRP (0.5 µg/mL) | ~2500 | ~1500 | [3] |
| ROS Generation (DCF MFI) | Thrombin (0.025 U/mL) | ~1800 | ~1200 | [3] |
Data are approximated from figures in the cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Generation in Platelets
This protocol is adapted from methodologies used to assess Nox-dependent ROS production.[3]
-
Platelet Preparation: Prepare washed human or mouse platelets and adjust the concentration to 3 x 10⁸ platelets/mL.
-
Dye Incubation: Incubate platelets with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye for 30 minutes at 37°C in the dark. This dye is cell-permeable and fluoresces upon oxidation by ROS.
-
Inhibitor/Vehicle Control: Add the specific Nox2 inhibitor (e.g., gp91ds-tat) or vehicle control and incubate for the recommended duration.
-
Stimulation: Add a platelet agonist such as thrombin (e.g., 0.025 U/mL) or Collagen-Related Peptide (CRP) (e.g., 0.5 µg/mL) to trigger activation and ROS production.
-
Flow Cytometry: Immediately analyze the samples using a flow cytometer. The fluorescence of dichlorofluorescein (DCF) is typically measured in the FL1 channel.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DCF signal. A reduction in MFI in the presence of the inhibitor compared to the vehicle control indicates inhibition of ROS generation.
Diagrams
References
- 1. Frontiers | Nox2 Regulates Platelet Activation and NET Formation in the Lung [frontiersin.org]
- 2. Oxidized LDL activates blood platelets through CD36/NOX2-mediated inhibition of the cGMP/protein kinase G signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles of the NADPH-oxidase 1 and 2 in platelet activation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Oxsi-2 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Oxsi-2 in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its primary mechanism of action involves the inhibition of Syk's kinase activity, which plays a crucial role in various cellular signaling pathways, particularly in immune and inflammatory responses. By inhibiting Syk, this compound has been shown to block inflammasome assembly, caspase-1 activation, and the subsequent release of pro-inflammatory cytokines like IL-1β.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, the solid compound should be stored at -20°C. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What is the expected stability of this compound in an aqueous solution or cell culture media?
The stability of this compound in aqueous solutions like cell culture media has not been extensively reported in publicly available literature. As an oxindole-based compound, its stability can be influenced by several factors in the culture environment.
Q4: What factors can potentially affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: Extreme pH values can lead to the degradation of the compound. Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which should be maintained.
-
Temperature: Incubation at 37°C for extended periods can accelerate the degradation of less stable compounds.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of this compound containing media to direct light.
-
Presence of Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or degrade small molecules.
-
Oxidative Stress: The level of dissolved oxygen and the presence of reactive oxygen species (ROS) in the culture media could potentially affect the stability of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on stability-related problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in stock solution or cell culture media. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. 2. Minimize Incubation Time: If degradation in media is suspected, reduce the pre-incubation time of this compound in the media before adding it to the cells. 3. Replenish this compound: For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared this compound containing media at regular intervals. 4. Perform a Stability Test: Conduct a simple experiment to assess the stability of this compound in your specific cell culture media (see Experimental Protocols section). |
| High variability between experimental replicates. | Inconsistent handling or degradation of this compound. | 1. Standardize Procedures: Ensure consistent timing and handling of this compound addition to all wells/flasks. 2. Use Fresh Aliquots: Use a fresh aliquot of the this compound stock solution for each experiment to avoid variability from freeze-thaw cycles. 3. Protect from Light: Handle this compound solutions in a subdued light environment to prevent potential photodegradation. |
| Complete loss of this compound activity. | Incorrect storage of stock solution or complete degradation in media. | 1. Check Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in cell culture media immediately before use. Do not store diluted this compound solutions. |
Quantitative Data Summary
| Parameter | Cell Culture Medium | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| This compound Stability | DMEM + 10% FBS | 37°C, 5% CO₂ | Data to be determined | Data to be determined |
| This compound Stability | RPMI + 10% FBS | 37°C, 5% CO₂ | Data to be determined | Data to be determined |
| This compound Stability | Serum-Free Medium | 37°C, 5% CO₂ | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI), with or without serum
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate mobile phase for HPLC
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Analytical standards of this compound at known concentrations
Methodology:
-
Prepare this compound Media Solution: Prepare a solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound containing medium. This will serve as your T=0 time point. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound containing medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots of the incubated medium and store them at -80°C.
-
Sample Preparation for Analysis: Once all time points are collected, thaw the samples. Depending on your analytical method, you may need to perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile) to remove serum proteins. Centrifuge the samples and collect the supernatant for analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Create a standard curve using the analytical standards of this compound to quantify the concentration of the compound in your samples.
-
Data Analysis: Plot the concentration of this compound versus time. From this plot, you can calculate the degradation rate constant (k) and the half-life (t½) of this compound in your specific cell culture medium.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Simplified Syk signaling pathway and this compound inhibition.
Caption: NLRP3 inflammasome pathway and the role of Syk.
References
Technical Support Center: Oxsi-2 Experiments
Welcome to the technical support center for Oxsi-2 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound, a selective Syk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oxindole compound that functions as a selective inhibitor of Spleen tyrosine kinase (Syk). Its primary mechanism involves blocking the signaling pathways that lead to the activation of the inflammasome, a key component of the innate immune system. Specifically, this compound has been shown to inhibit inflammasome assembly, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and subsequent pyroptotic cell death.[1][2] A crucial aspect of its action is that it operates independently of potassium efflux, a common trigger for inflammasome activation.[1][2]
Q2: In what types of experiments is this compound typically used?
A2: this compound is primarily used in immunology and cell biology research to investigate the role of Syk in inflammasome-mediated inflammatory responses. It is particularly relevant in studies involving nigericin-induced inflammasome signaling.[1][2] Additionally, due to Syk's role in platelet signaling, this compound can be used to study convulxin-induced platelet aggregation and signaling downstream of the GPVI receptor.[3]
Q3: What is the recommended concentration of this compound for in vitro experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, a concentration of 2 μM has been shown to completely inhibit convulxin-induced platelet aggregation and shape change.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound specific to Syk kinase?
A4: this compound is described as a Syk selective inhibitor.[3] However, like many small molecule inhibitors, off-target effects are possible, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to account for any potential off-target effects. For instance, comparing its effect to other Syk inhibitors like piceatannol or Src family kinase inhibitors like PP2 can provide insights into its specificity.[3]
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of inflammasome activation (e.g., no reduction in IL-1β release) is observed. | Incorrect concentration of this compound: The concentration may be too low to effectively inhibit Syk in your cell type. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell line and experimental conditions. |
| Cell line is not responsive to Syk inhibition: The specific inflammasome activation pathway in your cell model may not be Syk-dependent. | Confirm the expression and activation of Syk in your cell line upon stimulation. Consider using a positive control cell line known to have Syk-dependent inflammasome activation. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inconsistent timing of treatment: The timing of this compound addition relative to the stimulus can be critical. | Standardize the pre-incubation time with this compound before adding the inflammasome activator (e.g., nigericin). | |
| Unexpected cell toxicity is observed. | High concentration of this compound: The concentration used may be cytotoxic to your specific cell line. | Determine the cytotoxicity of this compound on your cells using a cell viability assay (e.g., MTT or LDH assay) and use a non-toxic concentration for your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in your experiments. | |
| Difficulty in dissolving this compound. | Poor solubility in aqueous media: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Ensure thorough mixing. |
Experimental Protocols
Key Experiment: Inhibition of Nigericin-Induced IL-1β Secretion
This protocol describes a general workflow to assess the inhibitory effect of this compound on nigericin-induced IL-1β secretion in macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
LPS (Lipopolysaccharide)
-
This compound
-
Nigericin
-
DMSO (vehicle control)
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the LPS-containing medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.
-
Inflammasome Activation: Add nigericin (5 µM) to the wells to activate the NLRP3 inflammasome.
-
Incubation: Incubate the plate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the IL-1β concentrations to the vehicle control and plot the results as a dose-response curve to determine the IC50 of this compound.
Visualizations
Signaling Pathway
Caption: this compound inhibits Syk, blocking downstream inflammasome activation.
Experimental Workflow
Caption: Workflow for testing this compound's effect on IL-1β secretion.
Troubleshooting Logic
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Oxsi-2 off-target activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target activity of Oxsi-2.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, with a focus on mitigating its known off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase in thromboxane A2 (TXA2) levels. | This compound has been shown to potentiate PAR-mediated thromboxane generation in platelets, which is a known off-target effect.[1] | - Include a TXA2 synthase inhibitor or a TP receptor antagonist as a control to dissect the effects of Syk inhibition from the potentiation of TXA2 signaling.- Measure TXA2 levels in your experimental system to monitor this off-target activity.- Consider using an alternative Syk inhibitor with a different off-target profile. |
| Marginal or inconsistent inhibition of ERK phosphorylation. | This compound only marginally inhibits ERK phosphorylation, suggesting it is not a potent inhibitor of the upstream pathways leading to ERK activation in all cellular contexts.[1] | - If complete inhibition of the Syk-ERK axis is required, consider using a combination of this compound and a specific MEK inhibitor.- Use downstream readouts of both Syk and ERK activation to accurately interpret your results. |
| Lack of inhibition of Src family kinase (SFK) activity. | Studies in platelets have shown that this compound does not inhibit Lyn-mediated phosphorylation of Syk, suggesting it may not be a broad inhibitor of Src family kinases.[1] | - If your signaling pathway of interest involves SFKs, do not assume that this compound will inhibit their activity.- Use a well-characterized SFK inhibitor (e.g., PP2) as a control to compare the effects of specific SFK inhibition versus the effects of this compound. |
| Results are inconsistent with other published Syk inhibitor studies. | The off-target effects of this compound on pathways like thromboxane signaling can lead to cellular responses that differ from those induced by more selective Syk inhibitors.[1] | - Carefully compare the known off-target profiles of the Syk inhibitors being used.- Validate key findings with a structurally distinct Syk inhibitor to ensure the observed phenotype is due to Syk inhibition. |
| Difficulty in attributing observed effects solely to Syk inhibition. | Given the known non-selective nature of this compound, it is challenging to definitively conclude that an observed phenotype is solely due to its on-target activity. | - Perform rescue experiments by expressing a drug-resistant Syk mutant.- Use siRNA or shRNA to deplete Syk and observe if this phenocopies the effects of this compound.- Employ a multi-faceted approach combining pharmacological inhibition with genetic validation. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor for Spleen Tyrosine Kinase (Syk)?
A1: No, this compound is not considered a Syk-selective inhibitor, particularly in certain cell types like platelets.[1] While it does inhibit Syk-mediated events, it has been shown to have other, unexplained non-specific effects.[1]
Q2: What are the known off-target activities of this compound?
A2: The most well-documented off-target effect of this compound is the potentiation of Protease-Activated Receptor (PAR)-mediated thromboxane A2 (TXA2) generation in platelets.[1] It has also been observed to only marginally inhibit ERK phosphorylation.[1]
Q3: Does this compound inhibit Src family kinases (SFKs)?
A3: Based on studies in platelets, this compound does not appear to be a potent inhibitor of all SFKs. For example, it does not inhibit Lyn-mediated phosphorylation of Syk at tyrosine 352.[1] Therefore, it should not be used as a general SFK inhibitor.
Q4: How can I control for the off-target effects of this compound in my experiments?
A4: To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Include positive and negative controls, such as other Syk inhibitors with different chemical scaffolds and off-target profiles.
-
Employ orthogonal methods to validate your findings, such as genetic knockdown of Syk.
-
Directly measure known off-target activities, like TXA2 production, in your experimental system.
Q5: Where can I find a comprehensive kinase selectivity profile for this compound?
A5: Currently, a comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases (e.g., a KINOMEscan) does not appear to be available in the scientific literature. Its off-target effects have been primarily characterized through functional assays in specific cellular contexts.[1]
Experimental Protocols
Given the lack of a comprehensive selectivity profile for this compound, it is crucial for researchers to experimentally determine its activity and specificity in their system of interest. Below are detailed methodologies for key experiments to assess kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of Syk and a panel of suspected off-target kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human Syk and other kinases of interest.
-
Kinase-specific substrate peptides.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP).
-
384-well plates.
-
Plate reader compatible with the chosen detection method.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range is from 100 µM down to 1 nM.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To determine if this compound binds to and stabilizes Syk in a cellular environment, providing evidence of target engagement.
Methodology:
-
Reagents and Materials:
-
Cells expressing endogenous or overexpressed Syk.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibodies against Syk and a loading control (e.g., GAPDH).
-
SDS-PAGE gels and Western blotting equipment.
-
Thermocycler or heating block.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thawing or with lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-Syk antibody.
-
Quantify the band intensities and plot the amount of soluble Syk as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: On- and Off-Target Activities of this compound in Platelets.
Caption: Workflow for Assessing Kinase Inhibitor Selectivity.
References
Oxsi-2 Cytotoxicity in Primary Cells: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Oxsi-2 cytotoxicity in primary cells.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oxindole-based inhibitor of Spleen Tyrosine Kinase (Syk). Its primary mechanism of action involves the inhibition of inflammasome signaling, which in turn blocks pyroptosis, a form of inflammatory cell death.[1] this compound has been shown to inhibit inflammasome assembly, caspase-1 activation, IL-1β processing and release, and the generation of mitochondrial reactive oxygen species (ROS).[1]
Q2: What are the known effects of this compound on primary cells?
A2: The primary documented effect of this compound is on macrophages, where it inhibits nigericin-induced inflammasome activation and subsequent pyroptosis.[1] There is limited specific public data on the broad cytotoxic effects of this compound across a wide range of primary cell types.
Q3: Should I expect to see cytotoxicity in my primary cell cultures when using this compound?
A3: While this compound is targeted at Syk, off-target effects and dose-dependent toxicity are possible in any primary cell culture. Syk is expressed in a variety of hematopoietic and non-hematopoietic cells and plays a role in diverse cellular processes. Therefore, it is crucial to perform dose-response experiments to determine the cytotoxic threshold of this compound in your specific primary cell model.
Q4: What are the most appropriate methods to assess this compound cytotoxicity in primary cells?
A4: Standard colorimetric assays such as MTT and LDH assays are suitable for assessing cytotoxicity. The MTT assay measures metabolic activity, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity in primary cells.
| Problem | Potential Cause | Suggested Solution |
| High background signal in MTT/LDH assay | 1. Contamination: Microbial contamination can lead to high metabolic activity or cell lysis. 2. Serum Interference: Phenol red or other components in the serum can interfere with absorbance readings. 3. This compound Interference: The compound itself may interact with the assay reagents. | 1. Visually inspect cultures for any signs of contamination. Perform routine mycoplasma testing. 2. Use serum-free media for the final assay steps if possible. Include a "media only" control with and without this compound to assess background absorbance. 3. Run a control with this compound in cell-free media to check for direct interaction with MTT or LDH reagents. |
| Inconsistent results between replicates | 1. Uneven cell seeding: Inaccurate cell counting or poor pipetting technique can lead to variability in cell numbers per well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and the test compound. 3. Incomplete formazan solubilization (MTT assay): The purple formazan crystals may not be fully dissolved. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. 3. Ensure thorough mixing after adding the solubilization buffer. You can gently pipette up and down or use a plate shaker. |
| Low signal or no dose-response | 1. Low cell density: Too few cells will result in a signal that is difficult to distinguish from the background. 2. Incorrect incubation time: The incubation period with this compound or the assay reagents may be too short. 3. This compound instability: The compound may degrade in the culture media over long incubation periods. | 1. Optimize cell seeding density for your specific primary cell type to ensure a robust signal. 2. Perform a time-course experiment to determine the optimal incubation time for both drug treatment and assay development. 3. Prepare fresh dilutions of this compound for each experiment. |
| Unexpected increase in cell viability at high this compound concentrations | 1. Compound precipitation: At high concentrations, this compound may precipitate out of solution, reducing its effective concentration. 2. Cellular stress response: Some cells can initiate a pro-survival response to low levels of a toxic compound. | 1. Visually inspect the wells for any signs of precipitation. Check the solubility of this compound in your culture media. 2. This can be a real biological effect. Note the observation and consider investigating the underlying signaling pathways. |
Quantitative Data Summary
| Syk Inhibitor | Cell Type | Assay | IC50 Value (µM) | Reference |
| Fostamatinib (R406) | Primary Human B-cells | CD69 up-regulation | 0.048 | [2] |
| Fostamatinib (R406) | Primary Human Mast Cells | IgE-induced degranulation | 0.056 | [2] |
| Fostamatinib (R406) | Ramos (Human B-cell lymphoma) | Cell Proliferation | 0.267 | [3] |
| Entospletinib (GS-9973) | Primary Human B-cells | BLNK phosphorylation | ~0.01 - 0.02 | [4] |
| Entospletinib (GS-9973) | C57BL/6 mouse bone marrow cells | Growth inhibition | 0.582 | [5] |
| Piceatannol | HL-60 (Human promyelocytic leukemia) | Cell Viability | 5.1 | [6] |
| Piceatannol | RAW 264.7 (Mouse macrophage) | Cell Viability | 1.3 | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on mitochondrial activity.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells. Ensure viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Include wells for "no cell" controls (media only).
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
LDH (Lactate Dehydrogenase) Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include control wells for:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation.
-
No cell control: Media only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a plate reader.
-
-
Calculation of Cytotoxicity:
-
Percentage Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100
-
Signaling Pathways and Workflows
Syk Signaling Pathway
The following diagram illustrates the central role of Spleen Tyrosine Kinase (Syk) in intracellular signaling, which can be inhibited by this compound.
Caption: Syk Signaling Pathway Inhibition by this compound.
General Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the key steps for evaluating the cytotoxic effects of this compound on primary cells.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SYK inhibitor entospletinib prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Piceatannol, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Oxsi-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Oxsi-2, a potent oxindole inhibitor of Spleen tyrosine kinase (Syk). This compound is a valuable tool for investigating Syk-mediated signaling in various cellular processes, including inflammasome activation and platelet aggregation. This guide will help you interpret unexpected experimental outcomes and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Spleen tyrosine kinase (Syk). It functions by blocking the kinase activity of Syk, which is a critical non-receptor tyrosine kinase involved in the downstream signaling of various immunoreceptors. By inhibiting Syk, this compound can modulate cellular processes such as inflammasome assembly, cytokine release, and platelet activation.[1][2]
Q2: In what experimental systems has this compound been utilized?
A2: this compound has been notably used in studies of nigericin-induced inflammasome signaling, where it was shown to inhibit inflammasome assembly, caspase-1 activation, IL-1β processing, and pyroptotic cell death.[1][2] It has also been characterized as an inhibitor of convulxin-induced platelet aggregation, a process dependent on GPVI signaling, which heavily relies on Syk.
Q3: Is this compound a completely selective inhibitor for Syk?
A3: While this compound is a potent inhibitor of Syk, studies have indicated that it may not be entirely selective and can exhibit off-target effects, particularly at higher concentrations. It has been described as not being a Syk-selective inhibitor in platelets due to some unexplained non-specific effects. Therefore, it is crucial to include appropriate controls in your experiments to account for potential off-target activities.
Interpreting Unexpected Results
Scenario 1: No observed effect on potassium efflux in inflammasome activation assays.
Unexpected Result: You are studying NLRP3 inflammasome activation and, based on the literature for many inflammasome activators, you expect to see a dependency on potassium (K+) efflux. However, treatment with this compound inhibits inflammasome activation without affecting K+ efflux.
Interpretation and Troubleshooting:
-
Mechanism of Action: This is, in fact, an expected result when studying the effects of this compound on nigericin-induced inflammasome signaling. Research has demonstrated that this compound blocks inflammasome activation and pyroptosis independently of potassium efflux.[1][2]
-
Experimental Validation: To confirm this in your system, you can use a potassium ionophore like nigericin to induce K+ efflux and measure it directly using a potassium sensor. You should observe that while this compound inhibits downstream readouts like IL-1β release, it does not alter the kinetics of K+ efflux.[1]
-
Logical Flow: This suggests that Syk's role in this specific pathway is downstream of ion flux but upstream of inflammasome assembly.
Caption: Logical relationship of this compound's effect on the inflammasome pathway.
Scenario 2: Inconsistent or partial inhibition of platelet aggregation.
Unexpected Result: You are using this compound to inhibit platelet aggregation induced by the GPVI agonist convulxin. However, you observe variable or incomplete inhibition, or perhaps even a potentiation of other signaling pathways.
Interpretation and Troubleshooting:
-
Non-selective Effects: this compound has been reported to have non-specific effects in platelets. For instance, it was observed to potentiate PAR-mediated thromboxane (TXA2) generation, an event that is typically inhibited by other Syk inhibitors like piceatannol.
-
Control for Off-Targets: To dissect the on-target (Syk-dependent) versus off-target effects, consider the following controls:
-
Use another, structurally different Syk inhibitor (e.g., R406) in parallel.
-
Investigate signaling events both upstream and downstream of Syk in the GPVI pathway. For example, assess the phosphorylation of LAT (a direct substrate of Syk) and ERK (further downstream and potentially influenced by other kinases).
-
-
Concentration Dependence: The off-target effects of kinase inhibitors are often more pronounced at higher concentrations. Perform a dose-response curve with this compound to determine the optimal concentration that maximizes Syk inhibition while minimizing non-specific effects.
Quantitative Data Summary
| Experimental System | Agonist | This compound Concentration | Observed Effect | Reference |
| Platelet Aggregation | Convulxin | 2 µM | Complete inhibition of platelet aggregation and shape change. | |
| Platelet Signaling | Convulxin | 2 µM | Complete inhibition of Syk-mediated LAT Y191 phosphorylation. | |
| Platelet Signaling | Convulxin | 2 µM | No inhibition of Lyn-mediated Syk Y352 phosphorylation. | |
| Platelet Signaling | PAR agonist (AYPGKF) | 2 µM | Marginal inhibition of ERK phosphorylation. | |
| Platelet Signaling | PAR agonist (AYPGKF) | 2 µM | Potentiation of Thromboxane A2 (TXA2) generation. | |
| Inflammasome Activation | Nigericin | Not Specified | Inhibition of inflammasome assembly, caspase-1 activation, IL-1β processing, and pyroptosis. | [1] |
Key Experimental Protocols
Protocol 1: Inflammasome Activation Assay
This protocol is a general guideline for studying the effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Seed BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well. Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound (or vehicle control) for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Sample Collection: Carefully collect the cell culture supernatants. Lyse the cells with a suitable lysis buffer to collect the cell lysates.
-
Analysis:
-
Cytokine Release: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Cell Death (Pyroptosis): Quantify the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit.
-
Caspase-1 Activation: Detect cleaved caspase-1 (p20 subunit) in the supernatants and cell lysates by Western blot.
-
ASC Speck Formation: Visualize ASC oligomerization by immunofluorescence microscopy.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines the steps for a light transmission aggregometry (LTA) experiment to assess the impact of this compound on platelet function.
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. PPP is used as a reference for 100% aggregation.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Inhibitor Incubation: Incubate the PRP with this compound or vehicle control at 37°C for a specified time (e.g., 10-30 minutes).
-
Aggregation Measurement:
-
Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., convulxin) to the cuvette.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified GPVI signaling pathway in platelets.
Caption: Experimental workflow for inflammasome activation assays.
References
OXSI-2 Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and potential degradation of the Syk inhibitor, OXSI-2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. Both solid compound and stock solutions have specific storage requirements.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | 1 month | Protect from light, store under nitrogen.[1] |
| Solid | -80°C | 6 months | Protect from light, store under nitrogen.[1] |
| Stock Solution | -20°C | 1 month | Protect from light, store under nitrogen.[1] |
| Stock Solution | -80°C | 6 months | Protect from light, store under nitrogen.[1] |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] In some cases, gentle warming and sonication may be necessary to achieve complete dissolution.[1]
Q3: Can I store my this compound stock solution at room temperature?
A3: No, it is not recommended to store this compound stock solutions at room temperature for extended periods. As indicated in the storage guidelines, solutions should be kept at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation.[1]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
-
Potential Cause: The solvent may have absorbed moisture, or the compound may require more energy to dissolve.
-
Solution:
Issue 2: I observe precipitation in my stock solution after a freeze-thaw cycle.
-
Potential Cause: The concentration of this compound may be too high for the solvent to maintain it in solution at lower temperatures.
-
Solution:
-
Gently warm the solution and sonicate to redissolve the precipitate.
-
If precipitation persists, consider preparing a lower concentration stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Issue 3: My experimental results are inconsistent, and I suspect compound degradation.
-
Potential Cause: Improper storage, handling, or exposure to conditions that promote degradation can lead to inconsistent results.
-
Solution:
-
Review Storage Protocol: Confirm that your storage conditions align with the recommendations in Table 1.
-
Minimize Light Exposure: this compound contains an oxindole moiety, a class of compounds that can be susceptible to photodegradation.[2] Handle the compound and solutions in low-light conditions and store them in amber or foil-wrapped vials.
-
Consider Hydrolysis: this compound has a sulfonamide group, which can be prone to hydrolysis under certain pH and temperature conditions, although they are generally stable in neutral to slightly acidic aqueous environments.[3] If your experimental buffer is highly acidic or basic, this could be a contributing factor.
-
Prepare Fresh Solutions: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution from solid compound that has been stored correctly.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming block or water bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh out 3.534 mg of this compound (Molecular Weight: 353.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it to 37°C.
-
Once dissolved, aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Oxsi-2 Solubility Challenges
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with the Syk inhibitor, Oxsi-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound is soluble in DMSO at a concentration of approximately 10 mg/mL, which corresponds to 28.30 mM. It is advisable to start with this concentration when preparing a stock solution.
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. It is recommended to use a new, unopened bottle of anhydrous, cell culture-grade DMSO.
-
Apply gentle warming and sonication: To aid dissolution, you can warm the solution briefly (e.g., in a 37°C water bath) and use an ultrasonic bath. Be cautious not to overheat the solution, as this may degrade the compound.
-
Ensure proper mixing: Vortex the solution thoroughly after adding the this compound powder to the DMSO.
Q4: Can I dissolve this compound in other solvents like ethanol or PBS?
A4: While DMSO is the primary recommended solvent, the solubility of this compound in other common laboratory solvents like ethanol or phosphate-buffered saline (PBS) is not well-documented in the available literature. It is generally advisable to avoid aqueous buffers for initial stock solution preparation due to the hydrophobic nature of many small molecule inhibitors. If your experimental conditions strictly prohibit the use of DMSO, small-scale pilot solubility tests in alternative solvents may be necessary.
Q5: My this compound precipitated after I diluted the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this, follow these recommendations:
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Ensure rapid mixing: When adding the this compound solution to the culture medium, ensure the medium is being gently agitated (e.g., by swirling or pipetting up and down) to promote rapid and uniform distribution of the compound.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.
-
Prepare fresh dilutions: It is best to prepare the final working solution of this compound in your culture medium immediately before use.
Q6: How should I store my this compound stock solution?
A6: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. Always protect the solution from light and consider storing it under nitrogen to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the key quantitative information regarding this compound solubility and stock solution preparation.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 353.40 | g/mol | |
| Recommended Solvent | DMSO | - | |
| Solubility in DMSO | ~10 (28.30) | mg/mL (mM) | May require warming and sonication to achieve. |
| Stock Solution Storage (Long-term) | -80°C | - | Up to 6 months, protect from light. |
| Stock Solution Storage (Short-term) | -20°C | - | Up to 1 month, protect from light. |
| Final DMSO in Culture | < 0.5 | % (v/v) | Recommended to minimize toxicity and precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, you will need 3.534 mg of this compound per 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Aliquot DMSO: In a sterile tube, add the calculated volume of fresh DMSO.
-
Add this compound powder: Carefully add the weighed this compound powder to the DMSO.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Visually inspect for complete dissolution: Ensure there are no visible particles in the solution.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration: For example, to prepare a final concentration of 10 µM this compound.
-
Calculate the dilution factor: To go from a 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required.
-
Perform serial dilutions (recommended):
-
Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This will yield a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
-
Use immediately: Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Technical Support Center: Oxsi-2
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Oxsi-2 in experimental settings. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: Is this compound cell-permeable?
A1: Yes, this compound is a cell-permeable inhibitor of Syk (Spleen tyrosine kinase).[1] It has demonstrated efficacy in cell-based assays, inhibiting intracellular signaling pathways. For instance, at a concentration of 2 μM, this compound has been shown to completely inhibit convulxin-induced platelet aggregation and shape change, as well as block GPVI-mediated dense granule release.[1]
Q2: What are the physical and chemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for experimental design, including solvent selection and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C18H15N3O3S | [2][3] |
| Molecular Weight | 353.4 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [1] |
| Solubility | Soluble in DMSO (10 mg/mL with ultrasonic and warming) | [1] |
| Storage | Store at -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of Syk. It has been shown to inhibit Syk-mediated events in platelets, such as the phosphorylation of the adaptor protein LAT at tyrosine 191.[1] Studies have also demonstrated its ability to block nigericin-induced inflammasome signaling, including caspase-1 activation and IL-1β processing, independent of potassium efflux.[4]
Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| Lack of or reduced inhibitory effect | Inadequate cell permeability in the specific cell type used: While this compound is generally cell-permeable, uptake efficiency can vary between cell lines. | Verify cellular uptake in your specific cell model. Consider performing a dose-response curve to determine the optimal concentration. You can also perform a time-course experiment to identify the optimal incubation time. |
| Compound degradation: Improper storage or handling can lead to the degradation of this compound. | Ensure the compound is stored as recommended (-20°C, protected from light). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. | |
| Off-target effects or alternative signaling pathways: The cellular response may be mediated by pathways not dependent on Syk. | Use appropriate positive and negative controls to confirm the involvement of the Syk pathway in your experimental system. Consider using a secondary Syk inhibitor to validate your results. | |
| High background or off-target effects | Excessive concentration of this compound: High concentrations can lead to non-specific binding and inhibition of other kinases. | Perform a dose-response experiment to identify the lowest effective concentration that elicits the desired inhibitory effect without causing significant off-target effects. The IC50 for Syk is 14 nM, and the EC50 in cell-based assays is 313 nM.[1] |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments. | |
| Variability in experimental results | Inconsistent cell health or density: Variations in cell passage number, confluency, or overall health can affect the experimental outcome. | Use cells within a consistent passage number range, seed cells at a uniform density, and ensure cells are healthy and actively dividing before treatment. |
| Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound can lead to inconsistent final concentrations. | Calibrate your balance regularly. Ensure this compound is fully dissolved in DMSO before making further dilutions. Prepare fresh dilutions for each experiment. |
Experimental Protocols
While a specific, published protocol for determining the cell permeability of this compound is not available, a general methodology can be adapted. Below is a generalized protocol for assessing the cellular uptake of a small molecule inhibitor like this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol: Cellular Uptake of this compound
Objective: To quantify the intracellular concentration of this compound in a specific cell line over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with 0.1% formic acid (for protein precipitation and sample preparation)
-
Internal standard (a structurally similar compound not present in the cells)
-
HPLC-MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control (DMSO). Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in a CO2 incubator.
-
Cell Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Harvesting and Lysis:
-
For adherent cells, detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Determine the cell number from a parallel well.
-
-
Protein Precipitation and Sample Preparation:
-
Add ice-cold acetonitrile containing the internal standard to the cell lysate to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound.
-
Generate a standard curve of this compound in the same matrix to accurately determine the intracellular concentration.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound at each time point.
-
Normalize the concentration to the cell number or total protein content.
-
Plot the intracellular concentration over time to determine the uptake kinetics.
-
Visualizations
Signaling Pathway: this compound Inhibition of Syk-Mediated Signaling
Caption: this compound inhibits Syk, blocking downstream signaling.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for determining this compound cellular uptake.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C18H15N3O3S | CID 6419747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum on Oxsi-2 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Oxsi-2, a potent oxindole Syk inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a particular focus on the impact of serum on its inhibitory efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Its primary mechanism of action is to block the catalytic activity of Syk, a key enzyme in various cellular signaling pathways. By inhibiting Syk, this compound can prevent downstream events such as inflammasome assembly, caspase-1 activation, IL-1β processing, and mitochondrial reactive oxygen species (ROS) generation[1][2][3].
Q2: How does the presence of serum in my cell culture medium affect the performance of this compound?
Serum is a complex mixture of proteins, growth factors, and other biomolecules that can significantly impact the effective concentration and activity of small molecule inhibitors like this compound. The primary ways serum can interfere are:
-
Protein Binding: this compound may bind to serum proteins, particularly albumin. This binding can sequester the inhibitor, reducing its free concentration and thus its ability to interact with its target, Syk.
-
Metabolic Inactivation: Serum contains enzymes that can metabolize and inactivate small molecules, potentially reducing the effective concentration of this compound over time.
-
Signal Pathway Activation: Serum contains growth factors that can activate signaling pathways, which might counteract the inhibitory effects of this compound or create experimental artifacts.
-
Variability: Serum composition varies between batches, which can lead to inconsistent results with this compound inhibition between experiments[4][5].
Q3: Should I perform my this compound experiments in the presence or absence of serum?
The decision to include serum depends on the specific experimental goals.
-
Serum-Free Conditions: For biochemical assays or experiments aiming to understand the direct effect of this compound on a specific pathway without confounding factors, serum-free conditions are often preferred. This ensures that the observed effects are directly attributable to the inhibitor.
-
Serum-Containing Conditions: If the experimental model requires serum for cell viability and growth, or if the goal is to mimic a more physiological environment, then including serum is necessary. In this case, it is crucial to carefully control for the effects of serum and to be aware of the potential for reduced inhibitor potency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in the presence of serum. | Serum protein binding is reducing the free concentration of this compound. | Increase the concentration of this compound to compensate for serum binding. Perform a dose-response curve in the presence of your standard serum concentration to determine the new effective concentration. |
| Serum components are activating pathways that counteract this compound's effect. | If possible, switch to a serum-free or reduced-serum medium. Alternatively, identify and block the interfering pathway if it is known. | |
| High variability in results between experiments. | Batch-to-batch variability in serum composition.[5] | Test and qualify a single large batch of serum for your entire set of experiments. If you must switch batches, re-validate your this compound dose-response curve.[5] |
| Inconsistent incubation times with this compound. | Standardize all incubation times precisely. Consider that serum enzymes may degrade this compound over longer incubation periods. | |
| Unexpected cell toxicity or off-target effects. | The combination of this compound and serum components may have synergistic toxic effects. | Perform a toxicity assay with a matrix of this compound and serum concentrations to identify a non-toxic working concentration for both. |
| Contaminants in the serum.[4][6] | Use high-quality, certified serum and filter-sterilize it before use. Consider heat-inactivation if appropriate for your cell type and not detrimental to your experiment. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency (IC50 Determination)
This protocol outlines a general method to quantify the impact of serum on the inhibitory potency of this compound.
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare two sets of cell culture media: one with your standard concentration of serum (e.g., 10% FBS) and one without serum.
-
This compound Dilution Series: Prepare a serial dilution of this compound in both serum-containing and serum-free media. The concentration range should span from well above to well below the expected IC50 value.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the this compound serial dilutions. Include appropriate vehicle controls (e.g., DMSO) for both serum and serum-free conditions.
-
Incubation: Incubate the cells for a predetermined period, sufficient for the desired cellular response to occur (e.g., activation with a pro-inflammatory stimulus).
-
Activity Assay: Perform an assay to measure a downstream effect of Syk inhibition. This could be, for example, a ROS production assay, an ELISA for IL-1β, or a reporter assay for a relevant transcription factor.
-
Data Analysis: Plot the assay signal as a function of the this compound concentration for both serum-containing and serum-free conditions. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each condition.
-
Interpretation: A rightward shift in the dose-response curve and a higher IC50 value in the presence of serum indicates that serum reduces the apparent potency of this compound.
Protocol 2: General Workflow for an this compound Inhibition Assay
This protocol provides a generalized workflow for assessing the inhibitory effect of this compound on a cellular process.
Caption: General workflow for an this compound inhibition experiment.
Signaling Pathways and Logical Relationships
This compound Inhibition of the NLRP3 Inflammasome Pathway
The following diagram illustrates the point of intervention of this compound in a simplified NLRP3 inflammasome signaling pathway.
Caption: this compound inhibits Syk-mediated mitochondrial ROS production.
Decision Tree for Troubleshooting this compound Experiments
This decision tree provides a logical workflow for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux [agris.fao.org]
- 4. What are the disadvantages of using serum in cell culture? | AAT Bioquest [aatbio.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Control Experiments for Oxsi-2 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving the Syk inhibitor, Oxsi-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, oxindole-based inhibitor of Spleen Tyrosine Kinase (Syk). Its primary mechanism of action is to bind to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation.[1] By inhibiting Syk, this compound effectively blocks downstream signaling pathways.
Q2: What are the key signaling pathways inhibited by this compound?
This compound has been shown to inhibit Syk-mediated signaling in various cellular contexts. In the context of inflammation, it is a potent inhibitor of the NLRP3 inflammasome pathway.[2][3] This includes the inhibition of:
-
Inflammasome assembly
-
Caspase-1 activation
-
IL-1β and IL-18 processing and release
-
Mitochondrial ROS generation
-
Pyroptotic cell death[3]
Downstream of Syk, this compound can also impact pathways such as NF-κB, PI3K/Akt, and MAPK signaling.
Q3: What is a recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 2 µM has been reported to completely inhibit convulxin-induced platelet aggregation and nigericin-induced inflammasome activation.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is the IC₅₀ of this compound?
This compound has a reported IC₅₀ of 14 nM for Syk in cell-free assays.
Q5: What are the known off-target effects of this compound?
While this compound is a potent Syk inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] It is crucial to include appropriate controls to account for potential off-target effects. A kinase inhibitor profile may reveal other kinases that are inhibited by this compound.
Q6: What are appropriate positive and negative controls for an this compound experiment?
-
Positive Controls:
-
A known activator of the Syk pathway, such as nigericin or ATP for inflammasome activation, or convulxin for platelet activation.
-
Another well-characterized Syk inhibitor, such as R406 or Fostamatinib, can be used to confirm that the observed effects are due to Syk inhibition.[5]
-
-
Negative Controls:
-
Vehicle Control: As this compound is typically dissolved in DMSO, a vehicle-only control is essential.
-
Inactive Analog: The use of a structurally similar but biologically inactive analog of this compound would be the ideal negative control to rule out non-specific effects of the chemical scaffold. However, the commercial availability of such a compound is not widely documented.
-
Syk Knockout/Knockdown Cells: Using cells where Syk has been genetically ablated (knockout) or its expression is reduced (knockdown) can definitively attribute the effects of this compound to its action on Syk.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of Syk phosphorylation observed by Western blot. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Incorrect timing of this compound treatment: The pre-incubation time with this compound may be insufficient. 3. Poor antibody quality: The phospho-Syk antibody may not be specific or sensitive enough. 4. Ineffective Syk activation: The stimulus used to activate Syk may not be working optimally. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). 2. Optimize the pre-incubation time with this compound (e.g., 30 minutes to 2 hours). 3. Validate the phospho-Syk antibody using a positive control (e.g., lysates from cells treated with a known Syk activator). 4. Confirm the activity of your Syk stimulus in a separate control experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, density, and differentiation state can affect the response to this compound. 2. Inconsistent reagent preparation: Improper dissolution or storage of this compound can lead to variability. 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent concentrations. | 1. Use cells within a consistent passage number range and ensure consistent cell density and differentiation protocols. 2. Prepare fresh stock solutions of this compound and store them appropriately (protected from light at -20°C or -80°C). 3. Use calibrated pipettes and ensure thorough mixing of solutions. |
| High background in IL-1β ELISA. | 1. Non-specific antibody binding: Insufficient blocking or washing steps. 2. Contamination: Contamination of reagents or samples with bacteria or endotoxins. 3. Cell death: Excessive cell death can lead to the release of inflammatory mediators. | 1. Optimize blocking and washing steps in the ELISA protocol. 2. Use sterile techniques and endotoxin-free reagents. 3. Assess cell viability using a cytotoxicity assay to ensure that the observed IL-1β release is not due to non-specific cell death. |
| This compound shows cytotoxicity. | 1. High concentration: The concentration of this compound may be toxic to the cells. 2. Off-target effects: this compound may be hitting other kinases essential for cell survival. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. 2. If cytotoxicity is observed even at low concentrations, consider that it might be an on-target effect in your specific cell type or that off-target effects are significant. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Syk Inhibition by this compound in THP-1 Macrophages
This protocol describes how to assess the inhibitory effect of this compound on Syk phosphorylation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Differentiate THP-1 cells: Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 6-well plate and differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Pre-treatment with this compound: After differentiation, replace the medium with fresh RPMI-1640 and pre-treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Prime the cells with 1 µg/mL LPS for 3 hours, followed by stimulation with 10 µM Nigericin for 1 hour to induce Syk phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with phosphatase and protease inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Syk, total Syk, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Protocol 2: IL-1β ELISA for this compound Treated THP-1 Macrophages
This protocol measures the effect of this compound on the secretion of IL-1β from stimulated THP-1 macrophages.
Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
This compound
-
DMSO
-
LPS
-
Nigericin
-
Human IL-1β ELISA kit
Procedure:
-
Cell treatment: Follow steps 1-3 from Protocol 1 in a 24-well plate.
-
Supernatant Collection: After stimulation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve.
Protocol 3: Pyroptosis Assay using LDH Release
This protocol assesses the ability of this compound to inhibit pyroptotic cell death by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
This compound
-
DMSO
-
LPS
-
Nigericin
-
LDH cytotoxicity assay kit
Procedure:
-
Cell treatment: Follow steps 1-3 from Protocol 1 in a 96-well plate. Include a "maximum LDH release" control by adding lysis buffer (provided in the kit) to a set of wells 45 minutes before the end of the experiment.
-
Supernatant Collection: After stimulation, centrifuge the plate at 400 x g for 5 minutes.
-
LDH Assay: Transfer the supernatant to a new 96-well plate and perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
Syk-NLRP3 Inflammasome Signaling Pathway
Caption: Syk signaling in NLRP3 inflammasome activation.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound effects.
Quantitative Data Summary
| Parameter | Treatment | Result | Cell Type | Reference |
| Syk IC₅₀ | This compound | 14 nM | Cell-free | [5] |
| Platelet Aggregation | 2 µM this compound | Complete inhibition (convulxin-induced) | Human Platelets | [4] |
| IL-1β Release | This compound | Inhibition (nigericin-induced) | Not specified | [3] |
| Caspase-1 Activation | This compound | Inhibition (nigericin-induced) | Not specified | [3] |
| Pyroptosis | This compound | Inhibition (nigericin-induced) | Not specified | [3] |
| LAT Y191 Phosphorylation | 2 µM this compound | Complete inhibition | Human Platelets | [4] |
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Validating Oxsi-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Oxsi-2, a spleen tyrosine kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a small molecule of the oxindole class that functions as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways, particularly in immune and inflammatory responses.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound exerts its inhibitory effect by targeting the ATP-binding site of Syk. By doing so, it prevents the phosphorylation of downstream substrates.[2] This action has been shown to block nigericin-induced inflammasome assembly, caspase-1 activation, IL-1β processing, and pyroptotic cell death.[1][3] In platelets, it inhibits the phosphorylation of PLCγ2 and the adaptor protein LAT.[2]
Q3: Why is it important to validate this compound target engagement in cells?
A3: Validating target engagement is a critical step in drug discovery and development. It confirms that the compound reaches its intended target within the complex cellular environment and exerts its effect at a molecular level. This confirmation helps to ensure that the observed phenotypic effects are a direct result of the compound's interaction with its target, thereby validating the mechanism of action.
Q4: What are the common methods to validate this compound target engagement?
A4: Several methods can be employed to validate the engagement of this compound with Syk in a cellular context. Key techniques include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.[4][5][6][7][8][9]
-
Western Blotting: This is often used as a downstream readout for other assays (like CETSA) or to directly measure the phosphorylation status of Syk and its substrates (e.g., PLCγ2).[2][10][11]
-
Reporter Gene Assays: These assays can measure the transcriptional activity of pathways downstream of Syk signaling.[12][13][14][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for validating its target engagement.
Caption: this compound inhibits Syk activation, blocking downstream signaling.
References
- 1. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to Syk Inhibition: Oxsi-2 versus Piceatannol
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a multitude of diseases, including autoimmune disorders, allergic reactions, and hematological malignancies.[1] This non-receptor tyrosine kinase plays a pivotal role in the signal transduction pathways of various immune cells.[1] Consequently, the development of potent and selective Syk inhibitors is of significant interest. This guide provides an objective comparison of two such inhibitors, Oxsi-2 and piceatannol, focusing on their inhibitory performance, supported by experimental data and detailed methodologies.
Performance Overview
This compound and piceatannol both demonstrate inhibitory activity against Syk, but they differ significantly in potency and selectivity. This compound is a potent and specific Syk kinase inhibitor, whereas piceatannol, a naturally occurring stilbenoid, exhibits a broader kinase inhibition profile.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and piceatannol, providing a direct comparison of their inhibitory efficacy against Syk.
| Inhibitor | Target | IC50 | Ki | Cell-Based Assay EC50 | Notes | Reference |
| This compound | Syk | 14 nM | - | 313 nM (RBL-2H3 cell degranulation) | Potent inhibitor. | [2][3][4] |
| Piceatannol | Syk | 1.53 µM - 10 µM | 15 µM | 18 µM - >50 µM (DLBCL cell lines) | Also inhibits other kinases such as JAK-1, PKA, PKC, MLCK, and CDPK.[5][6][7][8] | [5][6][7][8] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize this compound and piceatannol.
In Vitro Syk Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Syk kinase activity in a cell-free system.
Protocol for Piceatannol (Angiotensin I Substrate Method):
-
Enzyme and Substrate Preparation:
-
Recombinant human Syk is expressed in baculovirus-infected Sf9 insect cells and purified.
-
Angiotensin I peptide is used as the substrate.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).
-
Add recombinant Syk to the reaction buffer.
-
Add varying concentrations of piceatannol (or DMSO as a vehicle control).
-
Add Angiotensin I peptide.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated angiotensin I using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for this compound (Immunoprecipitation-Coupled Kinase Assay):
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells (e.g., platelets) with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody conjugated to agarose or magnetic beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated Syk-bead complex with kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Resuspend the beads in kinase buffer containing varying concentrations of this compound (or DMSO control) and a substrate such as tubulin.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect phosphorylated tubulin using a phospho-specific antibody.
-
Quantify band intensities to determine the extent of inhibition and calculate the IC50.
-
Western Blotting for Syk Phosphorylation
Objective: To assess the effect of inhibitors on the phosphorylation status of Syk at specific tyrosine residues (e.g., Tyr525/526) in a cellular context.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., Ramos B cells, platelets) and treat with desired concentrations of this compound, piceatannol, or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) to induce Syk phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Syk (Tyr525/526) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe for total Syk and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of Syk inhibitors on the metabolic activity and viability of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or piceatannol for the desired duration (e.g., 24, 48, or 72 hours).[10] Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Syk Signaling Pathway and Inhibition Points.
Caption: Experimental Workflow for Inhibitor Comparison.
Conclusion
Both this compound and piceatannol are valuable tools for studying Syk function. This compound, with its high potency and specificity, is well-suited for targeted investigations of Syk-mediated signaling. Piceatannol, while less potent and selective, can be utilized in studies where a broader kinase inhibition profile may be of interest or as a naturally-derived compound for initial screening. The choice between these inhibitors will ultimately depend on the specific research question and experimental context. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on Syk inhibition.
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 5. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to Oxsi-2 and R406 in Platelet Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key spleen tyrosine kinase (Syk) inhibitors, Oxsi-2 and R406, in the context of platelet research. By examining their mechanisms of action, effects on platelet function, and the signaling pathways they modulate, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Executive Summary
Both this compound and R406 are potent inhibitors of Syk, a critical enzyme in the signaling cascades of major platelet activation pathways. While both compounds effectively target Syk, emerging research suggests subtle but significant differences in their effects on distinct signaling pathways, particularly downstream of the C-type lectin-like receptor 2 (CLEC-2). R406, the active metabolite of the clinically approved drug Fostamatinib, has been extensively studied and demonstrates broad inhibitory effects on platelet aggregation, granule secretion, and spreading. Data on this compound in platelet functional assays is less extensive, with current literature focusing on its utility as a tool to dissect the differential signaling mechanisms of platelet receptors.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data on the effects of this compound and R406 on key platelet functions. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of Platelet Aggregation
| Inhibitor | Agonist | Species | Assay Method | IC50 / % Inhibition | Citation |
| R406 | Collagen | Human | Light Transmission Aggregometry | IC50: ~0.1-1 µM | [1] |
| R406 | CRP (GPVI-specific) | Human | Light Transmission Aggregometry | Abrogated aggregation at 1 µM | |
| R406 | Rhodocytin (CLEC-2 agonist) | Human | Light Transmission Aggregometry | Abrogated aggregation at 1 µM | |
| R406 | FcγRIIA cross-linking | Human | Lumi-aggregometry | IC50: ~0.07 µM (washed platelets) | [2] |
| This compound | Data Not Available | - | - | - | - |
Table 2: Inhibition of Platelet Granule Secretion (P-selectin Expression)
| Inhibitor | Agonist | Species | Assay Method | % Inhibition | Citation |
| R406 | CRP-XL (GPVI agonist) | Human | Flow Cytometry | Significantly reduced P-selectin expression | [3] |
| This compound | Data Not Available | - | - | - | - |
Table 3: Inhibition of Platelet Spreading
| Inhibitor | Substrate | Species | Assay Method | Effect | Citation |
| R406 | Fibrinogen | Human | Fluorescence Microscopy | Reduced platelet spreading | [4] |
| This compound | Data Not Available | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Platelet Isolation
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Washed Platelet Preparation: Prostaglandin E1 (PGE1) is added to the PRP to prevent platelet activation during subsequent steps. The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes. The platelet pellet is resuspended in a Tyrode's buffer. This washing step is repeated to obtain a pure platelet suspension.
Light Transmission Aggregometry (LTA)
-
Sample Preparation: Washed platelets are adjusted to a concentration of 2.5 x 10⁸ cells/mL in Tyrode's buffer.
-
Inhibitor Incubation: Platelet suspensions are pre-incubated with either this compound, R406, or a vehicle control (e.g., DMSO) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: The platelet suspension is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist (e.g., collagen, CRP, or rhodocytin) is added to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
Western Blotting for Syk Phosphorylation
-
Platelet Stimulation and Lysis: Washed platelets are pre-incubated with inhibitors as described for LTA and then stimulated with an agonist. The reaction is stopped by adding a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the platelet lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane can be stripped and re-probed with an antibody for total Syk as a loading control.
Flow Cytometry for P-selectin Expression
-
Sample Preparation and Staining: Whole blood or PRP is incubated with the inhibitor and then stimulated with an agonist. A fluorescently labeled antibody against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41) are added.
-
Fixation: The samples are fixed with paraformaldehyde to stop the reaction and preserve cell morphology.
-
Data Acquisition: The stained samples are analyzed using a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and the expression of the platelet-specific marker.
-
Analysis: The percentage of platelets positive for P-selectin and the mean fluorescence intensity are quantified to determine the level of platelet activation.
Platelet Spreading Assay
-
Coverslip Coating: Glass coverslips are coated with a substrate such as fibrinogen or collagen and incubated to allow for protein adsorption.
-
Platelet Seeding: Washed platelets, pre-incubated with inhibitors, are seeded onto the coated coverslips and allowed to adhere and spread at 37°C.
-
Fixation and Staining: After the incubation period, non-adherent platelets are washed away, and the spread platelets are fixed with paraformaldehyde and permeabilized. The actin cytoskeleton is then stained with fluorescently labeled phalloidin.
-
Imaging and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The surface area of the spread platelets is quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
Both this compound and R406 exert their antiplatelet effects by inhibiting spleen tyrosine kinase (Syk). Syk plays a pivotal role in the signaling cascades initiated by the activation of immunoreceptor tyrosine-based activation motif (ITAM) and hemi-ITAM-containing receptors, such as Glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2), respectively.
GPVI Signaling Pathway
GPVI is the primary signaling receptor for collagen on platelets. Upon collagen binding, GPVI clustering leads to the phosphorylation of the associated FcRγ chain ITAM by Src family kinases (SFKs). This creates a docking site for Syk, which then becomes activated and phosphorylates downstream signaling molecules, including PLCγ2. Activated PLCγ2 generates second messengers that lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), culminating in platelet granule secretion, integrin activation, and aggregation. Both R406 and this compound inhibit Syk activity in this pathway, thereby blocking these downstream events.[3][5]
Caption: GPVI signaling pathway and points of inhibition by this compound and R406.
CLEC-2 Signaling Pathway
CLEC-2 is a receptor for the transmembrane protein podoplanin, which can be exposed on certain tumor cells and at sites of inflammation. CLEC-2 possesses a hemi-ITAM in its cytoplasmic tail. Upon ligand binding and clustering, SFKs and Syk are activated, leading to the phosphorylation of PLCγ2 and subsequent platelet activation.
Interestingly, studies have revealed a key difference in the signaling downstream of CLEC-2 compared to GPVI. While GPVI signaling is strictly dependent on Syk for the activation of PI3K/Akt, CLEC-2-mediated PI3K/Akt activation appears to be Syk-independent. Research using this compound has been instrumental in demonstrating this distinction. This compound does not block Akt phosphorylation downstream of CLEC-2 activation, suggesting that another pathway is responsible for PI3K activation in this context. R406 also inhibits overall platelet activation downstream of CLEC-2, but the differential effect on specific downstream effectors like Akt has been highlighted by studies using this compound.
Caption: CLEC-2 signaling highlighting the Syk-independent pathway and inhibition.
Experimental Workflow: Comparing Inhibitor Efficacy
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and R406 on platelet function.
Caption: Workflow for comparing the effects of this compound and R406 on platelets.
Conclusion
R406 is a well-characterized Syk inhibitor with proven efficacy in inhibiting a broad range of platelet functions. Its clinical development as Fostamatinib provides a wealth of data for researchers. This compound, while less extensively studied in functional platelet assays, has emerged as a valuable research tool for dissecting the nuances of platelet signaling pathways, particularly in distinguishing between Syk-dependent and -independent mechanisms downstream of receptors like CLEC-2.
For researchers aiming to broadly inhibit Syk-mediated platelet activation, R406 is a well-validated choice. For those investigating the specific and differential roles of Syk in various signaling cascades, this compound offers a unique advantage. Future head-to-head studies comparing these two inhibitors across a range of functional and signaling readouts will be invaluable in further refining our understanding of their respective activities and guiding the development of next-generation antiplatelet therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Syk-kinase inhibitor R406 impairs platelet activation and monocyte tissue factor expression triggered by heparin-PF4 complex directed antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Oxsi-2 Kinase Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Oxsi-2, a potent inhibitor of Spleen Tyrosine Kinase (Syk). While initially identified as a Syk inhibitor, subsequent studies have revealed a more complex profile, indicating off-target effects that are critical for researchers to consider in its application as a pharmacological tool.
Executive Summary
This compound is a potent inhibitor of Syk with a reported IC50 of 14 nM. However, evidence suggests that it is not a highly selective inhibitor, demonstrating significant off-target effects, particularly on members of the Src family of kinases (SFKs). Research in human platelets indicates that while this compound effectively blocks Syk-mediated signaling downstream of the Glycoprotein VI (GPVI) receptor, it also exhibits non-specific effects that differentiate it from other Syk and SFK inhibitors like piceatannol and PP2. This lack of selectivity warrants careful consideration when interpreting experimental results obtained using this compound.
Quantitative Selectivity Profile
A broad, quantitative kinase selectivity panel for this compound is not publicly available. The primary known inhibitory concentration is for its intended target, Syk.
| Kinase | IC50 (nM) | Reference |
| Syk | 14 | [1][2] |
IC50 values for other kinases, particularly Src family kinases, are not well-documented in publicly available literature.
Comparison with Other Kinase Inhibitors
Studies in human platelets have compared the functional effects of this compound with the SFK inhibitor PP2 and the less selective Syk inhibitor piceatannol. These comparisons highlight the non-specific effects of this compound.
| Feature | This compound (2 µM) | PP2 (10 µM) | Piceatannol (20 µg/ml) |
| Convulxin-induced Platelet Aggregation | Complete inhibition | Complete inhibition | Complete inhibition |
| Syk-mediated LAT Y191 Phosphorylation | Complete inhibition | Complete inhibition | Complete inhibition |
| Lyn-mediated Syk Y352 Phosphorylation | No inhibition | Complete abolition | Complete abolition |
| PAR-mediated ERK Phosphorylation | Marginal inhibition | Complete abolition | Complete abolition |
| PAR-mediated Thromboxane Generation | Potentiation | Inhibition to basal levels | Inhibition to basal levels |
| PKC-mediated Dense Granule Secretion | No effect | Not Reported | Not Reported |
This table is compiled from data presented in Murthy et al., 2007.[3]
The key finding is that while this compound inhibits Syk-downstream signaling (LAT phosphorylation), it does not inhibit the upstream, Lyn-mediated phosphorylation of Syk, suggesting it does not inhibit Lyn itself. However, its marginal inhibition of ERK phosphorylation and potentiation of thromboxane generation, in stark contrast to PP2 and piceatannol, point towards complex off-target effects on other kinases or signaling pathways.[3]
Signaling Pathways
GPVI Signaling Pathway in Platelets
The following diagram illustrates the central role of Syk in the Glycoprotein VI (GPVI) signaling cascade in platelets, which is initiated by collagen binding.
Caption: Simplified GPVI signaling cascade in platelets.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the selectivity profile of this compound.
Western Blotting for Protein Phosphorylation
This method was used to assess the phosphorylation state of key signaling proteins like Syk and LAT.
-
Platelet Preparation: Aspirin-treated, washed human platelets were used.
-
Inhibitor Treatment: Platelets were pre-treated with either DMSO (vehicle control), 2 µM this compound, 20 µg/ml piceatannol, or 10 µM PP2 for 5 minutes at 37°C.
-
Stimulation: Platelets were stimulated with convulxin (100 ng/ml), a GPVI agonist, for 1 minute at 37°C under stirring conditions.
-
Lysis: The reaction was stopped by adding 3X Laemmli buffer.
-
Electrophoresis and Transfer: The cell lysates were subjected to SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Syk Y352, anti-phospho-LAT Y191). Total protein levels were also assessed as a loading control.
-
Detection: Antibody binding was detected using a secondary antibody conjugated to a reporter enzyme for chemiluminescent imaging.[3]
A general workflow for this process is outlined below.
Caption: Key steps in the Western Blotting protocol.
ATP Secretion Assay (Lumi-Aggregometry)
This assay measures platelet dense granule secretion, a key functional response.
-
Platelet Preparation: Aspirin-treated, washed human platelets were prepared.
-
Inhibitor Pre-incubation: Platelets were pre-incubated with this compound or other inhibitors as required.
-
Measurement: Platelet aggregation and ATP secretion were measured simultaneously in a lumi-aggregometer at 37°C with stirring.
-
Stimulation: Platelets were stimulated with an agonist (e.g., convulxin).
-
ATP Detection: The amount of ATP released from dense granules was quantified using a luciferin-luciferase reagent, which produces a luminescent signal proportional to the ATP concentration.[3]
Conclusion
This compound is a potent inhibitor of Syk kinase. However, researchers should be aware of its significant off-target effects. The available data indicates that this compound is not a selective Syk inhibitor in cellular systems like platelets and can modulate other signaling pathways, likely through the inhibition of other kinases such as members of the Src family. The potentiation of PAR-mediated thromboxane generation is a particularly noteworthy non-specific effect.[3] For studies requiring highly selective inhibition of Syk, the use of alternative inhibitors or genetic approaches should be considered. Further kinome-wide screening is necessary to fully elucidate the selectivity profile of this compound.
References
- 1. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminometric assay of platelet activation in 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Fostamatinib vs. Oxsi-2 for Syk Inhibition
In the landscape of kinase inhibitor research, particularly for targets implicated in autoimmune diseases and inflammatory disorders, Spleen Tyrosine Kinase (Syk) has emerged as a critical node in immune cell signaling. This guide provides a comparative analysis of the preclinical data for two notable Syk inhibitors: Fostamatinib, a clinically approved therapeutic, and Oxsi-2, a research compound. This objective overview is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective preclinical profiles.
Mechanism of Action: Targeting the Syk Pathway
Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 acts as an ATP-competitive inhibitor of the spleen tyrosine kinase (Syk).[2] Syk is a crucial mediator of signal transduction downstream of various immune receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[2][3] By inhibiting Syk, Fostamatinib effectively dampens the intracellular signaling cascades that lead to cellular activation, such as phagocytosis by macrophages, which is a key process in the destruction of platelets in immune thrombocytopenia (ITP).[3][4]
This compound is also characterized as a potent inhibitor of Syk kinase.[5][6] Its mechanism involves the blockade of Syk-mediated signaling events.[7] However, preclinical evidence suggests that this compound may exert non-selective effects in platelets, indicating potential interactions with other cellular targets beyond Syk.[7][8]
In Vitro Efficacy and Selectivity
The in vitro potency of R406 and this compound against Syk kinase has been quantified, with both compounds demonstrating significant inhibitory activity. However, their selectivity profiles appear to differ, a critical consideration in drug development to minimize off-target effects.
| Parameter | Fostamatinib (R406) | This compound | Reference(s) |
| Syk IC50 | 41 nM | 14 nM | [3][5][6][9] |
| Ki (Syk) | 30 nM | Not Reported | [3] |
| Cell-based Syk Inhibition (EC50) | ~56-111 nM | Not Reported | [9] |
Fostamatinib (R406) Kinase Selectivity:
A broad kinase panel screening of R406 revealed that while it is relatively specific for Syk, it does exhibit inhibitory activity against other kinases at higher concentrations. This includes, but is not limited to, Flt3, Lyn, and Lck.[3] Further profiling across 387 kinases showed that R406 could inhibit 197 kinases by more than 80% at a concentration of 10 µM, indicating a degree of promiscuity at higher doses.[10][11]
This compound Selectivity:
Preclinical studies on this compound have raised concerns about its selectivity. In platelet-based assays, this compound demonstrated non-specific effects, suggesting it may not be a selective Syk inhibitor in this cell type.[7][8] These observations highlight the importance of comprehensive selectivity profiling in the early stages of drug discovery.
In Vivo Preclinical Models
The efficacy of Fostamatinib has been evaluated in various animal models of autoimmune and inflammatory diseases. A key model for its clinical indication, immune thrombocytopenia (ITP), is the passive antibody-induced thrombocytopenia model in mice.
| Model | Compound | Dosing | Key Findings | Reference(s) |
| Mouse Model of ITP | Fostamatinib | 25-40 mg/kg | Prevented the development of thrombocytopenia. | [12] |
Preclinical in vivo data for this compound is less extensive and has primarily focused on its effects in the context of inflammation and inflammasome activation.[13][14]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay:
The inhibitory activity of the compounds on Syk kinase is typically determined using a biochemical assay. A common method is the ADP-Glo™ Kinase Assay.[15][16][17] This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Enzyme and Substrate: Recombinant human Syk enzyme and a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1) are used.
-
Reaction Buffer: A buffer containing Tris-HCl, MgCl₂, BSA, and DTT is prepared.
-
Procedure:
-
The test compound (Fostamatinib's active metabolite R406 or this compound) at various concentrations is pre-incubated with the Syk enzyme in the reaction buffer.
-
The kinase reaction is initiated by adding ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently measured as a luminescent signal using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Collagen-Induced Platelet Aggregation Assay:
This assay assesses the effect of the inhibitors on platelet function.[4][5][6][18][19]
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
Procedure:
-
PRP is pre-incubated with the test compound or vehicle at 37°C with stirring in an aggregometer.
-
Platelet aggregation is induced by the addition of a collagen solution.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time.
-
-
Data Analysis: The extent of inhibition of platelet aggregation by the compound is compared to the vehicle control.
Passive Immune Thrombocytopenia (ITP) Mouse Model:
This in vivo model is used to evaluate the efficacy of compounds in preventing antibody-mediated platelet destruction.[1][3][12][13][20]
-
Model Induction: ITP is induced in mice by the intravenous or intraperitoneal injection of an anti-platelet antibody, typically an anti-CD41 antibody. This leads to a rapid decrease in circulating platelet counts.
-
Treatment: Mice are treated with the test compound (e.g., Fostamatinib) or a vehicle control, typically via oral gavage, either before or after the administration of the anti-platelet antibody.
-
Monitoring: Blood samples are collected at various time points, and platelet counts are determined using an automated hematology analyzer or flow cytometry.
-
Data Analysis: The platelet counts in the treated group are compared to the vehicle-treated control group to assess the compound's ability to prevent or reverse thrombocytopenia.
Conclusion
Fostamatinib, through its active metabolite R406, is a well-characterized Syk inhibitor with proven efficacy in preclinical models of ITP, which has translated to clinical approval. While this compound demonstrates potent in vitro inhibition of Syk, its preclinical data is less extensive, and questions regarding its selectivity in cellular systems remain. This comparative guide, based on available preclinical data, highlights the distinct profiles of these two Syk inhibitors. Further head-to-head studies would be necessary for a definitive comparative assessment. The provided data and protocols offer a foundational resource for researchers investigating Syk inhibition and developing novel therapeutics in this class.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Establishment of a Novel Murine Model of Immune Thrombocytopenia in Pregnancy and the Impacts of Thrombopoietin Receptor Agonist on Platelet Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 20. Mouse models of autoimmune diseases: immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of Oxsi-2 as a Syk Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of a kinase inhibitor's selectivity is paramount. This guide provides a comparative analysis of Oxsi-2, a putative Spleen Tyrosine Kinase (Syk) inhibitor, against other known selective Syk inhibitors. While initially identified as a potent Syk inhibitor, subsequent evidence has called the selectivity of this compound into question, particularly within cellular contexts.
This guide synthesizes available experimental data to offer an objective comparison, enabling informed decisions in research and development.
Executive Summary
This compound is a potent inhibitor of Syk in biochemical assays with a reported IC50 of 14 nM.[1][2][3] However, its utility as a selective inhibitor in cellular systems, specifically platelets, has been challenged. Key studies reveal that this compound exhibits non-specific effects, including the potentiation of PAR-mediated thromboxane generation, an effect not observed with other well-characterized Syk and Src family kinase inhibitors.[4][5] In contrast, inhibitors such as Entospletinib (GS-9973) and PRT-060318 have demonstrated high selectivity for Syk in broad kinase panel screens. This guide will delve into the experimental evidence that elucidates these differences.
Comparative Kinase Inhibitor Profile
The following table summarizes the inhibitory potency and selectivity of this compound and several alternative Syk inhibitors. It is important to note the limited availability of a comprehensive kinase selectivity panel for this compound, which contrasts with the more extensively characterized alternatives.
| Inhibitor | Syk IC50/Ki | Other Notable Kinase Activities and Selectivity Profile |
| This compound | 14 nM (IC50)[1][2][3] | Data from a comprehensive kinase panel is not readily available. In platelet studies, it did not inhibit Lyn-mediated Syk phosphorylation and only marginally inhibited SFK-dependent ERK phosphorylation.[4] It potentiated PAR-mediated thromboxane generation, suggesting off-target effects.[4][5] |
| Fostamatinib (R406) | 41 nM (IC50)[6] | A broad kinase screen revealed activity against numerous other kinases at therapeutically relevant concentrations, including KDR, identifying it as a less selective inhibitor.[4] |
| Entospletinib (GS-9973) | 7.7 nM (IC50)[7] | Demonstrates high selectivity, showing 13- to >1000-fold cellular selectivity for Syk over other kinases such as Jak2, c-Kit, Flt3, Ret, and KDR.[7] In a broad kinase panel, only one other kinase besides Syk had a Kd < 100 nM.[8] |
| Piceatannol | ~1.5 µM (Ki)[9] | Exhibits approximately 10-fold selectivity for Syk over Lyn.[4] It also inhibits other kinases including Src, Lck, FAK, and PI3K.[10][11] |
| BAY 61-3606 | 7.5 nM (Ki)[12][13] | Highly selective for Syk over Lyn, Fyn, Src, Itk, and BTK (Ki > 4.7 µM for all).[13] A broader kinase screen showed it inhibited only 15 kinases by more than 90% at a 1 µM concentration.[14] |
| PRT-060318 | 4 nM (IC50)[15] | In a panel of 270 kinases, at a concentration of 50 nM, it inhibited Syk activity by 92% while over 70% of the other kinases retained their activity.[1] |
| Sovleplenib (HMPL-523) | 25 nM (IC50)[3] | Reported to have superior selectivity compared to Fostamatinib (R406), particularly against KDR and RET.[16] Also inhibits FLT3, KDR, LYN, FGFR2, and AUR A at higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of inhibitor validation data. The following protocols are based on the key experiments that have defined the understanding of this compound's selectivity.
Platelet Aggregation Assay
This assay measures the ability of an inhibitor to block platelet aggregation induced by a Syk-dependent agonist.
-
Preparation of Platelets: Human blood is collected in an anticoagulant, and platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer.
-
Inhibitor Pre-incubation: Platelets are pre-incubated with the test inhibitor (e.g., this compound, Piceatannol, PP2) or vehicle control for a specified time at 37°C.
-
Agonist-induced Aggregation: Platelet aggregation is initiated by the addition of a Syk-dependent agonist, such as convulxin.
-
Measurement: Aggregation is monitored by measuring the change in light transmission through the platelet suspension over time using an aggregometer.
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the effect of inhibitors on specific phosphorylation events in a signaling pathway.
-
Cell Lysis: Following agonist stimulation in the presence or absence of an inhibitor, platelets are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Syk, phospho-LAT, phospho-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels are also assessed using antibodies against the non-phosphorylated forms of the proteins as a loading control.
Thromboxane (TxA2) Generation Assay
This assay quantifies the production of thromboxane, a downstream product of platelet activation.
-
Platelet Stimulation: Washed platelets are stimulated with an agonist, such as a PAR1-activating peptide (e.g., AYPGKF), in the presence or absence of the test inhibitor.
-
Sample Collection: The reaction is stopped at a specified time point, and the supernatant is collected after centrifugation.
-
Quantification: The concentration of the stable metabolite of TxA2, TxB2, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the validation of this compound.
Caption: GPVI signaling pathway in platelets, highlighting the points of action for this compound, Piceatannol, and PP2.
Caption: PAR1 signaling pathway leading to thromboxane generation and the differential effects of this compound.
Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The available evidence strongly suggests that while this compound is a potent inhibitor of Spleen Tyrosine Kinase in biochemical assays, it should not be considered a selective Syk inhibitor for use in cellular studies, particularly in platelets. The off-target effect of potentiating PAR-mediated thromboxane generation is a significant finding that differentiates it from more selective inhibitors.[4][5] For researchers requiring a highly selective tool to probe Syk function, alternatives such as Entospletinib (GS-9973) and PRT-060318, which have been more thoroughly characterized against broad kinase panels, are recommended. The case of this compound underscores the critical importance of validating inhibitor selectivity in relevant cellular systems and through comprehensive profiling to avoid misinterpretation of experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Piceatannol, Natural Polyphenolic Stilbene, Inhibits Adipogenesis via Modulation of Mitotic Clonal Expansion and Insulin Receptor-dependent Insulin Signaling in Early Phase of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phosphoinositide 3-kinase is a novel target of piceatannol for inhibiting PDGF-BB-induced proliferation and migration in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
Oxsi-2 Versus Other Oxindole-Based Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor discovery, the oxindole scaffold has emerged as a privileged structure, giving rise to a multitude of inhibitors targeting various protein kinases and enzymes. Among these, Oxsi-2, a potent inhibitor of Spleen Tyrosine Kinase (Syk), has garnered significant attention for its role in modulating inflammatory pathways. This guide provides a detailed comparison of this compound with other notable oxindole-based inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Comparison
The inhibitory potency of this compound and other selected oxindole-based inhibitors against their primary targets is summarized below. This data, primarily presented as IC50 values, allows for a direct comparison of their efficacy.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |
| This compound | Syk | 14 | 313 (RBL-2H3 cells) | [1] |
| Compound 4a | Syk, JAK3 | 358 (Syk), 1670 (JAK3) | Not Reported | [2] |
| FN1501 | FLT3, CDK2, CDK4, CDK6 | 0.27 (FLT3), 2.47 (CDK2), 0.85 (CDK4), 1.96 (CDK6) | Not Reported | [3] |
| Compound 5l | FLT3, CDK2 | 36.21 (FLT3), 8.17 (CDK2) | Not Reported | [3] |
| Spiro-oxindole 3 | IDO1 | 7900 | Not Reported | [4] |
| Compound 6e | CDK2 | 75.6 | Not Reported | [5] |
| Compound 6h | CDK2 | 80.2 | Not Reported | [5] |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects by inhibiting Syk, a key kinase in the signaling cascade that leads to the activation of the NLRP3 inflammasome. This inhibition prevents the assembly of the inflammasome complex, subsequent caspase-1 activation, and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] The downstream effects also include the reduction of mitochondrial ROS generation and pyroptotic cell death.[6]
Other oxindole-based inhibitors target different signaling pathways. For instance, a distinct class of oxindole derivatives has been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune evasion in cancer.[4][8] These inhibitors function by blocking the degradation of tryptophan, thereby modulating the tumor microenvironment.[9] Another major class of oxindole-based inhibitors targets Cyclin-Dependent Kinases (CDKs), such as CDK2, which are crucial for cell cycle regulation.[5][10] By inhibiting CDK2, these compounds can induce cell cycle arrest.
Signaling Pathway Diagrams
Caption: this compound inhibits Syk, blocking the NLRP3 inflammasome pathway.
Caption: Oxindole-based IDO1 inhibitors block tryptophan metabolism.
Caption: Oxindole-based CDK2 inhibitors induce cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of these inhibitors.
In Vitro Syk Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Syk kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[11]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)[12]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in Syk kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of recombinant Syk enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inflammasome Activation
This protocol assesses the effect of an inhibitor on inflammasome activation in a cellular context.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (lipopolysaccharide)
-
Nigericin
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed BMDMs in a 96-well plate and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.
-
Induce inflammasome activation by treating the cells with nigericin (e.g., 10 µM) for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Measure lactate dehydrogenase (LDH) release in the supernatants as an indicator of pyroptosis-induced cell death using an LDH cytotoxicity assay kit.
-
Calculate the percent inhibition of IL-1β release and LDH release for each compound concentration and determine the EC50 values.
Experimental Workflow Visualization
Caption: General workflow for evaluating oxindole-based inhibitors.
References
- 1. Syk Inhibitor [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting spirooxindoles for dual DNA targeting/CDK2 inhibition and simultaneous mitigation of oxidative stress towards selective NSCLC therapy; synthesis, evaluation, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study [mdpi.com]
Head-to-Head Comparison of Syk Inhibitors: Oxsi-2 and PRT062607
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: Oxsi-2 and PRT062607. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their respective biochemical and cellular activities.
Introduction to Syk and its Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[1][2] Its activation is a key event in numerous cellular processes such as proliferation, differentiation, and phagocytosis.[3] Consequently, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and B-cell malignancies.[3][4] Both this compound and PRT062607 are small molecule inhibitors designed to target the kinase activity of Syk.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and PRT062607 based on in vitro biochemical and cellular assays.
Table 1: Biochemical Potency against Syk Kinase
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Not Specified | 14 | [5][6][7][8] |
| PRT062607 | Cell-free | 1 | [3] |
| Radiometric | 2.1 | [9] | |
| FRET-based | 6 | [9] |
Table 2: Cellular Activity and Potency
| Compound | Assay | Cell Type | IC50 / EC50 (nM) | Reference(s) |
| This compound | FcεRI-mediated degranulation | RBL-2H3 basophils | 313 (EC50) | [7] |
| PRT062607 | BCR-mediated B-cell activation | Human whole blood | 270 | [10] |
| FcεRI-mediated basophil degranulation | Human whole blood | 150 | [10] | |
| BCR-mediated B-cell activation (in healthy volunteers) | Human | 324 (IC50) | [11] | |
| FcεRI-mediated basophil degranulation (in healthy volunteers) | Human | 205 (IC50) | [11] |
Table 3: Kinase Selectivity
| Compound | Finding | Reference(s) |
| This compound | A study in platelets suggests potential non-selective effects on Src family kinases. | [12] |
| PRT062607 | >80-fold selective for Syk over a panel of other kinases including Fgr, Lyn, FAK, Pyk2, and Zap70. At 300 nM, it inhibited 8 additional kinases by >80%. | [9][10] |
Mechanism of Action and Signaling Pathways
Both this compound and PRT062607 exert their effects by inhibiting the kinase activity of Syk, thereby blocking downstream signaling cascades.
B-Cell Receptor (BCR) and FcεRI Signaling
Syk is a central molecule in the signaling pathways initiated by the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[13][14] Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited and activated.[1][4] Activated Syk then phosphorylates downstream targets, leading to the activation of multiple signaling pathways, including the PLCγ, PI3K/Akt, and MAPK pathways, which ultimately drive cellular responses like B-cell activation, proliferation, and degranulation of mast cells and basophils.[4][15]
NLRP3 Inflammasome Pathway
Recent studies have also implicated Syk in the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response.[5][6] The NLRP3 inflammasome, upon activation by various stimuli, leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5][16] this compound has been shown to inhibit the assembly of the NLRP3 inflammasome.[5]
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in this guide.
In Vitro Syk Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing a suitable buffer (e.g., Tris-HCl, MgCl2, DTT), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and purified recombinant Syk enzyme.[17][18]
-
Compound Incubation: The test compounds (this compound or PRT062607) at various concentrations are added to the reaction mixture and incubated for a defined period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Utilizes [γ-³³P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[17][19]
-
Fluorescence Resonance Energy Transfer (FRET): Uses a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce Syk activity by 50%, is calculated from the dose-response curve.
Cellular B-Cell Activation Assay
Objective: To assess the effect of inhibitors on B-cell activation in a cellular context.
General Protocol:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are used.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or PRT062607.
-
Stimulation: B-cells are activated by cross-linking the B-cell receptor (BCR) using anti-IgM or anti-IgD antibodies.
-
Staining: After an incubation period, cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86).[20]
-
Flow Cytometry Analysis: The expression of activation markers on the B-cell population is quantified using a flow cytometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of B-cell activation against the inhibitor concentration.
Basophil Degranulation Assay
Objective: To measure the inhibitory effect of compounds on IgE-mediated basophil degranulation.
General Protocol:
-
Cell Source: Human whole blood or isolated basophils are used.
-
Inhibitor Incubation: The blood or cell suspension is pre-incubated with different concentrations of the Syk inhibitor.
-
Activation: Basophils are activated by cross-linking the FcεRI receptors, typically with an anti-IgE antibody.[21]
-
Staining: The cells are stained with fluorescently labeled antibodies to identify basophils (e.g., anti-IgE, anti-CRTH2) and a marker for degranulation, such as anti-CD63.[22][23] CD63 is a protein that becomes exposed on the cell surface upon granule release.[22]
-
Flow Cytometry: The percentage of CD63-positive basophils is determined by flow cytometry.
-
Data Analysis: The IC50 or EC50 value is calculated based on the dose-dependent inhibition of basophil degranulation.
Platelet Aggregation Assay
Objective: To evaluate the impact of Syk inhibitors on platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging fresh whole blood at a low speed.[24][25] Platelet-poor plasma (PPP) is prepared by a second, higher-speed centrifugation and is used as a reference.[24]
-
Inhibitor Treatment: PRP is incubated with the test compound (e.g., this compound) at various concentrations.
-
Aggregation Induction: A platelet agonist, such as convulxin (which activates platelets via the GPVI receptor, a pathway involving Syk), is added to the PRP.
-
Light Transmission Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is recorded over time.[24][26]
-
Data Analysis: The extent of inhibition of platelet aggregation is quantified and compared to a vehicle control.
Summary and Conclusion
Both this compound and PRT062607 are potent inhibitors of Syk kinase. Based on the available data, PRT062607 demonstrates higher potency in biochemical assays and has been more extensively characterized in terms of its kinase selectivity and cellular activity in various immune cells. PRT062607 exhibits high selectivity for Syk, a crucial attribute for minimizing off-target effects. While this compound also shows potent Syk inhibition, its broader kinase selectivity profile is less well-defined, with some evidence suggesting potential activity against Src family kinases.
The choice between these two inhibitors for research and development purposes will depend on the specific application. PRT062607's well-documented selectivity and potent cellular activity make it a strong candidate for studies requiring precise targeting of the Syk pathway. This compound, while also a potent Syk inhibitor, may warrant further investigation into its selectivity profile depending on the experimental context. This guide provides a foundation for such evaluations by presenting the currently available quantitative data and experimental methodologies in a structured and comparative format.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe PRT062607 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B-cell receptor - Wikipedia [en.wikipedia.org]
- 14. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study [mdpi.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promega.com [promega.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. criver.com [criver.com]
- 22. Basophil Degranulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 26. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity of Oxsi-2 with other signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling inhibitor Oxsi-2, focusing on its cross-reactivity with signaling pathways other than its primary target. The information presented herein is compiled from publicly available experimental data to aid in the objective assessment of this compound's performance and specificity.
Introduction to this compound
This compound, chemically known as [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], is an oxindole compound identified as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[2] It is involved in immunoreceptor tyrosine-based activation motif (ITAM) and hemITAM signaling, making it a therapeutic target for a range of conditions, including inflammatory diseases and certain cancers.[2][3] While this compound effectively inhibits Syk-mediated events, studies have revealed non-selective effects, indicating cross-reactivity with other signaling molecules.[1] This guide will explore the known primary and off-target interactions of this compound.
Primary Signaling Pathway: Syk Inhibition
This compound's primary mechanism of action is the inhibition of Syk. In cellular signaling, particularly in platelets, Syk is activated downstream of receptors like glycoprotein VI (GPVI).[4] This activation leads to a cascade of phosphorylation events, including the phosphorylation of Linker for Activation of T-cells (LAT) and Phospholipase Cγ2 (PLCγ2), which are critical for platelet function.[1][2] this compound has been shown to abrogate Syk-dependent platelet functions and inhibit the phosphorylation of Syk substrates like LAT.[1]
Caption: Primary signaling pathway of this compound as a Syk inhibitor.
Cross-Reactivity Profile of this compound
Experimental evidence suggests that this compound is not entirely selective for Syk. Its off-target effects are a critical consideration for its use as a specific pharmacological tool. The primary observed cross-reactivity is with Src family kinases (SFKs), although other non-specific effects have also been noted.[1]
Table 1: Summary of this compound Activity on Primary and Off-Target Pathways
| Target Pathway/Molecule | Effect of this compound | Concentration | Experimental Context | Reference |
| Syk (Primary Target) | Inhibition of Syk-mediated LAT phosphorylation | 2 µM | Human Platelets | [1] |
| Inhibition of Syk-dependent platelet aggregation | 2 µM | Human Platelets | [1] | |
| Inhibition of inflammasome assembly and pyroptosis | Not specified | Cell Culture | [5][6] | |
| Src Family Kinases (SFKs) | Marginal inhibition of SFK-dependent ERK phosphorylation | 2 µM | Human Platelets | [1] |
| No inhibition of Lyn-mediated Syk phosphorylation | 2 µM | Human Platelets | [1] | |
| Protein Kinase C (PKC) | No inhibition of PKC-mediated dense granule release | Not specified | Human Platelets | [1] |
| PI-3 Kinase | Partial effect on DxS-induced PAC-1 binding | Not specified | Human Platelets | [7] |
Detailed Analysis of Off-Target Pathways
4.1 Src Family Kinases (SFKs)
SFKs are upstream activators of Syk in many signaling pathways.[4] While this compound is intended to target Syk, it has shown some effect on SFK-mediated events. For instance, it marginally inhibits the phosphorylation of ERK, a downstream effector of SFKs.[1] However, it does not inhibit the SFK member Lyn from phosphorylating Syk at tyrosine 352, suggesting its effect on SFKs is not comprehensive.[1] This partial cross-reactivity complicates the interpretation of results when using this compound to probe Syk-specific functions.
Caption: Cross-reactivity of this compound with the SFK pathway.
4.2 Other Uncharacterized Effects
Studies have reported unexplained, non-specific effects of this compound. For example, it potentiates thromboxane generation downstream of Protease-Activated Receptors (PARs), an effect opposite to that of other Syk and SFK inhibitors.[1] This suggests that this compound may interact with other, as yet unidentified, cellular targets. Furthermore, while it has been used to study inflammasome signaling, its precise interactions within this complex pathway are still being elucidated.[5][6]
Experimental Protocols
5.1 Western Blotting for Protein Phosphorylation
This protocol is a generalized method for assessing the effect of this compound on the phosphorylation of signaling proteins like Syk and LAT.
-
Cell Preparation: Aspirin-treated, washed human platelets are prepared and maintained at 37°C.
-
Inhibitor Treatment: Platelets are pre-incubated with DMSO (vehicle control) or this compound (e.g., 2 µM) for a specified time (e.g., 5 minutes).
-
Cell Stimulation: Platelets are stimulated with an agonist such as convulxin (100 ng/ml) for 1 minute under stirring conditions to activate the GPVI-Syk pathway.
-
Lysis: The reaction is stopped by adding 3X Laemmli sample buffer.
-
Electrophoresis and Transfer: The cell lysates are subjected to SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-Syk, anti-phospho-LAT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Caption: General experimental workflow for Western blot analysis.
Conclusion
This compound is a valuable tool for studying Syk-mediated signaling. However, researchers must be aware of its potential for cross-reactivity, particularly with Src family kinases. The observation of non-specific effects that are contrary to those of other Syk inhibitors underscores the importance of using appropriate controls and considering the potential for off-target interactions when interpreting experimental data. For applications requiring high specificity, the use of alternative, more selective Syk inhibitors may be warranted.
References
- 1. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextran sulphate induces fibrinogen receptor activation through a novel Syk-independent PI-3 kinase-mediated tyrosine kinase pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Oxsi-2 against fostamatinib's active metabolite R406
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Oxsi-2 and R406, the active metabolite of fostamatinib. This analysis is based on available experimental data to delineate their performance and potential as inhibitors of Spleen Tyrosine Kinase (Syk).
Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune and inflammatory diseases, as well as in certain cancers. Its pivotal role in signaling pathways of immune cells has driven the development of numerous inhibitors. Among these are this compound and R406, both of which have demonstrated potent Syk inhibition. This guide offers a detailed comparison of their biochemical activity, cellular effects, and selectivity, supported by experimental protocols and pathway diagrams.
Biochemical Potency and Kinase Selectivity
Both this compound and R406 are potent inhibitors of Syk kinase. However, their selectivity profiles, a crucial factor in determining potential off-target effects and overall therapeutic utility, show notable differences.
R406, the active metabolite of the FDA-approved drug fostamatinib, has been extensively profiled against a large panel of kinases.[1][2] While it is a potent Syk inhibitor, it also demonstrates activity against a range of other kinases at therapeutically relevant concentrations.[1][2][3] In contrast, while this compound is also a potent Syk inhibitor, a key study has raised concerns about its selectivity, particularly in cellular contexts like platelets, where it exhibits non-specific effects.[4][5]
| Compound | Target | IC50 | Ki | Notes |
| This compound | Syk | 14 nM | - | Potent inhibitor of Syk kinase.[4][5] |
| R406 | Syk | 41 nM | 30 nM | Potent, ATP-competitive inhibitor of Syk. |
| Flt-3 | - | - | R406 has also been cited as an inhibitor of Flt-3.[6] | |
| Ret | - | - | R406 has also been cited as an inhibitor of Ret tyrosine kinase.[6] | |
| Multiple Kinases | - | - | R406 has been shown to bind to multiple kinases at therapeutically relevant concentrations.[1][2][3] |
Cellular Activity and Signaling Pathways
The inhibitory actions of this compound and R406 extend to various cellular processes mediated by Syk signaling. R406 has been extensively studied for its role in blocking signal transduction from Fc receptors and B-cell receptors, which is central to its therapeutic effect in immune thrombocytopenia (ITP).[7] this compound has been shown to block nigericin-induced inflammasome signaling and pyroptosis.[8]
R406 Signaling Pathway in Immune Cells
R406 effectively inhibits the signaling cascade downstream of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcR). Upon receptor activation, Syk is recruited and activated, leading to the phosphorylation of downstream effector molecules and ultimately resulting in cellular responses like proliferation, differentiation, and inflammation. R406, by competitively binding to the ATP-binding pocket of Syk, blocks this entire cascade.
Caption: R406 inhibits the Syk-dependent signaling pathway in immune cells.
This compound and the NLRP3 Inflammasome Pathway
This compound has been demonstrated to inhibit the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system. Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and induces a form of inflammatory cell death called pyroptosis. This compound can intervene in this process, although the precise mechanism of its interaction with the inflammasome complex is an area of ongoing research.
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
Non-Selective Effects of this compound in Platelets
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Syk inhibitors. Specific parameters may vary between studies.
Biochemical Syk Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Syk kinase.
Caption: Workflow for a biochemical Syk kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant Syk enzyme, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a substrate peptide is prepared.
-
Inhibitor Addition: The test compound (this compound or R406) is added to the reaction mixture at a range of concentrations. A DMSO control is also included.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: The kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[9] This is done by adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: The luminescence signal is recorded, and the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assay for Syk Inhibition
This type of assay assesses the ability of a compound to inhibit Syk activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., a B-cell line) is cultured and then treated with the test compound (this compound or R406) at various concentrations for a specific duration.
-
Cell Stimulation: The cells are then stimulated with an appropriate agonist to activate the Syk signaling pathway (e.g., anti-IgM for B-cells).
-
Lysis and Analysis: The cells are lysed, and the phosphorylation status of Syk or its downstream substrates is analyzed by Western blotting using phospho-specific antibodies.
-
Data Analysis: The band intensities are quantified to determine the extent of inhibition of Syk-mediated phosphorylation at different inhibitor concentrations.
Conclusion
Both this compound and R406 are potent inhibitors of Syk kinase with distinct profiles. R406, the active metabolite of fostamatinib, has a well-characterized, albeit not entirely specific, kinase inhibition profile and has demonstrated clinical efficacy in treating immune-mediated diseases. While this compound also potently inhibits Syk, concerns regarding its non-selective effects, particularly in platelets, warrant careful consideration for its use as a selective research tool in this context. The choice between these inhibitors will ultimately depend on the specific research question, the experimental system, and the desired level of selectivity. For in vivo and clinical applications, the extensive safety and efficacy data available for fostamatinib (and therefore R406) provide a significant advantage. For in vitro studies requiring a highly selective Syk inhibitor, particularly in platelet research, the non-specific effects of this compound should be carefully evaluated.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (this compound), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (this compound), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxindole Syk inhibitor this compound blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Genetic Validation of Oxsi-2's Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxsi-2, a putative Spleen tyrosine kinase (Syk) inhibitor, with other commonly used alternatives. Supported by experimental data, this document details the methodologies for key validation experiments and outlines the genetic approaches to confirm Syk as the target.
Introduction
This compound is a small molecule inhibitor identified as a potent antagonist of Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial in signal transduction for various cellular processes, including immune responses and platelet activation.[1][2] Genetic and pharmacological validation of a drug's target is a critical step in the development of selective therapies. This guide compares this compound with two other widely used inhibitors, Piceatannol and PP2, to provide a comprehensive overview of their performance and specificity.
Comparative Analysis of Syk Inhibitors
The efficacy and specificity of this compound were evaluated against Piceatannol, a known Syk inhibitor, and PP2, a selective inhibitor of the Src-family of kinases. While this compound shows high potency in inhibiting Syk, studies indicate it also exhibits off-target effects, questioning its selectivity.[3]
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Syk) | Other Notable IC50 Values | Key Cellular Effects | Reference(s) |
| This compound | Syk | 14 nM | EC50 (RBL-2H3 degranulation) = 313 nM | Inhibits convulxin-induced platelet aggregation; Blocks nigericin-induced inflammasome activation.[4][5] | [1][2][4][5][6] |
| Piceatannol | Syk | 10 µM | PKA = 3 µM, PKC = 8 µM, MLCK = 12 µM, CDPK = 19 µM | Inhibits mast cell degranulation; Attenuates anaphylactic bronchial contraction; Induces apoptosis in some cancer cell lines.[7][8] | [7][8][9] |
| PP2 | Src-family kinases (Lck, Fyn, Hck) | > 10 µM (for Syk) | Lck = 4 nM, Fyn = 5 nM, Hck = 5 nM | Potent inhibitor of Src-family kinases; Used to dissect Src-dependent signaling from Syk-dependent pathways.[10][11][12] | [10][11][12] |
Signaling Pathways
Syk plays a pivotal role in two well-characterized signaling pathways: GPVI-mediated platelet activation and NLRP3 inflammasome activation. Understanding these pathways is crucial for interpreting the effects of Syk inhibitors.
GPVI Signaling in Platelets
Glycoprotein VI (GPVI) is a major signaling receptor for collagen on the platelet surface. Upon collagen binding, GPVI clustering leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src-family kinases. This creates a docking site for Syk, which, upon binding, becomes activated and phosphorylates downstream targets, including PLCγ2, leading to platelet activation, aggregation, and degranulation.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Syk is involved in the activation of the NLRP3 inflammasome in response to various stimuli, such as nigericin.[3] Syk can phosphorylate the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), promoting its oligomerization and the recruitment of pro-caspase-1.
Genetic Validation of Syk as the Target
Genetic approaches provide the most definitive evidence for the on-target activity of a small molecule inhibitor. By specifically reducing or eliminating the expression of the target protein, researchers can determine if the resulting phenotype mimics the effect of the inhibitor.
Experimental Workflow: Genetic Validation
CRISPR-Cas9 Mediated Knockout of Syk
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system can be employed to generate a complete knockout of the Syk gene in a relevant cell line (e.g., macrophages or a megakaryocytic cell line).
Expected Outcome: Syk knockout cells are expected to show a significant reduction or complete abrogation of convulxin-induced platelet aggregation and nigericin-induced inflammasome activation, mirroring the effects of a highly specific Syk inhibitor.
siRNA-mediated Knockdown of Syk
Small interfering RNA (siRNA) can be used to transiently reduce the expression of Syk. This method is often quicker than generating a stable knockout cell line.
Expected Outcome: Cells treated with Syk-specific siRNA should exhibit a diminished response to stimuli that activate Syk-dependent pathways. The degree of inhibition should correlate with the efficiency of Syk knockdown.
Experimental Protocols
In Vitro Syk Kinase Assay
This assay directly measures the enzymatic activity of Syk and the inhibitory potential of compounds.
Materials:
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (this compound, Piceatannol, PP2) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of recombinant Syk enzyme to each well.
-
Add 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
Materials:
-
Washed human platelets
-
Tyrode's buffer
-
Convulxin (GPVI agonist)
-
Test compounds
-
Platelet aggregometer
Procedure:
-
Prepare washed platelets and resuspend in Tyrode's buffer to a concentration of 2.5 x 10^8 cells/mL.
-
Pre-incubate the platelet suspension with the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add the agonist (e.g., convulxin at a final concentration of 1-10 ng/mL) to induce aggregation.
-
Monitor the change in light transmission for 5-10 minutes.
-
Quantify the percentage of aggregation.
Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome by detecting the release of IL-1β.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1)
-
LPS (lipopolysaccharide)
-
Nigericin
-
Test compounds
-
Opti-MEM
-
ELISA kit for mouse or human IL-1β
Procedure:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with the test compounds or vehicle for 1 hour.
-
Stimulate the cells with nigericin (e.g., 10 µM) in Opti-MEM for 1-2 hours to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Conclusion
The genetic and pharmacological evidence strongly supports Syk as the primary target of this compound. However, the presence of off-target effects, particularly at higher concentrations, highlights the importance of using this compound at the lowest effective concentration and validating findings with genetic approaches. For studies requiring high selectivity for Syk, genetic methods like CRISPR-Cas9 knockout or siRNA knockdown remain the gold standard. When a chemical inhibitor is necessary, a careful comparison with other inhibitors like Piceatannol and the use of appropriate controls, such as the Src-family kinase inhibitor PP2, are essential for rigorous and reproducible research. This guide provides the foundational information and protocols to aid researchers in making informed decisions for their experimental designs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Nox1 and Nox2 in GPVI-dependent platelet activation and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2 and piceatannol inhibit PrP106-126-induced iNOS activation mediated by CD36 in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piceatannol alleviates liver ischaemia/reperfusion injury by inhibiting TLR4/NF-κB/NLRP3 in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of novel Btk and Syk inhibitors on platelet functions alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Oxsi-2 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to validate the reported findings of Oxsi-2, a cell-permeable inhibitor of Spleen Tyrosine Kinase (Syk). The primary findings associated with this compound include the inhibition of Syk-mediated signaling in platelets, leading to reduced platelet aggregation, and the suppression of the NLRP3 inflammasome signaling pathway.[1][2][3] To ensure the specificity and on-target effects of this compound, it is crucial to employ validation methods that rely on different scientific principles.
This document outlines alternative experimental approaches, including genetic methods, alternative biochemical assays, and cell-based systems, to independently verify the role of Syk in these processes and confirm the inhibitory action of this compound. Detailed experimental protocols and comparative data are provided to assist researchers in designing robust validation studies.
Finding 1: this compound Inhibits Syk-Mediated Platelet Aggregation
This compound has been shown to inhibit platelet aggregation and shape change induced by agonists like convulxin, which signals through the GPVI receptor and Syk.[1][4] Orthogonal methods to validate this finding should focus on confirming the essential role of Syk in this process through non-pharmacological means and employing alternative techniques to measure platelet activation and aggregation.
Comparison of Orthogonal Validation Methods for Platelet Aggregation
| Method | Principle | Key Readouts | Advantages | Limitations |
| Syk Knockout/Knockdown | Genetic ablation or reduction of Syk expression (e.g., in mice or using siRNA in cell lines).[1][5] | Absence or significant reduction of collagen-induced platelet aggregation and downstream signaling (e.g., PLCγ2 phosphorylation).[1][4] | High specificity for Syk's role; avoids off-target effects of small molecule inhibitors. | Technically complex; potential for developmental compensation in knockout models. |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[6][7][8] | Percentage of aggregation, rate of aggregation, and presence of shape change. | Well-established "gold standard" method; provides kinetic data.[6][9] | Requires larger sample volumes; can be influenced by factors other than aggregation (e.g., granule secretion).[6] |
| Flow Cytometry | Measures the expression of platelet activation markers (e.g., P-selectin, activated GPIIb-IIIa) on individual platelets in response to agonists.[9][10] | Percentage of activated platelets; mean fluorescence intensity of activation markers. | High sensitivity; requires small sample volumes; can analyze multiple parameters simultaneously. | Does not directly measure platelet-platelet aggregation; provides endpoint data rather than kinetics. |
| In Vitro Syk Kinase Assay | Directly measures the enzymatic activity of purified Syk and its inhibition by this compound using a substrate peptide. | IC50 value of the inhibitor; kinase activity (e.g., ADP production or substrate phosphorylation).[2][11][12] | Direct evidence of target engagement and inhibition. | In vitro conditions may not fully recapitulate the cellular environment. |
Finding 2: this compound Inhibits NLRP3 Inflammasome Activation
This compound has been reported to inhibit inflammasome assembly, caspase-1 activation, IL-1β processing and release, and subsequent pyroptotic cell death.[1][2][13] Orthogonal validation of this finding involves using alternative methods to measure inflammasome activation and confirming the specific role of Syk in this pathway.
Comparison of Orthogonal Validation Methods for Inflammasome Activation
| Method | Principle | Key Readouts | Advantages | Limitations |
| ASC Speck Formation Assay | Visualization of the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome assembly, using microscopy.[14][15] | Percentage of cells with ASC specks; size and number of specks per cell. | Direct visualization of a key upstream event in inflammasome activation. | Can be technically challenging and requires specific antibodies or fluorescently tagged proteins. |
| Caspase-1 and Gasdermin D Cleavage Analysis | Detection of the cleaved (active) forms of caspase-1 and its substrate Gasdermin D by Western blot.[14][15] | Presence and intensity of cleaved protein bands. | Provides direct evidence of the activation of the inflammasome's effector enzyme and a key downstream mediator of pyroptosis. | Relies on antibody specificity; provides semi-quantitative data. |
| Cytokine Release Assays (ELISA) | Quantification of the release of mature IL-1β and IL-18 into the cell culture supernatant.[14][15] | Concentration of secreted cytokines (pg/mL or ng/mL). | Highly quantitative and sensitive measure of a key downstream biological effect of inflammasome activation. | Cytokine release can be influenced by other cellular pathways. |
| Lactate Dehydrogenase (LDH) Release Assay | Measurement of the release of the cytosolic enzyme LDH into the supernatant as an indicator of pyroptotic cell death.[14][15] | LDH activity in the supernatant, often expressed as a percentage of total cellular LDH. | Simple and quantitative measure of plasma membrane rupture and cell death. | Not specific for pyroptosis; other forms of cell death also lead to LDH release. |
Experimental Protocols
Syk Knockdown using siRNA in a Platelet-like Cell Line (e.g., THP-1)
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
siRNA Transfection: Transfect THP-1 cells with Syk-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for Syk protein knockdown.
-
Verification of Knockdown: Lyse a portion of the cells and perform a Western blot using an anti-Syk antibody to confirm the reduction in Syk protein levels.
-
Platelet Activation Assay: Stimulate the remaining cells with a platelet agonist (e.g., convulxin) and assess activation by measuring a downstream event such as PLCγ2 phosphorylation via Western blot.
In Vitro Syk Kinase Assay (HTRF)
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT), recombinant Syk enzyme, biotinylated tyrosine kinase substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).[2][13]
-
Reaction Setup: In a 384-well plate, add the Syk enzyme, substrate, and varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value of this compound.
ASC Speck Formation Assay in Macrophages
-
Cell Culture and Priming: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate inflammasome components.
-
Inflammasome Activation: Treat the primed cells with an NLRP3 activator (e.g., nigericin or ATP) in the presence or absence of this compound.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells containing distinct, bright fluorescent specks (ASC specks) and express this as a percentage of the total number of cells.
Visualizations
Caption: Syk signaling pathway in collagen-stimulated platelets and the inhibitory action of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the putative inhibitory role of this compound via Syk.
Caption: Logical workflow for the orthogonal validation of initial findings obtained with this compound.
References
- 1. The Fc receptor gamma-chain and the tyrosine kinase Syk are essential for activation of mouse platelets by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. embopress.org [embopress.org]
- 5. Antibody-mediated platelet phagocytosis by human macrophages is inhibited by siRNA specific for sequences in the SH2 tyrosine kinase, Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Src but not Syk causes weak reversal of GPVI-mediated platelet aggregation measured by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. promega.com [promega.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Syk Inhibitors: A Comparative Review Centered on Oxsi-2
For researchers, scientists, and drug development professionals, the quest for selective and effective kinase inhibitors is a continuous journey. Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target in a range of autoimmune diseases and hematological malignancies. This guide provides a comparative analysis of prominent Syk inhibitors, with a special focus on the preclinical compound Oxsi-2, to delineate its standing in this competitive field. We present a synthesis of experimental data, detailed methodologies, and a visual representation of the underlying biological pathways to offer a comprehensive resource for informed research and development decisions.
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its central role in initiating inflammatory cascades has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target Syk, with one, fostamatinib, having received regulatory approval and several others progressing through clinical trials. This review places the investigational inhibitor this compound within the context of these clinically relevant compounds.
Quantitative Comparison of Syk Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable Syk inhibitors against Syk and a selection of off-target kinases. This data, compiled from various preclinical studies, offers a snapshot of their relative potency and selectivity.
| Inhibitor | Syk IC50 (nM) | Off-Target Kinase IC50 (nM) | Clinical Trial Status | Key Observations |
| This compound | 14 | Data not widely available, but non-specific effects reported | Preclinical | Potent Syk inhibitor, but its utility is questioned due to off-target effects. |
| Fostamatinib (R406) | 41-50 | KDR (VEGFR2), FLT3, RET, KIT | Approved (for ITP) | First-in-class approved Syk inhibitor. Off-target effects on kinases like KDR are linked to side effects such as hypertension.[1] |
| Entospletinib | 7.7 | Highly selective | Phase 3 (discontinued for strategic reasons) | Demonstrated high selectivity for Syk compared to other kinases.[2][3] A Phase 3 trial in AML was discontinued.[3] |
| Lanraplenib | 9.5 | Highly selective (e.g., >10-fold vs. JAK2) | Phase 1b/2 (discontinued in AML) | A next-generation, selective Syk inhibitor.[4][5] A trial in combination with gilteritinib for AML was discontinued due to lack of response.[6] |
| Sovleplenib | 25 | Selective, with less activity against KDR and RET compared to R406 | Phase 3 (positive results in ITP) | Shows a favorable selectivity profile and has demonstrated efficacy in a Phase 3 trial for ITP in China.[1][7][8] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
In Focus: The Profile of this compound
This compound is a potent, ATP-competitive inhibitor of Syk with an IC50 of 14 nM. While this demonstrates strong on-target activity, preclinical studies have raised concerns about its selectivity. Research has indicated that this compound can exert non-specific effects on cellular processes, including the inhibition of inflammasome assembly and pyroptosis, independent of its Syk inhibition in some contexts. These findings suggest that this compound may interact with multiple cellular targets, a characteristic that can lead to unforeseen toxicities and limit its therapeutic window. This lack of a well-defined selectivity profile is a significant hurdle for its potential clinical development, especially when compared to the more refined selectivity of second-generation inhibitors like entospletinib and lanraplenib.
The Syk Signaling Pathway and Point of Inhibition
To visualize the mechanism of action of these inhibitors, it is essential to understand the Syk signaling pathway. Upon activation of immunoreceptors, Syk is recruited to the receptor complex and initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Syk inhibitors, including this compound, act by binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and blocking the propagation of the signal.
Experimental Protocols for Evaluating Syk Inhibitors
The characterization of Syk inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key biochemical and cell-based assays commonly employed in the field.
Biochemical (Cell-Free) Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
Objective: To determine the IC50 value of an inhibitor against purified Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Detection reagents (e.g., HTRF®, ADP-Glo™, or similar technology)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Syk kinase and the biotinylated peptide substrate in the assay buffer.
-
Add serially diluted test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents according to the manufacturer's protocol.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based Phospho-Syk Assay
This assay measures the inhibition of Syk phosphorylation in a cellular context, providing a more physiologically relevant assessment of a compound's activity.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on Syk auto-phosphorylation.
Materials:
-
A suitable cell line expressing Syk (e.g., B-cell lymphoma lines like Ramos or monocytic cell lines like THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells or immune complexes for monocytic cells)
-
Test compounds serially diluted in DMSO
-
Lysis buffer
-
Antibodies: primary antibody against phospho-Syk (e.g., pY525/526) and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
Western blot apparatus or a plate-based detection system (e.g., ELISA or AlphaLISA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired density.
-
Pre-incubate the cells with serially diluted test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist to induce Syk phosphorylation.
-
Lyse the cells to release cellular proteins.
-
Quantify the amount of phosphorylated Syk in the cell lysates using Western blotting or a plate-based immunoassay.
-
Normalize the phospho-Syk signal to the total Syk or a housekeeping protein.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion: this compound in the Syk Inhibitor Landscape
This compound stands as a potent inhibitor of Syk in biochemical assays. However, its trajectory towards clinical consideration is hampered by a lack of comprehensive selectivity data and early indications of non-specific cellular effects. In a field that is increasingly focused on developing highly selective kinase inhibitors to minimize off-target toxicities, the profile of this compound is less favorable when compared to second-generation inhibitors like entospletinib and lanraplenib, and the clinically successful sovleplenib.
For researchers, this compound may still serve as a useful tool for in vitro studies of Syk signaling, provided its potential for off-target effects is carefully considered and controlled for. However, for drug development professionals, the path forward for this compound would necessitate a thorough investigation of its kinome-wide selectivity and a clearer understanding of its off-target activities. The current landscape suggests that the future of Syk inhibition in the clinic lies with compounds that can demonstrate a superior balance of high potency and exquisite selectivity, a standard that this compound, in its current state of characterization, does not yet meet.
References
- 1. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HUTCHMED - HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
Oxsi-2 Performance Across Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxsi-2, an oxindole-based inhibitor of Spleen tyrosine kinase (Syk), has emerged as a valuable tool for studying cellular signaling pathways, particularly those involved in inflammation. This guide provides a comparative analysis of this compound's performance in different cell types, supported by available experimental data. While direct comparative studies across a wide range of cell lines are limited, this document synthesizes findings from key research to offer insights into its cell-type-specific effects.
Quantitative Data Summary
| Cell Type | Key Application/Pathway | Efficacy | Off-Target Effects/Toxicity | Reference |
| Macrophages | Inhibition of NLRP3 Inflammasome Signaling | High: Effectively inhibits inflammasome assembly, caspase-1 activation, IL-1β processing and release, and mitochondrial ROS generation.[1][2] | Not reported in the context of inflammasome inhibition studies. | [1][2] |
| Platelets | Inhibition of GPVI-mediated Platelet Activation | Moderate: Inhibits Syk-mediated events. | Observed: Potentiates thromboxane generation downstream of PARs, suggesting non-specific effects beyond Syk inhibition.[3] | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
This compound Inhibition of the NLRP3 Inflammasome Pathway
Caption: this compound inhibits Syk, a key kinase in NLRP3 inflammasome activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on inflammasome activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily focusing on its well-documented role in macrophage inflammasome inhibition.
Macrophage Culture and Inflammasome Activation
-
Cell Line: Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Priming: To induce the expression of pro-IL-1β, prime the macrophages with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours.
-
This compound Treatment: Pre-incubate the primed cells with the desired concentration of this compound (typically in the range of 1-10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Inflammasome Activation: Activate the NLRP3 inflammasome by treating the cells with an agonist such as Nigericin (5 µM) for 1 hour.
Assessment of Inflammasome Inhibition
-
IL-1β Measurement (ELISA):
-
Collect the cell culture supernatant after inflammasome activation.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions. A significant reduction in IL-1β levels in this compound treated cells compared to the vehicle control indicates inhibition.
-
-
Caspase-1 Activation (Western Blot):
-
Collect both the supernatant and the cell lysates.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Separate the proteins from the supernatant and lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the cleaved (active) form of caspase-1 (p20 subunit) and pro-caspase-1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A decrease in the cleaved caspase-1 band in the this compound treated samples indicates inhibition.
-
-
Mitochondrial ROS Measurement:
-
After treatment with this compound and the inflammasome activator, wash the cells with a suitable buffer.
-
Incubate the cells with a fluorescent probe for mitochondrial ROS (e.g., MitoSOX Red) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A lower fluorescence signal in this compound treated cells suggests reduced mitochondrial ROS production.
-
-
Pyroptosis Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercially available LDH cytotoxicity assay kit.
-
A decrease in LDH release in the supernatant of this compound treated cells indicates protection from pyroptotic cell death.
-
Conclusion and Future Directions
The available data demonstrates that this compound is a potent inhibitor of the NLRP3 inflammasome in macrophages. However, its effects in other cell types, such as platelets, suggest the possibility of off-target activities that warrant further investigation. To fully understand the therapeutic potential and limitations of this compound, future research should focus on:
-
Broad-Spectrum Cell Line Screening: A systematic evaluation of this compound's efficacy and cytotoxicity across a diverse panel of cell lines, including various immune cells, cancer cell lines, and normal tissue-derived cells.
-
Quantitative IC50 Determination: Establishing the half-maximal inhibitory concentration (IC50) of this compound for Syk inhibition and its functional consequences in different cellular contexts.
-
Target Specificity Profiling: Comprehensive kinase profiling to identify potential off-target interactions of this compound, which will help in interpreting experimental results and predicting potential side effects.
By addressing these knowledge gaps, the scientific community can better leverage this compound as a specific and reliable tool for both basic research and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of Oxsi-2: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of Oxsi-2, a cell-permeable Syk inhibitor. While this document offers comprehensive guidance based on available data, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive protocols.
Core Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage of Unused this compound: For long-term storage, this compound should be kept in a tightly sealed container at -20°C for up to six months. For shorter durations, storage at -80°C is also suitable.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative information related to this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅N₃O₃S | N/A |
| Molar Mass | 353.4 g/mol | N/A |
| Purity | >98% | N/A |
| Recommended Storage | -20°C (6 months) or -80°C | N/A |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, is contingent on its form (solid or in solution) and the nature of any contaminants. The following steps provide a general framework for disposal.
For Solid this compound Waste:
-
Collection: Carefully collect all solid waste, including residual powder and contaminated items such as weigh boats and spatulas.
-
Containment: Place the collected solid waste into a clearly labeled, sealed, and puncture-resistant container designated for chemical waste. The container must be compatible with this compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Follow all institutional and local regulations for hazardous waste disposal.
For this compound in Solution:
-
Solvent Classification: The disposal method for this compound in solution will depend on the solvent used. Halogenated and non-halogenated solvent waste streams must be segregated.
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations and the solution does not contain other hazardous materials. However, due to the lack of specific environmental hazard data for this compound, this is not recommended without consulting the SDS and local authorities. The precautionary approach is to treat all solutions as hazardous waste.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled, and sealed waste container. The container should be appropriate for the specific solvent used (e.g., glass for most organic solvents).
-
Labeling and Storage: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the names of both the solvent and this compound, along with their approximate concentrations and volumes. Store in the designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through a certified hazardous waste management company.
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is critical that all experimental residues and contaminated materials are treated as hazardous waste and disposed of according to the procedures outlined above. This includes, but is not limited to, cell culture media containing this compound, contaminated pipette tips, and used reaction vessels.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the recommended workflows for both solid and liquid this compound waste.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of this compound solutions.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. It is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for this compound and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.
Essential Safety and Handling Guide for the Syk Inhibitor OXSI-2
Immediate Safety and Personal Protective Equipment (PPE)
Given that the full toxicological properties of OXSI-2 have not been thoroughly investigated, a cautious approach is mandatory. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following personal protective equipment is required at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If handling the solid compound or creating solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or working within a certified chemical fume hood is necessary.
Operational Plans: Handling and Storage
Handling:
-
All handling of solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust when working with the powdered form.
-
Use designated tools (spatulas, weighing paper) for handling the compound, and decontaminate them after use.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Storage:
-
This compound should be stored in a tightly sealed, clearly labeled container.
-
For long-term storage of stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[1] The container should be protected from light and stored under a nitrogen atmosphere if possible.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅N₃O₃S | |
| Molecular Weight | 353.39 g/mol | |
| IC₅₀ (Syk Kinase) | 14 nM | [2] |
| EC₅₀ (Basophil Degranulation) | 313 nM | [2] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage (Solid) | Store at -20°C | |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1] |
Experimental Protocol: Inhibition of NLRP3 Inflammasome Assembly
The following is a representative experimental protocol adapted from published research demonstrating the use of this compound to inhibit the NLRP3 inflammasome in mouse macrophage cells.
Objective: To assess the inhibitory effect of this compound on the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent IL-1β processing.
Cell Culture and Treatment:
-
Culture mouse macrophage cells (e.g., J774A.1) in appropriate media and conditions.
-
Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the expression of pro-IL-1β.
-
Pre-treat the LPS-primed cells with varying concentrations of this compound (e.g., 0.1, 1, 2 µM) or a vehicle control (DMSO) for 30 minutes.
-
Induce NLRP3 inflammasome activation by treating the cells with Nigericin (10 µM) for 1 hour.
Analysis of Inflammasome Activation:
-
Caspase-1 Activation: Collect the cell culture supernatants and cell lysates. Analyze for the presence of the active p20 subunit of caspase-1 by Western blot.
-
IL-1β Processing and Release: Measure the concentration of mature IL-1β in the cell culture supernatants using an ELISA kit.
-
ASC Speck Formation (Inflammasome Assembly): For visualization of inflammasome assembly, cells can be fixed, permeabilized, and stained with an antibody against the ASC protein. The formation of ASC specks (large protein aggregates) can be visualized and quantified using fluorescence microscopy.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a sealed, chemically compatible, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous liquid waste. The defaced or removed label on the rinsed container can then be disposed of according to institutional guidelines for clean glassware or plastic.
Consult your institution's EHS department for specific waste pickup and disposal procedures.
Visual Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
